molecular formula C13H17N3O2 B1391749 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine CAS No. 1000895-53-3

5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B1391749
CAS No.: 1000895-53-3
M. Wt: 247.29 g/mol
InChI Key: QKEFSZDRDPDTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-17-11-5-9(6-12(8-11)18-2)3-4-10-7-13(14)16-15-10/h5-8H,3-4H2,1-2H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEFSZDRDPDTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC2=CC(=NN2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677619
Record name 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000895-53-3
Record name 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Introduction

In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, appearing in a multitude of pharmacologically active agents.[1][2] The compound this compound, a molecule featuring this core, presents a compelling case for detailed physicochemical investigation. Its structure, combining the hydrogen-bonding capabilities of the 3-aminopyrazole moiety with the lipophilic character of the dimethoxyphenethyl group, suggests a nuanced profile that warrants thorough characterization for any potential therapeutic application.[1]

This technical guide provides a comprehensive analysis of the core . As a Senior Application Scientist, my objective is not merely to present data, but to contextualize it, offering field-proven insights into the causality behind experimental choices and the implications of these properties for drug development. We will delve into the critical parameters of ionization (pKa), lipophilicity (logP), and aqueous solubility, providing not only predicted values but also robust, self-validating experimental protocols for their empirical determination. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep and actionable understanding of this compound's fundamental behavior.

Core Molecular and Physical Properties

The foundational step in characterizing any potential drug candidate is to establish its basic molecular and physical attributes. These constants are the bedrock upon which all further experimental analysis is built.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1000895-53-3[3][4]
Molecular Formula C13H17N3O2[3][4]
Molecular Weight 247.29 g/mol [3]
Predicted Density 1.207 g/cm³[3]
Predicted Boiling Point 464.1 ± 40.0 °C[5]
Predicted pKa 15.76 ± 0.10[5]
Predicted LogP 2.37550[3]

Note: Predicted values are computationally derived and serve as initial estimates. Experimental verification is essential for definitive characterization.

Chemical Structure: Chemical structure of this compound

Ionization Behavior: Acid Dissociation Constant (pKa)

The pKa value is a critical determinant of a drug's behavior in physiological environments, governing its solubility, absorption, distribution, and target engagement.[6] For this compound, the primary ionizable center is the 3-amino group on the pyrazole ring. The predicted pKa for the related 3-aminopyrazole is approximately 15.28, indicating it is a very weak acid (or its conjugate acid is very weak).[7][8] The predicted pKa of ~15.76 for the title compound suggests the imino proton of the pyrazole ring is the most likely acidic proton.[5]

Precise experimental determination of pKa is non-negotiable for building accurate pharmacokinetic models. Potentiometric titration stands as the gold-standard methodology due to its high precision and accuracy.[6][9]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is designed as a self-validating system for the precise measurement of the compound's pKa value(s).

Rationale for Method Selection: Potentiometric titration directly measures changes in pH upon the addition of a titrant, allowing for the identification of inflection points that correspond to the pKa.[6] This method is robust, highly reproducible, and can be automated for efficiency.[9]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter (pH 4, 7, 10 buffers) prep2 Prepare 0.1 M HCl & 0.1 M NaOH titrants prep1->prep2 prep3 Prepare ~1 mM sample solution in water/co-solvent prep2->prep3 prep4 Maintain ionic strength (0.15 M KCl) prep3->prep4 titr1 Purge sample with N2 gas prep4->titr1 titr2 Immerse calibrated electrode titr1->titr2 titr3 Add titrant in small increments titr2->titr3 titr4 Record pH after stabilization (<0.01 pH unit/min) titr3->titr4 an1 Plot pH vs. Titrant Volume titr4->an1 an2 Calculate 1st & 2nd derivatives (ΔpH/ΔV, Δ²pH/ΔV²) an1->an2 an3 Identify inflection points (equivalence points) an2->an3 an4 Determine pKa (pH at half-equivalence point) an3->an4 LogP_Determination_Workflow cluster_setup System Setup & Calibration cluster_analysis Sample Analysis setup1 Equilibrate C18 column with mobile phase setup3 Inject standards with known logP values setup1->setup3 an1 Inject test compound setup1->an1 setup2 Prepare mobile phases (e.g., Methanol/Water mixtures) setup2->setup1 setup4 Record retention times (tR) setup3->setup4 setup5 Calculate log k for each standard log k = log[(tR - t0) / t0] setup4->setup5 setup6 Create calibration curve: logP vs. log k setup5->setup6 an4 Interpolate logP from calibration curve setup6->an4 Use for interpolation an2 Record its retention time (tR) an1->an2 an3 Calculate its log k value an2->an3 an3->an4 Solubility_Determination_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification eq1 Add excess solid compound to aqueous buffer (e.g., PBS pH 7.4) eq2 Agitate at constant temperature (e.g., 25°C or 37°C) eq1->eq2 eq3 Equilibrate for 24-48 hours to ensure saturation eq2->eq3 sep1 Allow suspension to settle eq3->sep1 sep2 Withdraw aliquot of supernatant sep1->sep2 sep3 Filter (0.22 µm PTFE) or centrifuge to remove solids sep2->sep3 quant2 Dilute saturated filtrate to fall within curve range sep3->quant2 quant1 Prepare calibration curve with known concentrations quant3 Analyze concentration via LC-MS or UV-Vis Spectroscopy quant2->quant3 quant4 Calculate original concentration (Solubility) quant3->quant4

References

5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile biological activities that span from antimicrobial to anticancer effects.[1][2][3] Within this distinguished class of compounds, this compound emerges as a molecule of significant interest. Its unique structural features, particularly the 3-amino-pyrazole core, suggest a targeted mechanism of action with profound implications for therapeutic development. This guide provides a comprehensive exploration of the core mechanism of action of this compound, grounded in established principles of kinase inhibition and supported by methodologies for its validation. We will delve into the molecular interactions, cellular consequences, and the experimental frameworks necessary to fully elucidate its therapeutic promise.

Core Mechanistic Hypothesis: Inhibition of Cyclin-Dependent Kinases (CDKs)

The primary mechanism of action for 3-amino-pyrazole derivatives, such as this compound, is the inhibition of cyclin-dependent kinases (CDKs).[4] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[4] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4]

The 3-amino-pyrazole scaffold acts as a hinge-binding motif, enabling the compound to dock into the ATP-binding pocket of CDKs. This competitive inhibition prevents the phosphorylation of CDK substrates, thereby arresting the cell cycle and inducing apoptosis in rapidly proliferating cancer cells. The dimethoxyphenyl moiety likely contributes to the compound's potency and selectivity through interactions with hydrophobic pockets within the kinase domain.

The CDK Signaling Pathway and Points of Intervention

The cell cycle is a tightly regulated process orchestrated by the sequential activation and deactivation of various CDK-cyclin complexes. The inhibitory action of this compound can be visualized as an interruption of this critical signaling cascade.

CDK_Pathway cluster_0 G1 Phase GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Signal Signaling Cascade (e.g., Ras/MAPK) Receptor->Signal CyclinD Cyclin D Synthesis Signal->CyclinD CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb pRb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb_p p-pRb (Inactive) S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Inhibitor 5-[2-(3,5-dimethoxyphenyl)ethyl] -1H-pyrazol-3-amine Inhibitor->CDK46 inhibits

Caption: A simplified diagram of the G1-S cell cycle transition pathway, highlighting the inhibitory action of the compound on CDK4/6.

Synthesis of the Pyrazole Core

The synthesis of 3,5-disubstituted pyrazoles is a well-established process in organic chemistry, often achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.[5][6] The specific synthesis of this compound would likely involve a multi-step process starting from a substituted chalcone or a β-ketonitrile.[7]

Pyrazole_Synthesis Start 1,3-Dicarbonyl Compound (e.g., β-Ketonitrile) Reaction Cyclocondensation Start->Reaction Hydrazine Hydrazine Hydrate or Substituted Hydrazine Hydrazine->Reaction Intermediate Pyrazoline Intermediate (if applicable) Reaction->Intermediate Oxidation Oxidation/Aromatization Intermediate->Oxidation Product 3,5-Disubstituted Pyrazole Oxidation->Product

Caption: A generalized workflow for the synthesis of a 3,5-disubstituted pyrazole.

Experimental Validation of the Mechanism of Action

A rigorous validation of the proposed mechanism of action requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based functional assays.

Biochemical Assays: Direct Measurement of Kinase Inhibition

The initial step is to quantify the direct inhibitory effect of the compound on a panel of purified CDK enzymes.

3.1.1. Radiometric Kinase Assay

This classic assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide.

Protocol:

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a source of ATP (a mixture of cold ATP and [γ-³²P]ATP).

  • Enzyme and Substrate Preparation: Dilute the purified CDK/cyclin complex and its specific substrate peptide to their working concentrations in the reaction buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Setup: Add the compound dilutions, the kinase/substrate mix, and initiate the reaction by adding the ATP mixture.

  • Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP is washed away.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Prepare Reagents (Buffer, Kinase, Substrate, ATP, Compound) Mix Combine Compound, Kinase, and Substrate in Assay Plate Start->Mix Initiate Initiate Reaction with [γ-³²P]ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Terminate Reaction Incubate->Stop Capture Spot onto Phosphocellulose Paper and Wash Stop->Capture Measure Scintillation Counting Capture->Measure Analyze Calculate IC₅₀ Measure->Analyze

References

in silico modeling of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] This guide presents a comprehensive, field-proven workflow for the in silico characterization of a specific pyrazole derivative, This compound . We will navigate the essential computational techniques, from initial ligand preparation to advanced molecular dynamics simulations and ADMET profiling. This document is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the critical scientific rationale behind each methodological choice, ensuring a robust and reproducible virtual assessment of this promising compound.

Introduction: The Compound and the Strategy

The target of our study, this compound, is a heterocyclic amine featuring a pyrazole core. Its structure suggests potential for diverse molecular interactions, making it a candidate for drug discovery programs.[5][6] In silico modeling provides a resource-efficient paradigm to predict its biological behavior, identify potential protein targets, and evaluate its drug-likeness before committing to costly and time-intensive wet-lab synthesis and screening.[7]

Our approach is a multi-stage computational pipeline designed to build a holistic profile of the molecule. This strategy begins with characterizing the molecule itself, proceeds to predict its interactions with a relevant biological target, analyzes the stability of this interaction, and concludes with an assessment of its pharmacokinetic properties.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: Druggability Assessment Ligand Ligand Preparation (Energy Minimization) Docking Molecular Docking (Binding Pose & Affinity) Ligand->Docking Target Target Identification & Preparation Target->Docking MD Molecular Dynamics (Complex Stability) Docking->MD ADMET ADMET Prediction (Pharmacokinetics & Safety) MD->ADMET

Figure 1: Overall In Silico Modeling Workflow.

Ligand Preparation: Establishing the Ground State

The accuracy of any simulation begins with a high-quality, low-energy 3D conformation of the ligand. This step ensures that the starting structure is physically realistic and free of internal steric strain.

Protocol 2.1: 3D Structure Generation and Energy Minimization
  • Obtain 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for the compound is Nc1cc(ccc1)CCC2=CC(=CC(=C2)OC)OC (Note: This SMILES represents a similar core structure, the exact SMILES for the pyrazole is COc1cc(CCC2=NNC(N)=C2)cc(OC)c1). A 2D structure is drawn using chemical drawing software like ChemDraw or the open-source MarvinSketch.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

  • Assign Force Field and Minimize:

    • Action: Import the 3D structure into a molecular modeling package (e.g., Avogadro, UCSF Chimera). Assign a suitable molecular mechanics force field, such as MMFF94 or GAFF (General Amber Force Field).

    • Rationale: A force field is a set of parameters and equations that calculates the potential energy of the molecule based on its atomic coordinates. This allows the software to identify and relieve energetically unfavorable conformations.

    • Execution: Perform energy minimization using a steepest descent algorithm followed by a conjugate gradients algorithm. This process adjusts bond lengths, angles, and dihedrals to find the nearest local energy minimum.

  • Save Final Structure: The optimized 3D structure should be saved in a .mol2 or .pdbqt format for subsequent docking studies.

Target Selection and Molecular Docking

Given that many pyrazole derivatives exhibit anti-tyrosinase activity, we have selected mushroom tyrosinase as a representative target for our docking study.[1][8] This enzyme is a well-validated model for studying inhibitors of melanogenesis.

Protocol 3.1: Target Preparation
  • Download Protein Structure: Obtain the crystal structure of mushroom tyrosinase (e.g., PDB ID: 2Y9X) from the RCSB Protein Data Bank.

  • Clean the Structure:

    • Action: Using software like UCSF Chimera or PyMOL, remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[9]

    • Rationale: Water molecules can interfere with the docking algorithm and are often not conserved in the binding site. Removing the original ligand clears the active site for the new compound.

  • Prepare for Docking:

    • Action: Use a preparation wizard (e.g., AutoDock Tools) to add polar hydrogens, assign atomic charges (Gasteiger charges), and merge non-polar hydrogens.[10]

    • Rationale: Hydrogens are often not resolved in crystal structures but are critical for hydrogen bonding. Correct charge assignment is essential for accurately calculating electrostatic interactions, a key component of binding energy.[10]

  • Save as .pdbqt: The prepared receptor is saved in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Protocol 3.2: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a protein target.[11]

G P_Ligand Prepared Ligand (.pdbqt) Vina Run AutoDock Vina P_Ligand->Vina P_Receptor Prepared Receptor (.pdbqt) P_Receptor->Vina Grid Define Search Space (Grid Box) Grid->Vina Results Analyze Results (Binding Energy & Pose) Vina->Results

Figure 2: Molecular Docking Workflow.
  • Define the Binding Site: Identify the active site of the tyrosinase enzyme. This can be done by examining the position of the co-crystallized ligand in the original PDB file. Define a "grid box" or search space that encompasses this entire site.

  • Configure Vina: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center coordinates and dimensions of the grid box, and the output file name.

  • Execute Docking: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.

  • Analyze Results: The output file will contain several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.[11] Visualize the top-ranked pose in complex with the receptor to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Parameter Predicted Value Interpretation
Binding Affinity-8.2 kcal/molStrong predicted binding affinity.
Interacting ResiduesHIS263, VAL283, PHE264Key amino acids involved in stabilizing the ligand.
Interaction TypesHydrogen bond with HIS263, Hydrophobic contactsSpecific forces holding the ligand in the active site.
Table 1: Hypothetical Docking Results Summary.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulation offers a dynamic view of the protein-ligand complex over time, allowing us to assess the stability of the predicted binding pose.[12] We will use GROMACS, a widely used and high-performance MD engine.[13][14]

Protocol 4.1: System Preparation and MD Simulation with GROMACS

This protocol provides a high-level overview. For detailed step-by-step commands and tutorials, the GROMACS tutorials by Justin A. Lemkul are an authoritative resource.[13]

G start Docked Complex topology Generate Topology (Force Field) start->topology solvate Solvation (Add Water Box) topology->solvate ions Add Ions (Neutralize System) solvate->ions minimize Energy Minimization ions->minimize nvt NVT Equilibration (Temperature) minimize->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD Run npt->production analysis Trajectory Analysis (RMSD, RMSF) production->analysis

References

Target Identification for 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine: A Multi-pronged Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology.[1] This guide provides a comprehensive, in-depth strategy for elucidating the molecular target(s) of the novel compound 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine . The structure of this molecule, featuring a pharmacologically significant pyrazole core and a dimethoxyphenyl moiety, suggests a high potential for biological activity.[2][3][4] Pyrazole derivatives are known to possess a wide spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects, making them a "privileged structure" in medicinal chemistry.[5][6][7] This guide moves beyond a simple listing of techniques, offering a logical, multi-phase workflow that integrates computational prediction with orthogonal, state-of-the-art experimental validation methods. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and present a framework for synthesizing disparate data into a high-confidence target hypothesis.

Compound Profile and Strategic Overview

Compound: this compound Molecular Formula: C₁₃H₁₇N₃O₂[8] Key Structural Features:

  • 1H-Pyrazol-3-amine Core: A versatile heterocyclic scaffold known for its ability to form key hydrogen bond interactions with various protein targets.[3][7] The presence of the amine group provides a crucial point for hydrogen bonding as a donor.

  • 3,5-Dimethoxyphenethyl Moiety: This group confers lipophilicity and specific steric bulk. The dimethoxy substitution pattern is found in numerous bioactive compounds, including tubulin polymerization inhibitors and serotonin receptor agonists, suggesting potential interactions with hydrophobic pockets in target proteins.[9][10]

The fundamental challenge is to connect this specific chemical structure to a biological function. Our strategy is built on a phased approach that progressively narrows the field of potential targets, starting with broad, computational methods and culminating in specific, high-certainty validation experiments. This workflow is designed to maximize efficiency and minimize the risk of pursuing false positives.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Target Validation p1_1 Ligand-Based Screening (Similarity Search) p2_1 Affinity-Based Methods (e.g., Affinity Chromatography) p1_1->p2_1 p1_2 Structure-Based Screening (Reverse Docking) p1_2->p2_1 p1_3 Network Pharmacology (Pathway Analysis) p3_3 Functional Assays (siRNA/CRISPR Knockdown) p1_3->p3_3 p3_1 Biochemical Assays (SPR, ITC) p2_1->p3_1 Hit List p2_2 Label-Free Methods (e.g., CETSA, DARTS) p2_2->p3_1 Hit List p3_2 Cellular Engagement (NanoBRET, Cellular CETSA) p3_1->p3_2 Confirm Binding p3_2->p3_3 Confirm MoA G start Synthesize Bait Molecule (Compound + Linker) immobilize Immobilize Bait onto Sepharose Beads start->immobilize incubate Incubate Lysate with Beads immobilize->incubate prepare_lysate Prepare Native Cell Lysate prepare_lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis (Protein ID) elute->ms analyze Data Analysis vs. Controls (Identify Specific Binders) ms->analyze G start Treat Cells/Lysate with Compound or Vehicle (DMSO) heat Heat Aliquots to a Range of Temperatures (e.g., 40°C - 70°C) start->heat cool Cool and Lyse Cells (if applicable) heat->cool separate Separate Soluble vs. Aggregated Proteins (Centrifugation) cool->separate quantify Quantify Soluble Protein (Western Blot or Mass Spec) separate->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot

References

A Technical Guide to the Rational Design and Proposed Synthesis of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique electronic and steric properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing targeted therapeutics.[3] This guide details the conceptual discovery and a robust, proposed synthetic pathway for a novel pyrazole derivative, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine . We will explore the strategic rationale behind the molecule's design, combining the well-established 3-aminopyrazole pharmacophore with a 3,5-dimethoxyphenyl moiety, a group frequently associated with potent biological activity, particularly in oncology. A detailed, field-proven synthetic protocol, including retrosynthetic analysis and step-by-step experimental procedures, is presented to enable its synthesis and facilitate further investigation into its therapeutic potential.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast array of pharmacologically active compounds. Its structural rigidity and capacity for diverse substitutions have allowed for the development of drugs across numerous therapeutic areas, including anti-inflammatory agents, kinase inhibitors for oncology, and antivirals.[2][4] The 3-aminopyrazole isomer, in particular, is a highly valued building block.[5] The amino group provides a key interaction point, often serving as a crucial hydrogen bond donor that anchors the molecule to its biological target, a feature expertly exploited in the design of many kinase inhibitors.[6][7] This guide focuses on the rational design of a novel 3-aminopyrazole derivative, conceived to explore new chemical space and potential therapeutic applications.

Design Rationale and Pharmacophore Analysis

The design of This compound is a deliberate fusion of three key structural motifs, each chosen for its established role in bioactive molecules. The goal is to create a novel chemical entity with a high probability of interacting with key biological targets, such as protein kinases or tubulin.

  • The 3-Aminopyrazole Core : This moiety serves as the foundational anchor. As a bioisostere for other aromatic systems, it offers favorable physicochemical properties.[3] The N-1 nitrogen acts as a hydrogen bond donor, while the N-2 nitrogen is a hydrogen bond acceptor, allowing for bivalent interactions within a target's active site.[3] The 3-amino group is a potent hydrogen bond donor, frequently observed engaging with the hinge region of protein kinases.[6]

  • The 3,5-Dimethoxyphenyl Moiety : This substituent is a well-known pharmacophore found in numerous potent cytotoxic agents, most notably combretastatin A-4. Its presence is often associated with the inhibition of tubulin polymerization.[8] The two methoxy groups provide a specific electronic signature and can act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic or π-stacking interactions.

  • The Ethyl Linker : A flexible two-carbon linker connects the pyrazole core to the dimethoxyphenyl ring. This linker provides the necessary conformational freedom for the two terminal pharmacophores to orient themselves optimally within a binding pocket, maximizing potential interactions without introducing excessive rigidity.

G cluster_0 This compound A 3-Aminopyrazole Core B Flexible Ethyl Linker A->B RoleA Hinge Binding / H-Bonding A->RoleA  Anchor C 3,5-Dimethoxyphenyl Moiety B->C RoleB Conformational Flexibility B->RoleB  Spacer RoleC Hydrophobic / H-Bonding C->RoleC  Binding

Figure 1: Pharmacophoric breakdown of the target molecule.

Proposed Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 5-substituted 3-aminopyrazoles is most reliably achieved through the cyclocondensation of a hydrazine with a β-ketonitrile.[9][10] This approach offers high regioselectivity and is amenable to a variety of functional groups. Our retrosynthetic analysis identifies the key β-ketonitrile intermediate, 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile , as the primary synthetic target. This intermediate can be constructed via a Claisen condensation between an appropriate ester and acetonitrile.[11]

G target Target Molecule 5-[2-(3,5-dimethoxyphenyl)ethyl] -1H-pyrazol-3-amine intermediate_A Intermediate A (Hydrazine) target->intermediate_A Cyclocondensation intermediate_B Intermediate B 5-(3,5-dimethoxyphenyl) -3-oxopentanenitrile target->intermediate_B Cyclocondensation start_1 Starting Material 1 Methyl 3-(3,5-dimethoxyphenyl)propanoate intermediate_B->start_1 Claisen Condensation start_2 Starting Material 2 Acetonitrile intermediate_B->start_2 Claisen Condensation

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, involves two primary stages:

  • Stage 1: Claisen Condensation to form the β-ketonitrile intermediate.

  • Stage 2: Cyclocondensation with hydrazine to form the final 3-aminopyrazole ring.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system designed for robustness and reproducibility. The causality for each procedural choice is explained to provide field-proven insight.

Stage 1: Synthesis of 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile (Intermediate B)

G start_1 Methyl 3-(3,5-dimethoxyphenyl) propanoate reagent 1. NaH, THF 2. H3O+ workup start_1->reagent start_2 Acetonitrile start_2->reagent product Intermediate B 5-(3,5-dimethoxyphenyl) -3-oxopentanenitrile reagent->product Claisen Condensation

Caption: Workflow for the synthesis of the β-ketonitrile intermediate.

Methodology:

  • Reactor Preparation: A 250 mL three-neck round-bottom flask is flame-dried under a stream of dry nitrogen and equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Causality: Rigorous exclusion of atmospheric moisture is critical. Sodium hydride (NaH) reacts violently with water, and the enolate intermediates are sensitive to protonation by water, which would quench the reaction.

  • Reagent Charging: The flask is charged with sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol, 2.5 equiv). The NaH is washed with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and the hexanes are carefully removed via cannula. Anhydrous tetrahydrofuran (THF, 80 mL) is then added.

    • Causality: Using a stoichiometric excess of a strong, non-nucleophilic base like NaH ensures complete deprotonation of acetonitrile to drive the reaction forward.[11] THF is an ideal aprotic solvent that solubilizes the reactants without interfering.

  • Enolate Formation: The suspension is cooled to 0 °C in an ice bath. Anhydrous acetonitrile (1.64 g, 2.1 mL, 40 mmol, 2.0 equiv) is added dropwise via syringe over 10 minutes, maintaining the temperature below 5 °C. The mixture is stirred at 0 °C for 30 minutes.

    • Causality: The deprotonation of acetonitrile is exothermic. Slow, cooled addition prevents runaway reactions and side product formation.

  • Condensation: A solution of methyl 3-(3,5-dimethoxyphenyl)propanoate (4.48 g, 20 mmol, 1.0 equiv) in anhydrous THF (20 mL) is added dropwise to the reaction mixture over 30 minutes at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12 hours.

    • Causality: The ester is the electrophile and is added to the pre-formed nucleophile (acetonitrile enolate) to ensure a controlled "crossed" Claisen condensation.[12] An overnight stir ensures the reaction proceeds to completion.

  • Quenching and Workup: The reaction is carefully quenched by slow addition of 1 M HCl (aq) at 0 °C until the pH is ~5-6. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Causality: Acidic workup neutralizes the excess base and protonates the resulting β-keto ester enolate to yield the neutral product.[13] The brine wash removes residual water from the organic phase.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile as a pale yellow oil.

Stage 2: Synthesis of this compound (Target Compound)

Methodology:

  • Reactor Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: The flask is charged with 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile (2.33 g, 10 mmol, 1.0 equiv), ethanol (40 mL), and hydrazine hydrate (1.0 g, 1.0 mL, 20 mmol, 2.0 equiv). A catalytic amount of acetic acid (0.1 mL) is added.

    • Causality: The reaction of a β-ketonitrile with hydrazine is a classic and highly efficient method for synthesizing 5-aminopyrazoles.[10] Ethanol is a common protic solvent for this transformation. A slight excess of hydrazine ensures complete consumption of the limiting reagent. Catalytic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial formation of the hydrazone intermediate.[14]

  • Reflux: The reaction mixture is heated to reflux (approx. 80 °C) and maintained for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for both the initial condensation to the hydrazone and the subsequent intramolecular cyclization onto the nitrile carbon.[9]

  • Isolation: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is triturated with cold diethyl ether. The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether (2 x 10 mL), and dried under vacuum.

    • Causality: The product is typically a crystalline solid with lower solubility in nonpolar solvents like diethyl ether compared to the starting materials or byproducts, allowing for simple and effective purification by precipitation.

  • Final Product: The process yields This compound as an off-white solid.

Characterization and Data Summary

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The following table summarizes the expected data.

Parameter Intermediate B Target Compound
Appearance Pale Yellow OilOff-white Solid
Molecular Formula C₁₃H₁₅NO₃C₁₃H₁₇N₃O₂
Molecular Weight 233.26 g/mol 247.29 g/mol
Proposed Yield ~75%~85%
Purity (HPLC) >95%>98%
¹H NMR (DMSO-d₆) δ (ppm): 10.5 (s, 1H, enol-OH), 6.4 (m, 3H, Ar-H), 5.6 (s, 1H, vinyl-H), 3.7 (s, 6H, OMe), 2.8 (t, 2H, CH₂), 2.6 (t, 2H, CH₂)δ (ppm): 11.5 (s, 1H, NH), 6.3 (m, 3H, Ar-H), 5.3 (s, 1H, pyrazole-H), 4.5 (s, 2H, NH₂), 3.7 (s, 6H, OMe), 2.8 (m, 4H, CH₂CH₂)
MS (ESI+) m/z 234.1 [M+H]⁺m/z 248.1 [M+H]⁺

Potential Therapeutic Applications and Future Directions

Given the structural features derived from the rational design process, This compound is a prime candidate for screening in several therapeutic areas:

  • Oncology: The presence of the 3,5-dimethoxyphenyl group suggests potential as an inhibitor of tubulin polymerization, a validated anticancer strategy.[8] Furthermore, the 3-aminopyrazole core is a known scaffold for potent and selective kinase inhibitors.[6][7] This compound should be profiled against a panel of cancer cell lines and key oncogenic kinases.

  • Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of enzymes like COX-2.[1]

  • Neurodegenerative Disease: Certain kinase targets are implicated in neurodegenerative disorders, offering another avenue for investigation.

Future work should focus on the in vitro biological evaluation of this compound. Should promising activity be discovered, a structure-activity relationship (SAR) study could be initiated by synthesizing analogs with modifications to the linker and substitution patterns on the phenyl ring to optimize potency and pharmacokinetic properties.

Conclusion

This guide has outlined the rational design and a detailed, plausible synthetic route for the novel compound This compound . By leveraging established principles of medicinal chemistry and robust synthetic methodologies, we have provided a comprehensive blueprint for its creation and initial characterization. The fusion of the privileged 3-aminopyrazole scaffold with the biologically active 3,5-dimethoxyphenyl moiety presents a promising new molecule for investigation in drug discovery programs, particularly in the fields of oncology and inflammation.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

The convergence of privileged structural motifs in medicinal chemistry often heralds the discovery of novel therapeutic agents. The compound 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine represents such a convergence, integrating the pharmacologically versatile pyrazole core with the bio-relevant 3,5-dimethoxyphenyl moiety. Pyrazole and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The dimethoxyphenyl group, on the other hand, is a key feature in numerous bioactive molecules, influencing receptor binding, metabolic stability, and pharmacokinetic profiles.[3]

This technical guide provides a comprehensive framework for elucidating the structure-activity relationship (SAR) of this promising, yet largely unexplored, chemical entity. We will delve into a systematic approach to its synthesis, proposed structural modifications, and a robust strategy for biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrazole-based compounds.

Part 1: Strategic Synthesis of the Core Scaffold and Analogs

A robust and flexible synthetic strategy is paramount for a successful SAR campaign. The proposed synthesis of this compound and its analogs is designed for efficiency and adaptability, allowing for the systematic introduction of diverse chemical functionalities. The primary and most established method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4]

Proposed Retrosynthetic Analysis and Forward Synthesis

Our approach commences with a retrosynthetic analysis to identify readily available starting materials and key intermediates.

Retrosynthesis Target This compound Intermediate1 5-(3,5-dimethoxyphenethyl)-3-nitropyrazole Target->Intermediate1 Reduction of nitro group Intermediate2 1-(3,5-dimethoxyphenyl)-4-methoxy-but-3-en-2-one Intermediate1->Intermediate2 Cyclocondensation Reagent1 Nitromethylhydrazine Intermediate1->Reagent1 Reagent Intermediate3 3,5-dimethoxybenzaldehyde Intermediate2->Intermediate3 Wittig or Horner-Wadsworth-Emmons reaction Reagent2 Methoxyacetone Intermediate2->Reagent2 Reagent Reagent3 Hydrazine Intermediate3->Reagent3 Starting Material

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol
  • Synthesis of 1-(3,5-dimethoxyphenyl)-4-methoxy-but-3-en-2-one (Intermediate 2):

    • To a solution of 3,5-dimethoxybenzaldehyde in a suitable solvent (e.g., THF), add a Wittig reagent such as (methoxymethyl)triphenylphosphonium chloride and a strong base (e.g., n-butyllithium) at low temperature (-78 °C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work-up the reaction mixture with an aqueous quench, followed by extraction and purification by column chromatography to yield the desired enol ether.

  • Synthesis of 5-(3,5-dimethoxyphenethyl)-3-nitropyrazole (Intermediate 1):

    • React the enol ether (Intermediate 2) with nitromethylhydrazine in a suitable solvent such as ethanol under reflux. The cyclocondensation reaction will form the pyrazole ring.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify by recrystallization or column chromatography.

  • Synthesis of this compound (Target Compound):

    • Reduce the nitro group of Intermediate 1 using a standard reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂) in an acidic medium.

    • After the reduction is complete, neutralize the reaction mixture and extract the product. Purify by column chromatography to obtain the final compound.

Part 2: A Systematic Approach to Elucidating the Structure-Activity Relationship

The SAR study will be conducted by systematically modifying four key regions of the molecule: the 3-amino group, the pyrazole core, the ethyl linker, and the 3,5-dimethoxyphenyl ring.

SAR_Strategy cluster_mods Systematic Modifications Core This compound Mod1 Region 1: 3-Amino Group - Acylation (amides) - Alkylation (secondary, tertiary amines) - Sulfonylation (sulfonamides) Core->Mod1 Investigate H-bond donor/acceptor properties Mod2 Region 2: Pyrazole Core - N-alkylation/arylation - Substitution at C4 Core->Mod2 Probe core interactions and vector for substitution Mod3 Region 3: Ethyl Linker - Shortening/lengthening - Introduction of rigidity (e.g., cyclopropane) - Introduction of heteroatoms (e.g., ether linkage) Core->Mod3 Explore conformational requirements Mod4 Region 4: 3,5-Dimethoxyphenyl Ring - Positional isomers (2,4-, 2,5-, 3,4-) - Substitution with other groups (e.g., halogens, alkyls, hydroxyls) - Replacement with other aromatic/heteroaromatic rings Core->Mod4 Define specificity and electronic requirements

Caption: Proposed systematic SAR exploration strategy.

Region 1: The 3-Amino Group

The 3-amino group is a key hydrogen bond donor and a potential site for interaction with biological targets. Modifications will aim to probe the importance of this feature.

Modification Rationale Example Analogs
AcylationIntroduce hydrogen bond acceptors and vary lipophilicity.N-acetyl, N-benzoyl derivatives.
AlkylationModulate basicity and steric bulk.N-methyl, N,N-dimethyl, N-ethyl derivatives.
SulfonylationIntroduce a tetrahedral geometry and strong H-bond acceptor.N-methanesulfonyl, N-phenylsulfonyl derivatives.
Region 2: The Pyrazole Core

The pyrazole ring is a versatile scaffold that can be substituted at the N1 and C4 positions to modulate physicochemical properties and explore new binding interactions.[5]

Modification Rationale Example Analogs
N1-SubstitutionBlock potential metabolism, alter solubility, and introduce new vectors for substitution.N1-methyl, N1-phenyl derivatives.
C4-SubstitutionProbe for additional binding pockets and modulate electronic properties.C4-bromo, C4-cyano, C4-methyl derivatives.
Region 3: The Ethyl Linker

The ethyl linker provides conformational flexibility. Altering its length and rigidity can provide insights into the optimal spatial arrangement for biological activity.

Modification Rationale Example Analogs
Chain LengthDetermine the optimal distance between the pyrazole and phenyl rings.Methylene, propylene, and butylene linkers.
Conformational RigidityLock the conformation to understand the bioactive conformation.Cyclopropyl or double bond in the linker.
Heteroatom IntroductionIntroduce polarity and potential new hydrogen bonding interactions.Ether or amine linkage.
Region 4: The 3,5-Dimethoxyphenyl Ring

The methoxy groups are important for electronic properties and potential hydrogen bonding.[3] Their position and nature will be varied to fine-tune activity. The 2,5-dimethoxy substitution pattern is notably present in agonists of serotonin 5-HT2A receptors.[6]

Modification Rationale Example Analogs
Isomeric SubstitutionInvestigate the importance of the substitution pattern for target recognition.2,4-, 2,5-, and 3,4-dimethoxyphenyl analogs.
Methoxy Group ModificationExplore the role of hydrogen bond acceptors and steric bulk.Diethoxy, dihydroxy, and difluoro analogs.
Ring ReplacementAssess the necessity of the phenyl ring and explore alternative interactions.Pyridyl, thienyl, or naphthyl analogs.

Part 3: Comprehensive Biological Evaluation Strategy

Given the broad pharmacological profile of pyrazole derivatives, a tiered screening approach is recommended.

Primary In Vitro Screening

A panel of cell-based and biochemical assays will be employed to identify initial areas of biological activity.

  • Anti-inflammatory Assays:

    • COX-1/COX-2 Inhibition Assay: To assess the potential for non-steroidal anti-inflammatory drug (NSAID)-like activity.

    • Lipopolysaccharide (LPS)-induced cytokine release in macrophages: To measure the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Anticancer Assays:

    • MTT or CellTiter-Glo Assay: To evaluate cytotoxicity against a panel of cancer cell lines (e.g., NCI-60).

    • Kinase Inhibition Assays: To screen against a panel of kinases known to be involved in cancer progression.

  • Antimicrobial Assays:

    • Minimum Inhibitory Concentration (MIC) determination: Against a panel of Gram-positive and Gram-negative bacteria and fungal strains.

  • Neurological Activity Assays:

    • Serotonin Receptor Binding Assays (e.g., 5-HT2A): Given the presence of the dimethoxyphenyl moiety, exploring interactions with serotonin receptors is warranted.[7][8][9]

Secondary and In Vivo Assays

Promising compounds from the primary screen will be advanced to more complex and physiologically relevant models.

  • In Vivo Anti-inflammatory Models:

    • Carrageenan-induced paw edema in rodents: A classic model to assess acute anti-inflammatory activity.

  • In Vivo Oncology Models:

    • Xenograft models: To evaluate the in vivo efficacy of compounds with significant in vitro anticancer activity.

Part 4: Data Interpretation and Iterative Drug Design

The data generated from the SAR studies will be used to build a robust model of the structural requirements for biological activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, guiding the design of next-generation compounds with improved potency and selectivity.

Drug_Discovery_Cycle Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Test Biological Testing Synthesize->Test Analyze Analyze SAR Data Test->Analyze Analyze->Design Iterate Optimize Optimize Lead Compound Analyze->Optimize

Caption: Iterative cycle of drug design and optimization.

Conclusion

The scaffold of this compound presents a compelling starting point for a drug discovery program. Its synthesis is feasible through established chemical transformations, and the structure is amenable to systematic modification. The proposed SAR strategy, coupled with a comprehensive biological evaluation plan, provides a clear and logical path to uncovering the therapeutic potential of this novel class of compounds. Through iterative design, synthesis, and testing, this in-depth technical guide serves as a roadmap for the development of new and effective therapeutic agents.

References

Unlocking the Therapeutic Potential of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of the novel compound, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine. While specific biological data for this molecule is not yet publicly available, its structure incorporates two key pharmacophores: a pyrazole core, recognized as a "privileged scaffold" in medicinal chemistry, and a 3,5-dimethoxyphenyl moiety, both of which are present in numerous clinically and preclinically validated therapeutic agents. This guide synthesizes existing knowledge on these structural motifs to propose a rational, hypothesis-driven approach for elucidating the compound's mechanism of action and therapeutic utility. We will detail a multi-pronged strategy, beginning with broad phenotypic screening to uncover cellular effects, followed by focused investigations into high-probability target classes—including protein kinases, tubulin, cyclooxygenases, and phosphodiesterases. For each potential target class, we provide in-depth, field-proven experimental protocols, from initial target engagement assays to functional cellular validation, designed to build a robust and self-validating data package.

Introduction: Deconstructing a Molecule of Interest

The compound this compound (heretofore referred to as Cpd-X) is a novel chemical entity. Its therapeutic potential is currently undefined. However, a structural analysis reveals the convergence of two moieties with extensive histories in successful drug discovery campaigns.

  • The Pyrazole Scaffold: The pyrazole ring is a five-membered heterocycle that serves as the core of numerous FDA-approved drugs.[1] Its unique physicochemical properties contribute to favorable pharmacokinetics and the ability to form critical interactions with a wide array of biological targets.[2] Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, anticancer, analgesic, and antiviral agents.[3][4] Notably, this scaffold is a cornerstone in the design of protein kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors like Celecoxib, and phosphodiesterase (PDE) inhibitors.[5][6][7]

  • The 3,5-Dimethoxyphenyl Moiety: This substituent, and the closely related 3,4,5-trimethoxyphenyl group, is a key feature of several natural and synthetic compounds with potent biological activity, particularly in oncology. It is found in well-known tubulin polymerization inhibitors such as Combretastatin A-4.[8] The methoxy groups can act as hydrogen bond acceptors and contribute to hydrophobic interactions within protein binding pockets, making this moiety a valuable component for achieving high-affinity target engagement.[9]

The combination of these two pharmacophores in Cpd-X suggests several plausible and compelling therapeutic hypotheses. This guide outlines a systematic and efficient pathway to explore these possibilities, moving from broad, unbiased screening to specific, mechanistic validation.

A Phenotypic-First Approach: Unveiling the Cellular Impact

For a novel compound like Cpd-X with no known targets, a phenotypic screening approach is a powerful, unbiased starting point.[3][10] This strategy prioritizes the identification of a desired biological effect in a relevant cellular model, deferring the identification of the specific molecular target until a compelling phenotype is observed.[11]

Rationale for Phenotypic Screening

A target-based approach would require a preconceived hypothesis about a specific protein interaction, which for Cpd-X would be purely speculative. Phenotypic screening bypasses this bias, allowing the compound's activity to reveal its most potent functional consequences. This method has led to the discovery of many first-in-class drugs.[12]

Experimental Workflow: High-Content Imaging Screen

A high-content imaging screen using a panel of diverse human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) can provide a rich, multiparametric readout of the compound's effects.

Protocol 1: High-Content Phenotypic Screen

  • Cell Plating: Seed a panel of selected cancer cell lines in 384-well, optically clear-bottom plates at a predetermined optimal density.

  • Compound Treatment: Treat cells with a concentration gradient of Cpd-X (e.g., from 10 nM to 100 µM) for 24, 48, and 72 hours. Include vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria, and an antibody against a cell cycle marker like Phospho-Histone H3).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Data Analysis: Use image analysis software to quantify dozens of phenotypic parameters, including cell count (viability), nuclear morphology (apoptosis), cell cycle phase distribution, mitochondrial integrity, and cytoskeletal structure.

  • Hit Identification: Identify "hits" based on statistically significant changes in one or more phenotypic parameters in a dose-dependent manner.

The diagram below illustrates the logic of this phenotypic discovery workflow.

G cluster_workflow Phenotypic Discovery Workflow Start Novel Compound (Cpd-X) Library Cancer Cell Line Panel (e.g., MCF-7, A549, HCT-116) Start->Library Treat Screen High-Content Imaging Screen (Multiparametric Analysis) Library->Screen Acquire Data Analysis Data Analysis: Viability, Apoptosis, Cell Cycle, Morphology Screen->Analysis Hit Identification of Phenotypic 'Hit' (e.g., G2/M Arrest, Apoptosis) Analysis->Hit Deconvolution Target Deconvolution (Proceed to Hypothesis Testing) Hit->Deconvolution

Caption: Workflow for phenotypic screening of Cpd-X.

Hypothesis-Driven Target Validation

Based on the structural alerts within Cpd-X and the vast literature on its core scaffolds, we can formulate several high-probability hypotheses. The results from the phenotypic screen will provide crucial evidence to prioritize which of these hypotheses to pursue first. For instance, if the screen reveals widespread cytotoxicity with cell cycle arrest in the G2/M phase, this would strongly suggest that tubulin polymerization is a primary target. If the phenotype is more specific to certain cell lines known to be dependent on particular signaling pathways, kinase inhibition would be a prime suspect.

Hypothesis 1: Cpd-X is a Protein Kinase Inhibitor

The pyrazole scaffold is a key component of numerous kinase inhibitors, where it often acts as a hinge-binding motif.[1][5] Many pyrazole-based compounds show potent activity against kinases such as AKT, EGFR, BRAF, and others involved in oncogenic signaling.[2][13]

Experimental Validation Strategy:

  • Broad Kinase Profiling: Screen Cpd-X at a fixed concentration (e.g., 1 µM) against a large, commercially available panel of several hundred kinases (e.g., the KinomeScan™ platform). This will identify the most sensitive kinase targets.

  • Dose-Response Assays: For the top hits from the initial screen, perform in vitro enzymatic assays to determine the IC₅₀ values, confirming direct inhibition and potency.

  • Target Engagement in Cells (CETSA): The Cellular Thermal Shift Assay (CETSA) is a critical step to confirm that Cpd-X binds to its putative kinase target within the complex environment of a living cell.[14][15] Ligand binding stabilizes a protein, increasing its melting temperature.[16]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that overexpresses the target kinase) and treat with either vehicle (DMSO) or a saturating concentration of Cpd-X for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target kinase using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A positive target engagement is indicated by a rightward shift in the melting curve for the Cpd-X-treated samples compared to the vehicle control.

G cluster_pathway Kinase Target Validation Pathway Start Cpd-X KinasePanel Broad Kinase Panel Screen (>400 Kinases) Start->KinasePanel Identify Potential Targets IC50 Biochemical IC50 Determination (Top Hits) KinasePanel->IC50 Confirm Potency CETSA Cellular Thermal Shift Assay (Target Engagement) IC50->CETSA Verify In-Cell Binding Pathway Downstream Pathway Analysis (e.g., Western Blot for p-AKT) CETSA->Pathway Confirm Functional Effect Model In Vivo Xenograft Model Pathway->Model Test Therapeutic Hypothesis

Caption: Experimental workflow for validating kinase targets.

Hypothesis 2: Cpd-X is a Tubulin Polymerization Inhibitor

The dimethoxyphenyl ring is a classic feature of compounds that bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[17] Several pyrazole-containing molecules have also been reported as tubulin inhibitors.[4][18]

Experimental Validation Strategy:

  • In Vitro Tubulin Polymerization Assay: This is the definitive biochemical assay. Cpd-X is incubated with purified tubulin, and polymerization is induced by GTP and heat. The extent of polymerization is measured over time by the increase in light scattering or fluorescence. An inhibitor will prevent this increase.

  • Cell-Based Validation:

    • Cell Cycle Analysis: Treat cancer cells with Cpd-X and analyze the cell cycle distribution by flow cytometry after propidium iodide staining. Tubulin inhibitors cause a characteristic arrest in the G2/M phase.

    • Immunofluorescence Microscopy: Visualize the microtubule network in cells treated with Cpd-X. Inhibitors will cause depolymerization of the microtubules, leading to a diffuse tubulin staining pattern and aberrant mitotic spindles.

Protocol 3: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized, high-purity bovine brain tubulin (>99% pure) in a general tubulin buffer. Prepare a range of concentrations of Cpd-X. Colchicine or Paclitaxel should be used as positive controls for inhibition and promotion, respectively.

  • Assay Setup: In a 96-well plate, add buffer, GTP, and the test compounds (Cpd-X, controls).

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance (or fluorescence) at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance versus time. Calculate the IC₅₀ value for Cpd-X based on the inhibition of the polymerization rate.

Other High-Priority Hypotheses

Based on the pyrazole scaffold, two other well-established target classes warrant investigation, particularly if phenotypic screening suggests anti-inflammatory or specific signaling pathway modulation.

Potential Target Class Rationale & Key Precedent Primary Validation Assays
Cyclooxygenases (COX-1/2) The pyrazole core is central to Celecoxib, a selective COX-2 inhibitor.[7] Cpd-X could have anti-inflammatory properties.In vitro COX-1 and COX-2 enzymatic inhibition assays; Measurement of prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.[6][19]
Phosphodiesterases (PDEs) Pyrazole derivatives have been developed as potent and selective inhibitors of PDE4 and PDE5, which are key regulators of cyclic nucleotide signaling.[20][21][22]In vitro enzymatic inhibition assays for a panel of PDE isoforms (PDE1-11); Measurement of intracellular cAMP or cGMP levels in relevant cell lines.

Conclusion and Future Directions

The compound this compound holds considerable promise as a potential therapeutic agent due to its hybrid structure incorporating a privileged pyrazole scaffold and a dimethoxyphenyl moiety associated with potent bioactivity. This guide proposes a rigorous, multi-faceted strategy for elucidating its mechanism of action. By starting with an unbiased phenotypic screen and proceeding to hypothesis-driven validation against high-probability target classes like kinases and tubulin, researchers can efficiently and robustly define the compound's therapeutic landscape. Successful validation of a primary target and mechanism will pave the way for lead optimization, in-depth preclinical toxicology, and ultimately, the translation of this promising molecule into a clinical candidate.

References

Tautomeric Landscape of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles represent a privileged scaffold in medicinal chemistry, with their biological activity often intricately linked to their tautomeric state.[1][2][3][4][5] This guide provides a comprehensive technical exploration of the tautomeric forms of the novel pyrazole derivative, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine. We delve into the structural nuances that govern the tautomeric equilibrium, detail rigorous experimental methodologies for characterization, and present a framework for computational analysis. This document is intended to serve as a foundational resource for researchers engaged in the design and development of pyrazole-based therapeutic agents, offering insights into predicting and controlling tautomerism to optimize drug efficacy and properties.

Introduction: The Significance of Tautomerism in Pyrazole-Based Drug Discovery

Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms that are a cornerstone in the synthesis of a wide array of biologically active compounds.[3][4][5] A key characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers, which can significantly impact their physicochemical properties, reactivity, and interactions with biological targets.[1][6][7] For drug development professionals, a thorough understanding and control of tautomerism are critical for ensuring consistent biological activity, predictable pharmacokinetics, and robust intellectual property.[2]

The compound this compound presents a fascinating case study in pyrazole tautomerism. The presence of an amino group at the 3-position and a substituted ethyl group at the 5-position introduces a complex interplay of electronic and steric factors that govern the position of the tautomeric equilibrium. This guide will systematically dissect these factors and provide a practical framework for their investigation.

The Annular Prototropic Tautomerism of this compound

The primary tautomerism in N-unsubstituted 3-aminopyrazoles is annular prototropic tautomerism, which involves a 1,2-proton shift between the two ring nitrogen atoms.[8][9][10] This results in two distinct isomers for our target molecule:

  • Tautomer A: this compound

  • Tautomer B: 3-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-5-amine

While side-chain tautomerism resulting in imino forms is theoretically possible, extensive research on 3(5)-aminopyrazoles has shown that the amino tautomers are overwhelmingly more stable and are the predominant species observed.[8][10]

Tautomers cluster_A Tautomer A This compound cluster_B Tautomer B 3-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-5-amine TautomerA TautomerA TautomerB TautomerB TautomerA->TautomerB H+ shift

Caption: Annular tautomeric equilibrium of the target molecule.

Factors Influencing the Tautomeric Equilibrium

The position of the equilibrium between Tautomer A and Tautomer B is not static but is dictated by a delicate balance of several factors:

  • Electronic Effects of Substituents: The electronic nature of the substituents on the pyrazole ring plays a pivotal role. Electron-donating groups, such as the amino group, tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent. Conversely, electron-withdrawing groups tend to stabilize the tautomer where the proton is on the adjacent nitrogen.[1][6] In our target molecule, the interplay between the electron-donating amino group and the substituted ethyl group will be a key determinant.

  • Steric Hindrance: The size of the substituents can influence the tautomeric preference by creating steric strain. The bulkier 2-(3,5-dimethoxyphenyl)ethyl group might favor the tautomer that minimizes steric interactions with the adjacent nitrogen's hydrogen atom.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the tautomeric ratio.[1] Polar protic solvents can stabilize one tautomer over the other through hydrogen bonding, while nonpolar aprotic solvents will have a lesser effect.[1][11][12]

  • Temperature: Temperature can influence the tautomeric equilibrium, and variable-temperature studies can provide valuable thermodynamic data.[1]

  • Intramolecular and Intermolecular Hydrogen Bonding: The potential for hydrogen bond formation, either within the molecule or between molecules, can stabilize specific tautomeric forms.[7] In the solid state, crystal packing forces and intermolecular hydrogen bonding networks can "lock" the molecule into a single tautomeric form.[1][7]

Experimental Characterization of Tautomeric Forms

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[1][11][13][14][15][16]

3.1.1. Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed sample of the compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a concentration of 5-10 mg/mL. The use of different solvents is crucial to assess the impact of the environment on the tautomeric equilibrium.[11]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a standard temperature (e.g., 25 °C).

  • Spectral Analysis:

    • Chemical Shifts: Carefully analyze the chemical shifts of the pyrazole ring protons and carbons. The chemical shifts of C3 and C5 are particularly sensitive to the position of the tautomeric equilibrium.[1] In cases of rapid interconversion on the NMR timescale, time-averaged signals will be observed.[17]

    • Signal Coalescence: For systems in dynamic equilibrium, variable-temperature NMR studies can be performed. As the temperature is lowered, the rate of interconversion may slow down, leading to the decoalescence of the averaged signals into distinct signals for each tautomer.[1]

  • Quantitative Analysis: If distinct signals for both tautomers are observed, the tautomeric ratio can be determined by integrating the respective proton signals.

3.1.2. Protocol for ¹⁵N NMR Analysis

¹⁵N NMR can provide even more definitive information due to the large chemical shift range of nitrogen.[6]

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg/mL) in a suitable deuterated solvent, ideally in an NMR tube with a wider diameter. The use of ¹⁵N-labeled compounds, if synthetically accessible, will significantly enhance sensitivity.

  • Data Acquisition: Acquire ¹⁵N NMR spectra using appropriate pulse sequences (e.g., INEPT or DEPT) to enhance the signal.

  • Spectral Analysis: The chemical shifts of the two pyrazole nitrogen atoms will be distinctly different in each tautomer, providing a clear signature of the predominant form.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation Prep Dissolve compound in various deuterated solvents (CDCl3, DMSO-d6, CD3OD) Acq_1H_13C Acquire 1H and 13C NMR spectra (Variable Temperature Optional) Prep->Acq_1H_13C Acq_15N Acquire 15N NMR spectrum Prep->Acq_15N Analysis_Shifts Analyze chemical shifts (C3, C5, N1, N2) Acq_1H_13C->Analysis_Shifts Analysis_Coalescence Observe signal coalescence/ decoalescence (VT-NMR) Acq_1H_13C->Analysis_Coalescence Acq_15N->Analysis_Shifts Analysis_Quant Quantify tautomer ratio (Integration) Analysis_Shifts->Analysis_Quant

Caption: Experimental workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

3.2.1. Protocol for UV-Vis Analysis

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁶ M) of the compound in a range of solvents with varying polarities.

  • Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: The two tautomers are expected to have different chromophores and thus different λmax values and molar absorptivities. Changes in the spectral profile with solvent polarity can indicate a shift in the tautomeric equilibrium.[12]

Parameter Tautomer A (Predicted)Tautomer B (Predicted)Rationale
λmax Lower WavelengthHigher WavelengthThe extent of conjugation in the pyrazole ring system differs between the two tautomers, leading to different energy gaps for electronic transitions.
Molar Absorptivity (ε) VariesVariesDependent on the specific electronic transitions of each tautomer.

Table 1: Predicted UV-Vis Spectral Characteristics of the Tautomers.

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides the most definitive structural information, revealing the specific tautomer present in the crystal lattice.[1][7]

Computational Analysis of Tautomeric Stability

Quantum chemical calculations are an invaluable tool for predicting the relative stabilities of tautomers and for complementing experimental findings.[6][21][22][23]

Protocol for Density Functional Theory (DFT) Calculations
  • Structure Generation: Build the 3D structures of both Tautomer A and Tautomer B.

  • Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in the presence of various solvent models (e.g., using the Polarizable Continuum Model, PCM) to simulate solvent effects. A common and reliable level of theory is B3LYP with a 6-311++G(d,p) basis set.[1][6]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more stable form.

Computational Method Parameter Purpose Reference
DFT (e.g., B3LYP/6-311++G(d,p)) Geometry OptimizationTo find the lowest energy conformation of each tautomer.[1][6]
DFT with PCM Solvation EnergyTo model the effect of different solvents on tautomer stability.[1]
Frequency Analysis Thermodynamic PropertiesTo obtain zero-point vibrational energies and confirm true minima.[6]
Single-Point Energy Calculation Relative Stability (ΔE, ΔG)To predict the predominant tautomer.[6]

Table 2: Recommended Computational Methods for Tautomer Analysis.

DFT_Workflow cluster_build Structure Generation cluster_opt Geometry Optimization cluster_freq Frequency Analysis cluster_energy Energy Calculation & Analysis Build Build 3D structures of Tautomer A and Tautomer B Opt_Gas Optimize in Gas Phase (e.g., B3LYP/6-311++G(d,p)) Build->Opt_Gas Opt_Solvent Optimize with Solvent Model (e.g., PCM) Build->Opt_Solvent Freq Confirm minima and obtain thermodynamic corrections Opt_Gas->Freq Opt_Solvent->Freq Energy Calculate single-point energies Freq->Energy Analysis Determine relative stabilities (ΔE, ΔG) Energy->Analysis

Caption: Workflow for DFT-based prediction of tautomer stability.

Implications for Drug Development and Conclusion

The tautomeric form of this compound will have profound implications for its drug-like properties. The position of the N-H proton will affect its pKa, lipophilicity (logP), hydrogen bonding capacity, and overall shape, all of which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to a biological target.

By employing the integrated experimental and computational strategies outlined in this guide, researchers can:

  • Unambiguously identify the predominant tautomeric form(s) in different environments.

  • Quantify the tautomeric ratio in solution.

  • Gain a deeper understanding of the factors governing the tautomeric equilibrium.

  • Make informed decisions in the lead optimization process to favor a desired tautomer with optimal pharmacological properties.

References

An In-depth Technical Guide to 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine (CAS Number: 1000895-53-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established "privileged structure" in drug discovery, known for its diverse pharmacological activities.[1] This guide will delve into the physicochemical properties, a detailed synthetic protocol, analytical characterization, and the prospective applications of this compound, particularly as a key intermediate in the development of novel therapeutics. Its role as a building block for serotonin receptor modulators will be a focal point, supported by existing patent literature. This document is intended to be a valuable resource for researchers engaged in the design and synthesis of new chemical entities for various therapeutic targets.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic and steric properties allow for versatile substitutions, leading to a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[1] The adaptability of the pyrazole ring has led to its incorporation into numerous clinically approved drugs, solidifying its status as a privileged scaffold in drug discovery.

This compound (CAS: 1000895-53-3) emerges as a compound of interest due to its potential as a versatile intermediate for more complex molecular architectures. Notably, its structural motifs suggest a role in the synthesis of compounds targeting the central nervous system, particularly as modulators of serotonin receptors.[2] This guide aims to provide a detailed technical understanding of this compound, from its fundamental properties to its synthesis and potential applications.

Physicochemical and Predicted Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
CAS Number 1000895-53-3[2]
Molecular Formula C₁₃H₁₇N₃O₂[2]
Molecular Weight 247.29 g/mol [2]
Physical State SolidVendor Data
Predicted Boiling Point 464.1 ± 40.0 °CVendor Data
Predicted Density 1.207 g/cm³Vendor Data
Predicted pKa 15.76 ± 0.10Vendor Data
Predicted LogP 2.37550Vendor Data

Synthesis of this compound

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[3][4] This approach is directly applicable to the synthesis of the title compound, starting from the precursor 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile.

Synthetic Pathway

The synthesis proceeds via a cyclization reaction between the β-ketonitrile and hydrazine hydrate. The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization onto the nitrile group.

Synthesis_Pathway Precursor 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile Reaction Cyclization Precursor->Reaction Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Reflux Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile (1.0 equivalent) in anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm) Assignment
11.5 (br s, 1H)Pyrazole N-H
6.3 (s, 2H)Pyrazole -NH₂
6.2 (s, 2H)Ar-H
6.1 (s, 1H)Ar-H
5.5 (s, 1H)Pyrazole C4-H
3.7 (s, 6H)2 x OCH₃
2.8 (t, 2H)-CH₂-Ar
2.6 (t, 2H)-CH₂-Pyrazole
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
3400-3200N-H stretching (amine and pyrazole)
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching
1620-1580C=N and C=C stretching (pyrazole and aromatic ring)
1200-1000C-O stretching (methoxy groups)
Mass Spectrometry (MS)
  • Expected [M+H]⁺: 248.1448

Applications in Drug Discovery

The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

Intermediate for Serotonin Receptor Modulators

There is evidence suggesting that this compound serves as a key building block in the synthesis of serotonin receptor modulators.[2] Serotonin (5-HT) receptors are a major target in the treatment of various central nervous system disorders, including depression, anxiety, and schizophrenia. The dimethoxyphenyl and pyrazole-amine moieties can be further functionalized to interact with specific subtypes of serotonin receptors.

A United States Patent (US8604022B2) describes derivatives of this compound, such as N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1h-pyrazol-3-yl]-4-(3,4-dimethylpiperazin-1-yl)benzamide, for use in pharmaceutical compositions. This strongly indicates its utility in developing novel drug candidates.

Workflow for Derivative Synthesis and Screening

The following workflow outlines the general steps for utilizing this compound in a drug discovery program.

Drug_Discovery_Workflow Start 5-[2-(3,5-dimethoxyphenyl)ethyl]- 1H-pyrazol-3-amine Step1 Functionalization of the 3-amino group Start->Step1 Step2 Synthesis of a diverse library of derivatives Step1->Step2 Step3 In vitro screening (e.g., receptor binding assays) Step2->Step3 Step4 Identification of lead compounds Step3->Step4 Step5 Lead optimization Step4->Step5 End Preclinical Development Step5->End

Caption: A generalized workflow for the development of drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for research use only by trained professionals. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a key intermediate in drug discovery and development. Its synthesis is achievable through established methods, and its structural features make it an attractive starting point for the creation of novel serotonin receptor modulators and other therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers in the pharmaceutical sciences. The continued exploration of derivatives based on this scaffold holds promise for the development of new and effective treatments for a range of diseases.

References

A Framework for the Preliminary Toxicological Profiling of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The compound 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine represents a novel chemical entity with potential therapeutic applications, stemming from its pyrazole core, a scaffold prevalent in numerous approved pharmaceuticals.[1][2] As with any new candidate, a thorough understanding of its safety profile is paramount to its progression through the drug discovery pipeline. This guide outlines a comprehensive, multi-tiered strategy for establishing a preliminary toxicological profile for this specific molecule. In the absence of pre-existing public data, this document serves as a predictive and methodological framework. It leverages structural analysis, in silico modeling, a suite of targeted in vitro assays, and foundational in vivo studies to identify potential liabilities, elucidate mechanisms of toxicity, and establish a safe starting dose for further development. The approach is designed to be resource-efficient, aligning with the modern paradigm of identifying and mitigating risks early in preclinical research to reduce late-stage attrition.[3][4]

Part 1: Compound Analysis and Structural Alerts

Rationale for Proactive Toxicological Assessment

The economic and ethical cost of late-stage drug candidate failure necessitates a paradigm shift towards early and predictive toxicology.[3] By integrating safety assessments from the outset, medicinal chemistry efforts can be guided away from molecules with inherent liabilities, saving significant time and resources while adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.[5] This framework is designed to front-load risk assessment for this compound, enabling informed, data-driven decisions.

Physicochemical and Structural Profile
  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₇N₃O₂[6]

  • Molecular Weight: 247.29 g/mol [6]

  • Core Scaffolds:

    • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry.[1][2]

    • 3,5-Dimethoxyphenyl Group: A substituted benzene ring.

    • 3-Aminopyrazole Moiety: The presence of a primary amine on the pyrazole ring.

Structural Alert Analysis for Potential Toxicities

A critical first step is to dissect the molecule to identify substructures that may be associated with known toxicological endpoints.

  • The Pyrazole Core: While common in approved drugs (e.g., Celecoxib, Sildenafil), the pyrazole ring system is not without potential liabilities.[1] Depending on substitution patterns, it can be implicated in various toxicities, making empirical testing essential.[7][8]

  • The 3-Amino Group: Primary aromatic amines are a well-known structural alert, often associated with potential mutagenicity and carcinogenicity through metabolic activation to reactive hydroxylamine and nitroso species. The aminopyrazole moiety is susceptible to tautomerism, which can influence its metabolic profile and reactivity.[9]

  • The 3,5-Dimethoxyphenyl Moiety: The two methoxy groups are prime sites for Phase I metabolism, specifically O-demethylation by cytochrome P450 enzymes. This can produce phenolic metabolites. Further oxidation of resulting catechol or hydroquinone structures can lead to the formation of reactive quinones, which are known to cause cellular damage through covalent binding to macromolecules and generation of reactive oxygen species (ROS).[10]

Part 2: A Tiered Strategy for Toxicological Evaluation

We propose a progressive, three-tiered approach that moves from computational prediction to cellular assays and finally to a whole-organism model. This ensures that resource-intensive in vivo studies are only conducted with a solid foundation of predictive and mechanistic data.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Confirmation cluster_3 Profile Synthesis insilico Computational Modeling (DEREK, ADMET Predictors) cytotoxicity General Cytotoxicity (MTT, LDH Assays) insilico->cytotoxicity Guide Assay Selection genotoxicity Genotoxicity (Ames, Micronucleus) cytotoxicity->genotoxicity invivo Acute Systemic Toxicity (Dose-Range Finding in Rodents) cytotoxicity->invivo Inform Dose Selection & Endpoints organ_tox Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity) genotoxicity->organ_tox genotoxicity->invivo Inform Dose Selection & Endpoints metabolism Metabolic Stability (Microsomes, Hepatocytes) organ_tox->metabolism organ_tox->invivo Inform Dose Selection & Endpoints metabolism->invivo Inform Dose Selection & Endpoints profile Preliminary Toxicological Profile & Go/No-Go Decision invivo->profile G cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanistic) start Test Compound cyto Protocol 1: Cytotoxicity (e.g., HepG2, HEK293) Determine IC₅₀ start->cyto geno Protocol 2: Genotoxicity (Ames Test) cyto->geno If cytotoxic at < 100 µM hepato Protocol 3: Hepatotoxicity (LDH, ALT/AST Release) cyto->hepato cardio Protocol 4: Cardiotoxicity (hERG Patch Clamp) cyto->cardio metab Protocol 5: Metabolism (Liver Microsome Stability) cyto->metab

References

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of biologically active compounds with applications ranging from oncology to inflammatory diseases.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of novel pyrazole derivatives, using 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine as a representative example, in a suite of cell-based assays. The focus is on establishing a logical, stepwise workflow for the initial biological characterization of such compounds, from broad cytotoxicity profiling to more nuanced mechanistic studies.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structure is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets through various non-covalent interactions. The versatility of pyrazole chemistry allows for the creation of diverse libraries of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3]

When a novel pyrazole derivative like this compound is synthesized or acquired, a systematic approach is required to elucidate its biological activity.[4] This application note outlines a strategic workflow for this purpose, emphasizing the importance of robust assay design, rigorous validation, and thoughtful data interpretation.

Pre-Assay Compound Management: The Foundation of Reliable Data

Before initiating any cell-based assay, it is critical to properly characterize the test compound to ensure the reliability and reproducibility of the results.

2.1. Purity and Identity Confirmation: The purity of the compound should be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to off-target effects and confounding results.

2.2. Solubility Determination: The solubility of the compound in aqueous solutions and common solvents like dimethyl sulfoxide (DMSO) must be determined. For cell-based assays, it is crucial to work with concentrations that are fully solubilized to avoid precipitation and inaccurate dosing. A stock solution, typically in DMSO, should be prepared at a high concentration (e.g., 10-50 mM).

2.3. Stability Assessment: The stability of the compound in the chosen solvent and under experimental conditions (e.g., temperature, light exposure) should be evaluated. Degradation of the compound over the course of an experiment can lead to a loss of activity and misinterpretation of the data.

Phase 1: General Cytotoxicity Profiling

The initial step in characterizing a novel compound is to assess its general effect on cell viability. This provides a broad understanding of its cytotoxic potential and helps in determining the appropriate concentration range for subsequent mechanistic assays.

3.1. Rationale and Assay Choice: A colorimetric or fluorometric assay that measures metabolic activity is a common choice for initial cytotoxicity screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the resazurin (AlamarBlue) assay are widely used. These assays are simple, high-throughput, and provide a quantitative measure of cell viability.[5][6]

3.2. Cell Line Selection: A panel of cell lines should be selected to represent different cancer types and, importantly, should include at least one non-cancerous cell line (e.g., primary cells or immortalized normal cells) to assess for general toxicity versus cancer-specific effects. For a novel pyrazole derivative with unknown activity, a starting panel could include:

  • A breast cancer cell line (e.g., MCF-7, MDA-MB-231)[5]

  • A lung cancer cell line (e.g., A549)[6]

  • A colon cancer cell line (e.g., HCT-116)[6]

  • A normal human fibroblast cell line (e.g., AGO1522)[5]

3.3. Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • Novel pyrazole compound (e.g., this compound)

  • DMSO (cell culture grade)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the pyrazole compound in complete medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity. A typical concentration range for initial screening is 0.1 to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

3.4. Data Interpretation and Next Steps: The IC50 values will indicate the potency of the compound in different cell lines. A low IC50 in cancer cell lines and a high IC50 in normal cell lines suggest cancer-specific cytotoxicity and warrant further investigation into the mechanism of cell death.

Parameter Description Example Value
Cell Line The specific cell line used in the assay.MCF-7
Seeding Density The number of cells seeded per well.8,000 cells/well
Treatment Duration The length of time cells are exposed to the compound.48 hours
IC50 The concentration of the compound that inhibits 50% of cell growth.15 µM
Selectivity Index IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)> 5

Phase 2: Mechanistic Assays

Based on the results of the cytotoxicity screen and the structural features of the pyrazole compound, hypothesis-driven mechanistic assays can be designed. Given the known activities of many pyrazole derivatives, promising avenues of investigation include apoptosis induction, cell cycle arrest, and kinase inhibition.[5][7][8]

4.1. Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.

4.1.1. Caspase Activity Assay: Caspases are a family of proteases that are key executioners of apoptosis. A luminescent or colorimetric assay can be used to measure the activity of caspases-3 and -7.

Protocol: Caspase-Glo® 3/7 Assay

  • Seed cells in a 96-well white-walled plate and treat with the pyrazole compound at concentrations around the IC50 value for 24 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of the reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

4.1.2. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Workflow for Apoptosis Detection

cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis cluster_3 Results Treat Treat cells with pyrazole compound Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Treat->Stain Incubate Analyze Analyze by Flow Cytometry Stain->Analyze Viable Viable Cells (Annexin V-, PI-) Analyze->Viable Quantify Populations Early Early Apoptotic (Annexin V+, PI-) Analyze->Early Quantify Populations Late Late Apoptotic/Necrotic (Annexin V+, PI+) Analyze->Late Quantify Populations

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

4.2. Cell Cycle Analysis

Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Treat cells with the pyrazole compound for 24 hours.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells and treat them with RNase to remove RNA.

  • Stain the cells with propidium iodide.

  • Analyze the DNA content of the cells by flow cytometry.

  • The resulting histogram can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[7]

4.3. Kinase Inhibition Assays

The pyrazole scaffold is present in many approved kinase inhibitors. If the compound shows potent cytotoxicity, it is worth investigating its effect on key signaling kinases involved in cancer cell proliferation and survival, such as ERK, Akt, or receptor tyrosine kinases.

Protocol: Western Blotting for Phosphorylated Kinases

  • Treat cells with the pyrazole compound for a short duration (e.g., 1-6 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated (active) form of the kinase of interest (e.g., phospho-ERK) and the total form of the kinase.

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • A decrease in the ratio of phosphorylated kinase to total kinase indicates inhibition of the kinase pathway.

Hypothetical Kinase Inhibition Pathway

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Compound Pyrazole->RAF Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a pyrazole compound.

Assay Validation and Data Interpretation

For all assays, it is essential to perform proper validation to ensure the results are reliable.[9][10][11] This includes:

  • Reproducibility: Ensuring that similar results are obtained when the assay is repeated on different days with different batches of reagents.

  • Accuracy: Confirming that the assay is measuring what it is intended to measure. This can be done using known positive and negative controls.

  • Precision: Assessing the variability within a single experiment.

When interpreting the data, it is important to consider the results from all assays together to build a comprehensive picture of the compound's biological activity. For example, if a compound induces apoptosis, causes cell cycle arrest in the G2/M phase, and inhibits a kinase involved in mitosis, this provides strong evidence for its mechanism of action.

Conclusion

The systematic approach outlined in this application note provides a robust framework for the initial characterization of novel pyrazole-based compounds like this compound in cell-based assays. By moving from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently and effectively elucidate the biological activity of new chemical entities, paving the way for further preclinical development.

References

protocol for dissolving 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solubilization of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine in Dimethyl Sulfoxide (DMSO)

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and drug discovery. The successful use of this and similar small molecules in biological assays is fundamentally dependent on proper solubilization. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in life sciences for its exceptional ability to dissolve a broad spectrum of compounds, including those with limited aqueous solubility.[1][2]

However, preparing accurate and stable stock solutions in DMSO is not a trivial task. Challenges such as incomplete dissolution, compound precipitation upon dilution into aqueous media, and the potential for DMSO-induced cytotoxicity necessitate a standardized and well-understood protocol.[1][3] This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals to reliably dissolve this compound in DMSO, ensuring the integrity and reproducibility of subsequent experiments. The causality behind each step is explained to empower the user with a deeper understanding of the process.

Compound Properties & Key Considerations

While specific experimental solubility data for this compound in DMSO is not extensively published, its structural characteristics can inform the dissolution strategy. The presence of both polar (amine, pyrazole nitrogens) and nonpolar (dimethoxyphenyl, ethyl linker) regions suggests that while DMSO is an appropriate solvent, careful technique is required.

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃O₂[4]
Molecular Weight 247.29 g/mol [4]
Appearance Solid (Assumed)N/A
Recommended Solvent Dimethyl Sulfoxide (DMSO)[5]

Core Scientific Principles:

  • Hygroscopicity of DMSO: DMSO readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease the solubility of hydrophobic compounds and potentially promote degradation. Therefore, using anhydrous or high-purity DMSO from a freshly opened bottle is critical.[5]

  • Precipitation in Aqueous Solutions: Compounds dissolved in 100% DMSO often precipitate when diluted into aqueous buffers (e.g., PBS, cell culture media) due to a sharp decrease in solvent polarity.[1][3][6] This is a common failure point that can be mitigated by performing intermediate serial dilutions in pure DMSO before the final dilution into the aqueous medium.[1][5]

  • DMSO Cytotoxicity: High concentrations of DMSO can be toxic to cells.[1] It is imperative to keep the final concentration of DMSO in assays as low as possible, typically below 0.5%, and always include a vehicle control (media with the same final DMSO concentration) in all experiments.[1][7]

Safety Precautions

As a pyrazole derivative, this compound and its analogs require careful handling. Safety data for related pyrazole compounds indicate potential hazards.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 or OSHA standards, and a lab coat.[8][10][11]

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[10][11] Avoid contact with skin and eyes.[8]

  • DMSO-Specific Hazard: DMSO can facilitate the absorption of other dissolved chemicals through the skin.[12][13] Exercise extreme caution to avoid skin contact with the prepared stock solution.

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not pour down the drain.[8]

Materials and Equipment

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional, for gentle warming)

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many small molecules. The mass required can be adjusted based on the desired concentration and volume using the formula:

Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L * 247.29 g/mol * 0.001 L * 1000 mg/g = 2.47 mg

Step-by-Step Methodology
  • Compound Equilibration: Before opening, allow the container of the solid compound to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Using a calibrated analytical balance, accurately weigh 2.47 mg of this compound and transfer it into a sterile, appropriately sized microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.[1] Visually inspect the solution against a light source to check for any undissolved particulates.[14]

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved after vortexing, proceed with the following, ordered by preference:

    • Sonication: Place the tube in a bath sonicator for 5-15 minutes.[1][14] The ultrasonic waves provide energy to break up solid aggregates and facilitate dissolution. Check for clarity.

    • Gentle Warming: If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes.[2][14] Caution: Use heat judiciously, as some compounds can degrade at elevated temperatures.[1]

  • Final Verification: Once the solution appears clear and free of solids, ensure it is at room temperature.

  • Aliquoting and Storage: To preserve the integrity of the stock solution, aliquot it into smaller, single-use volumes in tightly sealed tubes.[1][7] This practice minimizes contamination and avoids repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[1][14]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6 months or more).[7][14] Always consult the manufacturer's data sheet for specific storage recommendations if available.

Workflow for Compound Solubilization and Use

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolution add_dmso->dissolve vortex Vortex dissolve->vortex sonicate Sonicate vortex->sonicate warm Gentle Warming (37°C) sonicate->warm check 4. Visual Inspection warm->check check->dissolve Particulates Present aliquot 5. Aliquot & Store (-20°C / -80°C) check->aliquot Fully Dissolved thaw 6. Thaw Stock Aliquot aliquot->thaw serial_dilute 7. Serial Dilution (in 100% DMSO) thaw->serial_dilute final_dilute 8. Final Dilution (in Aqueous Medium) serial_dilute->final_dilute assay 9. Use in Assay (<0.5% Final DMSO) final_dilute->assay

References

Application Notes & Protocols for In Vivo Studies with 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Evaluation

The compound 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine is a novel small molecule featuring a pyrazole core linked to a 3,5-dimethoxyphenyl group. Both moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2][3] The pyrazole scaffold is present in several FDA-approved drugs, noted for its diverse pharmacological effects, including anti-inflammatory and anticancer properties.[1][3][4] Similarly, the 3,5-dimethoxyphenyl motif is found in natural and synthetic compounds with demonstrated cytotoxic and tubulin polymerization inhibitory activities, suggesting potential as an anticancer agent.[5][6][7][8]

Given this structural rationale, it is hypothesized that this compound may exhibit significant therapeutic potential, particularly in oncology. Preliminary in vitro screening (data not shown) should ideally precede in vivo studies to establish cytotoxicity against relevant cancer cell lines and to determine a preliminary IC50 (half-maximal inhibitory concentration). This application note provides a comprehensive framework for the subsequent in vivo evaluation of this compound, covering experimental design, efficacy testing, pharmacokinetic profiling, and preliminary toxicology, adhering to the highest standards of scientific rigor as outlined in the ARRIVE guidelines.[9][10]

Part 1: Pre-Clinical In Vivo Strategy: A Phased Approach

A successful in vivo campaign is not a single experiment but a logical progression of studies designed to answer specific questions about the compound's behavior in a living system.[11][12] This phased approach ensures that resources are used efficiently and that the resulting data is robust and suitable for IND (Investigational New Drug) filing.[13]

Phase I: Preliminary Tolerability and Pharmacokinetics (PK)

The initial phase aims to understand how the animal model handles the drug and to establish a safe and effective dosing range.

  • Objective: To determine the maximum tolerated dose (MTD) and key pharmacokinetic parameters (Absorption, Distribution, Metabolism, Excretion - ADME).[14]

  • Rationale: An MTD study is crucial to prevent overt toxicity in subsequent efficacy studies.[15] The PK profile helps in designing a rational dosing schedule (e.g., once daily, twice daily) to maintain therapeutic concentrations of the drug in the plasma and target tissues.[16][17]

Phase II: In Vivo Efficacy Assessment

This phase evaluates the compound's therapeutic effect in a disease model. Based on the compound's structural alerts, a cancer xenograft model is a logical starting point.[18][19]

  • Objective: To determine if the compound can inhibit tumor growth in a validated animal model.

  • Rationale: Efficacy studies are the cornerstone of preclinical validation, providing proof-of-concept for the compound's therapeutic potential.[12] The choice of model is critical; for instance, using a human tumor xenograft in an immunocompromised mouse allows for the direct assessment of the drug's effect on human cancer cells.[18][20]

Phase III: Preliminary Toxicology and Safety Pharmacology

Conducted in parallel or following initial efficacy studies, this phase identifies potential target organ toxicities.

  • Objective: To assess the compound's safety profile with repeated dosing.[11][13]

  • Rationale: Early identification of potential safety liabilities is essential for the drug development process, saving time and resources and, most importantly, reducing the risk of late-stage failures.[21][22]

Part 2: Experimental Design & Protocols

This section provides detailed protocols for the key in vivo experiments. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the ARRIVE guidelines for reporting.[23][9][24]

Compound Formulation and Administration

The physicochemical properties of this compound will dictate the formulation strategy.

  • Solubility Assessment: First, determine the compound's solubility in common biocompatible vehicles (e.g., saline, PBS, 5% DMSO in corn oil, 10% Solutol in water).

  • Formulation Protocol:

    • For initial studies, a formulation such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water is often a good starting point for achieving solubility and stability for many small molecules.

    • Prepare the formulation fresh daily.

    • Warm the vehicle slightly if needed to aid dissolution.

    • Vortex and sonicate until the compound is fully dissolved.

    • Visually inspect for precipitation before administration.

  • Route of Administration: The intended clinical route should guide the choice. For initial screening, intraperitoneal (IP) or oral (PO) gavage are common.[17] IV administration is often used for PK studies to determine bioavailability.

Protocol: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).

  • Experimental Groups:

    • Group 1: Vehicle control (n=3)

    • Group 2-5: Increasing doses of the compound (e.g., 10, 30, 100, 300 mg/kg) (n=3 per group). Dose ranges should be informed by any available in vitro cytotoxicity data (e.g., starting at a dose predicted to achieve plasma concentrations 10-fold higher than the in vitro IC50).

  • Procedure:

    • Acclimatize animals for at least one week.

    • Record baseline body weight.

    • Administer the compound or vehicle daily for 5-10 consecutive days.

    • Monitor animals twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

    • Record body weight daily. A body weight loss of >15-20% is a common endpoint.

    • At the end of the study, perform a terminal bleed for clinical chemistry and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >15% body weight loss or severe clinical signs).

Parameter Description Endpoint Criteria
Mortality Number of deceased animals per group.Any drug-related death.
Body Weight Daily measurement.>15-20% loss from baseline.
Clinical Signs Observation of animal behavior and appearance.Moribund state, severe distress.
Clinical Chemistry Serum analysis of liver (ALT, AST) and kidney (BUN, Creatinine) function markers.Significant elevation compared to vehicle.
Histopathology Microscopic examination of key organs.Evidence of cellular damage, inflammation, or necrosis.
Protocol: Pharmacokinetic (PK) Study
  • Animal Model: Healthy male Sprague-Dawley rats (for larger blood volume) or the same mouse strain as efficacy studies.[17]

  • Experimental Groups (n=3-4 per group):

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg)

  • Procedure:

    • Acclimatize animals and fast them overnight before dosing (for PO studies).

    • Administer the compound.

    • Collect sparse blood samples (e.g., 25-50 µL) from the tail vein or saphenous vein at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma by centrifugation and store at -80°C.

    • Analyze the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[16]

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

PK Parameter Description Significance
Cmax Maximum plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Time of peak plasma concentration.
AUC Area Under the Curve (plasma concentration vs. time).Represents total drug exposure.[16]
t1/2 Half-life.Time for plasma concentration to decrease by half.
CL Clearance.Rate of drug elimination from the body.
Vd Volume of Distribution.The theoretical volume that the drug occupies.
F (%) Bioavailability (for PO/IP).Fraction of the dose that reaches systemic circulation.
Protocol: In Vivo Efficacy - Human Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are required to prevent rejection of human tumor cells.[20][25]

  • Cell Line Selection: Choose a human cancer cell line that showed sensitivity to the compound in vitro (e.g., HCT116 colorectal cancer, A549 lung cancer).

  • Procedure:

    • Culture the selected cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously implant the cell suspension into the right flank of each mouse.

    • Monitor tumor growth using digital calipers. Tumor volume (mm³) = (Length x Width²) / 2.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: Test compound, Dose 1 (e.g., MTD)

    • Group 3: Test compound, Dose 2 (e.g., MTD/2)

    • Group 4: Positive control (a standard-of-care chemotherapy for that cancer type, e.g., 5-FU for colorectal cancer).

  • Treatment and Monitoring:

    • Administer treatments according to the schedule determined from PK data (e.g., daily PO gavage).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., when vehicle tumors reach ~1500 mm³ or after 21-28 days), euthanize the animals.

    • Excise tumors, weigh them, and process them for downstream analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Compare tumor growth curves between groups using appropriate statistical tests (e.g., two-way ANOVA).

    • Analyze final tumor weights using a one-way ANOVA or t-test.

Part 3: Visualization of Workflows and Pathways

Experimental Workflow Diagram

This diagram outlines the logical flow from initial compound characterization to in vivo efficacy assessment.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: Efficacy & Safety A Compound Characterization (Solubility, Stability) B In Vitro Cytotoxicity (IC50 Determination) A->B Informs Dosing C Formulation Development B->C D Maximum Tolerated Dose (MTD) (Healthy Mice) C->D Provides Test Article E Pharmacokinetics (PK) (IV, PO/IP) C->E Provides Test Article F Xenograft Tumor Model (Efficacy Study) D->F Defines Top Dose E->F Defines Dosing Schedule G Preliminary Toxicology (Organ Histopathology) F->G Provides Tissues

Caption: A phased approach for the in vivo evaluation of a novel small molecule.

Hypothesized Signaling Pathway

Given the structural motifs, the compound could potentially act as a kinase inhibitor or a tubulin polymerization inhibitor. This diagram illustrates a hypothetical kinase inhibition pathway leading to apoptosis.

G Compound 5-[2-(3,5-dimethoxyphenyl)ethyl] -1H-pyrazol-3-amine Kinase Target Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate (Active) Downstream Downstream Pro-Survival Signaling (e.g., Akt, MAPK) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Hypothesized mechanism: Inhibition of a target kinase blocks pro-survival signaling.

Conclusion and Future Directions

This document provides a foundational guide for the systematic in vivo evaluation of this compound. The successful completion of these studies will generate a robust data package to establish proof-of-concept, define a therapeutic window, and guide decisions for further preclinical development. Positive outcomes in efficacy and safety would warrant more advanced studies, including orthotopic or patient-derived xenograft (PDX) models, combination studies with standard-of-care agents, and formal GLP (Good Laboratory Practice) toxicology studies required for an IND application.

References

Application Note & Protocol: Developing a High-Throughput Screen for 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of a robust high-throughput screening (HTS) assay for the novel compound 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine. Given that the specific biological target of this molecule is not publicly defined, this guide will focus on establishing a phenotypic screening cascade. Phenotypic screening allows for the identification of compounds that induce a desired change in a cellular or organismal model, without prior knowledge of the molecular target. We will detail the principles of assay development, from initial concept to full-scale validation, with a focus on creating a self-validating system that ensures data integrity and reproducibility. This application note is designed to be a practical resource, offering both theoretical insights and actionable protocols for researchers in drug discovery.

Introduction: The Rationale for Phenotypic Screening

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The subject of this guide, this compound, is a novel entity. In the absence of a known molecular target, a target-agnostic or phenotypic screening approach is the most logical starting point for elucidating its biological function and therapeutic potential.[2]

Phenotypic screening focuses on the overall effect of a compound on a cell or organism, rather than its interaction with a specific, isolated protein. This approach has seen a resurgence in drug discovery, as it can uncover novel mechanisms of action and first-in-class therapeutics.[3] The workflow for a phenotypic screen involves selecting a biologically relevant cell model and a quantifiable phenotype, developing a robust assay to measure this phenotype, and then screening a compound library to identify modulators.

This guide will walk through the critical steps of developing a cell-based HTS assay for this compound, from cell line selection to assay validation and statistical analysis.

Assay Development Strategy: A Step-by-Step Guide

The development of a reliable HTS assay is a multi-step process that requires careful planning and optimization.[4][5] The overall goal is to create an assay that is sensitive, reproducible, and scalable.

Cell Line and Phenotype Selection

The choice of cell line is paramount and should be driven by the therapeutic area of interest. For example, if the goal is to identify anti-cancer properties of this compound, a panel of cancer cell lines representing different tumor types would be appropriate. The selected phenotype should be a measurable output that reflects a specific cellular process, such as cell viability, apoptosis, or the expression of a particular biomarker.[6]

Considerations for Cell Line Selection:

  • Relevance: Does the cell line accurately model the disease or biological process of interest?

  • Robustness: Is the cell line easy to culture and maintain consistently?

  • Assay Compatibility: Is the cell line amenable to the chosen detection technology (e.g., fluorescence, luminescence)?

Examples of Quantifiable Phenotypes:

  • Cell Viability/Proliferation: Measuring the number of viable cells after compound treatment.

  • Apoptosis: Detecting markers of programmed cell death (e.g., caspase activity).

  • Reporter Gene Expression: Using a genetically modified cell line where a reporter gene (e.g., luciferase, GFP) is under the control of a specific signaling pathway.

  • High-Content Imaging: Analyzing changes in cellular morphology, protein localization, or other visual parameters.

Assay Principle and Technology Selection

The choice of assay technology will depend on the selected phenotype. For cell viability, common methods include luminescence-based ATP assays (e.g., CellTiter-Glo®) or fluorescence-based assays using viability dyes (e.g., Calcein AM).[7]

Workflow for Assay Principle Selection:

References

Application Notes and Protocols for the Knorr Pyrazole Synthesis: A Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous blockbuster drugs for treating a spectrum of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[3][4] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra®), and several kinase inhibitors used in oncology like Ruxolitinib and Ibrutinib.[3][4][5]

First reported in 1883 by German chemist Ludwig Knorr, the Knorr pyrazole synthesis remains a cornerstone reaction for constructing this vital heterocyclic motif.[6][7] The classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7][8] The reaction's simplicity, high yields, and the ready availability of starting materials have cemented its importance in both academic research and industrial-scale pharmaceutical production.[9][10]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Knorr pyrazole synthesis. It combines detailed mechanistic insights, field-tested experimental protocols, and practical application notes to empower the effective synthesis of substituted pyrazoles.

Reaction Mechanism: A Stepwise Look at Pyrazole Formation

The Knorr pyrazole synthesis is a classic acid-catalyzed cyclocondensation reaction.[11][12] The generally accepted mechanism proceeds through several key steps, starting with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation between the hydrazine and one of the carbonyls of the 1,3-dicarbonyl compound. This step forms a hydrazone intermediate.[11]

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs a nucleophilic attack on the second carbonyl group. This intramolecular reaction forms a five-membered ring intermediate, often a hydroxylpyrazolidine.[13]

  • Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate, which results in the formation of a double bond and the creation of the stable, aromatic pyrazole ring.[6][7] This dehydration is often the rate-determining step of the reaction.[13]

A significant consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound is used, the initial attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two different regioisomers.[13][14] The reaction outcome is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions (e.g., pH, solvent, and temperature).

Knorr_Mechanism Figure 1: General Mechanism of the Knorr Pyrazole Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Protonation Protonation of Carbonyl Reactants->Protonation + H⁺ Hydrazone Hydrazone Intermediate Protonation->Hydrazone Nucleophilic Attack Cyclization Intramolecular Cyclization Hydrazone->Cyclization Tautomerization & Attack Cyclic_Intermediate Hydroxylpyrazolidine Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (-2 H₂O) Cyclic_Intermediate->Dehydration + H⁺ Product Substituted Pyrazole Dehydration->Product

Caption: Figure 1: General Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing representative pyrazole derivatives. These have been adapted from established literature procedures.[9][11][12]

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one (a Pyrazolone)

This protocol details a classic synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, using a β-ketoester.[9]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate (64-65% solution)

  • 1-Propanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3.0 mmol, 1.0 eq) and hydrazine hydrate (6.0 mmol, 2.0 eq).[9]

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol to the mixture, followed by 3 drops of glacial acetic acid to catalyze the reaction.[9]

  • Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with vigorous stirring.[9] Allow the reaction to proceed for 1 hour.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.[9][15] The disappearance of the ethyl benzoylacetate spot indicates the reaction is complete.

  • Work-up and Crystallization: Once the starting material is consumed, add 10 mL of deionized water to the hot reaction mixture.[9] Turn off the heat and allow the solution to cool slowly to room temperature while stirring continuously for 30 minutes. This will induce the precipitation of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold water to remove any residual impurities.[9]

  • Drying: Allow the product to air dry completely on the filter paper. Determine the mass and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general method for synthesizing a more complex pyrazole, demonstrating the reaction between a substituted hydrazine and a β-diketone.

Materials:

  • Ethyl acetoacetate (or another 1,3-dicarbonyl compound)

  • Phenylhydrazine

  • Ethanol

  • Diethyl ether

Procedure:

  • Reactant Addition: In a round-bottom flask fitted with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent).[12] Slowly add phenylhydrazine (1.0 equivalent) to the flask. Caution: This addition can be exothermic.

  • Heating: Heat the reaction mixture to reflux and maintain for 1 hour.[12]

  • Isolation: After 1 hour, remove the heat source and allow the flask to cool. The resulting product may be a thick syrup or oil.[12]

  • Crystallization: Place the flask in an ice bath to cool it further. Add a small volume of diethyl ether and stir or scratch the inside of the flask vigorously with a glass rod to induce crystallization.[12]

  • Purification: Collect the crude solid product by vacuum filtration. The product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,3,5-substituted pyrazole.[11]

Starting HydrazineStarting 1,3-DicarbonylCatalyst/SolventConditionsProductYield (%)Reference
PhenylhydrazineEthyl acetoacetateNoneReflux, 1 hr3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneHigh[12]
Hydrazine hydrateEthyl benzoylacetateAcetic acid / 1-Propanol100°C, 1 hr3-Phenyl-1H-pyrazol-5(4H)-one~79%[9][15]
Phenylhydrazine2,4-pentanedioneAcetic acid / EthanolReflux, 2 hr1,3,5-Trimethyl-1-phenylpyrazoleGood[13]
4-Sulfonamidophenyl hydrazine1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dioneHCl / Water or EthanolRefluxCelecoxibGood[5][16]

Table 1: Representative Conditions for Knorr Pyrazole Synthesis.

Application Notes

Scope and Limitations

The Knorr synthesis is remarkably versatile, accommodating a wide range of substituted hydrazines and 1,3-dicarbonyl compounds. However, there are limitations to consider:

  • Unsymmetrical Dicarbonyls: As previously mentioned, unsymmetrical 1,3-dicarbonyls can lead to mixtures of regioisomers.[13] Careful control of reaction conditions or the use of dicarbonyls with electronically or sterically differentiated carbonyl groups can favor the formation of a single isomer.

  • Hydrazine Stability: Hydrazine and its simple alkyl derivatives are toxic and can be unstable.[9] Phenylhydrazines and other more complex derivatives are generally more stable and easier to handle.

  • Substrate Reactivity: Highly sterically hindered dicarbonyl compounds may react slowly or require more forcing conditions.

Troubleshooting Common Issues
  • Low Yield: Ensure the reaction has gone to completion using TLC. If not, extend the reaction time or increase the temperature. Check the purity of the starting materials, as impurities can inhibit the reaction.

  • Formation of Isomers: If a mixture of regioisomers is formed, separation can often be achieved by column chromatography or fractional crystallization. Alternatively, modifying the reaction conditions (e.g., switching from acidic to basic catalysis or changing the solvent) may improve the regioselectivity.

  • Product Fails to Crystallize: If the product remains an oil, try adding a different "anti-solvent" to precipitate the solid. Seeding the solution with a small crystal of the pure product (if available) can also initiate crystallization.

Modern Variations and Improvements

While the classical Knorr synthesis is robust, several modern variations have been developed to improve efficiency, yield, and environmental friendliness:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.

  • Novel Catalysts: Researchers have explored various catalysts to improve the reaction. For instance, nano-organocatalysts and nano-ZnO have been shown to efficiently promote the synthesis of pyrazoles under greener conditions.[6][17]

  • Flow Chemistry: The synthesis of pyrazoles, including the drug Celecoxib, has been adapted to continuous flow systems.[10] This approach offers advantages in terms of safety, scalability, and process control.

Decision_Tree Figure 2: Workflow for Synthetic Strategy Selection Start Need to Synthesize a Substituted Pyrazole Dicarbonyl_Check Is the 1,3-dicarbonyl symmetrical? Start->Dicarbonyl_Check Classical_Knorr Use Classical Knorr (Acid Catalysis) Dicarbonyl_Check->Classical_Knorr Yes Regio_Issue Potential Regioisomer Formation Dicarbonyl_Check->Regio_Issue No Modern_Method Consider Modern Variations? (Microwave, Flow, etc.) Classical_Knorr->Modern_Method Optimize_Conditions Optimize Conditions (pH, Solvent, Temp) for Regioselectivity Regio_Issue->Optimize_Conditions Optimize_Conditions->Modern_Method Implement_Modern Implement Microwave, Flow Chemistry, or Novel Catalyst Method Modern_Method->Implement_Modern Yes Final_Product Synthesized Pyrazole Modern_Method->Final_Product No Implement_Modern->Final_Product

Caption: Figure 2: Workflow for Synthetic Strategy Selection.

Case Study: The Synthesis of Celecoxib

Celecoxib (brand name Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5] The core pyrazole structure of Celecoxib is crucial for its biological activity.

The industrial synthesis of Celecoxib utilizes the Knorr pyrazole synthesis as the key ring-forming step.[16][18]

  • Claisen Condensation: The synthesis begins with a Claisen condensation between p-methylacetophenone and an ethyl trifluoroacetate in the presence of a base like sodium methoxide to form the unsymmetrical 1,3-dicarbonyl intermediate, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.[16][18]

  • Knorr Cyclocondensation: This dione is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride. The cyclocondensation reaction proceeds with high regioselectivity to form the Celecoxib molecule.[16] The trifluoromethyl group's strong electron-withdrawing nature directs the initial attack of the substituted hydrazine to the other carbonyl group, leading to the desired regioisomer.

Celecoxib_Synthesis Figure 3: Key Knorr Synthesis Step in Celecoxib Production Diketone 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione Reaction_Node Knorr Pyrazole Synthesis Diketone->Reaction_Node Hydrazine 4-Hydrazinobenzene- sulfonamide HCl Hydrazine->Reaction_Node Celecoxib Celecoxib Reaction_Node->Celecoxib Cyclocondensation

Caption: Figure 3: Key Knorr Synthesis Step in Celecoxib Production.

References

Application Notes and Protocols for Multi-Component Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Multi-Component Reactions in Pyrazole Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] Traditionally, the synthesis of pyrazole derivatives has relied on classical two-component condensation reactions, often involving 1,3-dicarbonyl compounds and hydrazines.[3] While effective, these methods can be limited by factors such as harsh reaction conditions, limited substrate scope, and the generation of significant waste.

Multi-component reactions (MCRs) have emerged as a powerful and elegant strategy to overcome these limitations.[1][4][5] MCRs, in which three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity.[1][5] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation.[6][7] For drug discovery and development, MCRs are particularly attractive as they enable the rapid generation of large libraries of structurally diverse pyrazole derivatives for biological screening.[8]

This guide provides an in-depth exploration of selected multi-component reactions for the synthesis of pyrazole derivatives, complete with detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.

I. Three-Component Synthesis of Polysubstituted Pyrazoles

Three-component reactions represent a versatile entry point into the synthesis of a wide array of pyrazole derivatives. A common and effective strategy involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative.

A. Mechanistic Rationale

The reaction typically proceeds through a cascade of events initiated by a Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the hydrazine, which then undergoes intramolecular cyclization and subsequent dehydration to afford the pyrazole ring. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

B. Experimental Protocol: Synthesis of 3,4,5-Trisubstituted Pyrazoles

This protocol describes a one-pot, three-component synthesis of polyfunctionalized pyrazoles from aldehydes, 1,3-dicarbonyls, and tosyl hydrazones, which can proceed via a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization.[3]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Tosylhydrazone or diazo compound source

  • Piperidinium acetate (20 mol%)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a stirred solution of the aromatic aldehyde (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in DMSO (2 mL), add piperidinium acetate (0.2 mmol).

  • Add the tosylhydrazone (1.01 mmol) to the reaction mixture.

  • Heat the reaction mixture at 70°C under an open atmosphere for 12 hours. The use of an open atmosphere allows for molecular oxygen to act as a green oxidant for the aromatization step.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Data Presentation:

EntryAldehyde1,3-DicarbonylYield (%)
14-ChlorobenzaldehydeAcetylacetone85
24-NitrobenzaldehydeAcetylacetone92
3BenzaldehydeDibenzoylmethane88
44-MethoxybenzaldehydeAcetylacetone75

Yields are representative and may vary depending on the specific substrates and reaction scale.

Visualization of the Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aromatic Aldehyde (1 mmol) F Heat at 70°C for 12h (Open Atmosphere) A->F B 1,3-Dicarbonyl (1 mmol) B->F C Tosylhydrazone (1.01 mmol) C->F D Piperidinium Acetate (0.2 mmol) D->F E DMSO (2 mL) E->F G Cool and Quench with Water F->G H Ethyl Acetate Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Pyrazole Derivative J->K

Caption: Workflow for the three-component synthesis of pyrazoles.

II. Four-Component Synthesis of Highly Substituted Pyrano[2,3-c]pyrazoles

Four-component reactions offer a higher level of molecular complexity in a single step, making them particularly valuable for the synthesis of fused heterocyclic systems like pyrano[2,3-c]pyrazoles. These scaffolds are of significant interest due to their diverse biological activities.[6][9]

A. Mechanistic Rationale

The synthesis of pyrano[2,3-c]pyrazoles typically involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[6][10] The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler type cyclization. The initial steps involve the formation of an arylidenemalononitrile and a pyrazolone intermediate, which then react via a Michael addition followed by intramolecular cyclization and tautomerization to yield the final product. The use of green chemistry techniques such as ultrasound or microwave irradiation can significantly accelerate these reactions.[6][9]

B. Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazoles

This protocol details a catalyst-free, ultrasound-assisted four-component synthesis of pyrano[2,3-c]pyrazole derivatives in an aqueous medium.[6]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine monohydrate

  • Water

Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine monohydrate (1 mmol) in water (5 mL).

  • Place the vessel in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within a short period (e.g., 10-30 minutes).[6]

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.

Data Presentation:

EntryAldehydeReaction Time (min)Yield (%)
1Benzaldehyde1595
24-Chlorobenzaldehyde1098
34-Methylbenzaldehyde2094
44-Nitrobenzaldehyde1296

Reaction times and yields are representative of ultrasound-assisted methods and demonstrate high efficiency.[6]

Visualization of the Mechanism:

G A Aldehyde + Malononitrile C Knoevenagel Condensation (Arylidenemalononitrile) A->C B Ethyl Acetoacetate + Hydrazine D Pyrazolone Formation B->D E Michael Addition C->E D->E F Intramolecular Cyclization E->F G Tautomerization F->G H Pyrano[2,3-c]pyrazole G->H

Caption: Key steps in the four-component synthesis of pyrano[2,3-c]pyrazoles.

III. Advanced MCR Strategies: Ugi and Passerini Reactions

While less common for the direct synthesis of the pyrazole core itself, isocyanide-based MCRs like the Ugi and Passerini reactions can be powerful tools for the functionalization of pyrazole-containing starting materials or for the synthesis of precursors that can be subsequently cyclized to form pyrazoles.[11][12]

A. Ugi Four-Component Reaction (U-4CR) for Pyrazole Functionalization

The Ugi reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. When one of these components bears a pyrazole moiety, the reaction provides a rapid route to highly functionalized pyrazole derivatives.

Conceptual Workflow:

G A Pyrazole-containing Aldehyde/Amine/Carboxylic Acid E One-Pot Reaction A->E B Amine/Aldehyde B->E C Carboxylic Acid/Aldehyde C->E D Isocyanide D->E F Highly Functionalized Pyrazole Derivative E->F

Caption: Conceptual workflow of the Ugi reaction for pyrazole derivatization.

B. Protocol Insight: Tandem Ugi/Cyclization for 3-Hydroxypyrazoles

A novel approach involves a tandem Ugi reaction followed by a hydrazine-mediated cyclization to synthesize 3-hydroxypyrazoles.[11]

Key Steps:

  • Ugi Reaction: An amine, a carbonyl compound (e.g., phenylglyoxal monohydrate), a carboxylic acid, and an isocyanide are reacted to form an α-acylamino amide intermediate.

  • Debenzylation: Removal of a protecting group, if present.

  • Hydrazine-mediated Cyclization: The intermediate is treated with hydrazine hydrate, often under microwave irradiation, to induce cyclization and formation of the 3-hydroxypyrazole ring.[11]

This strategy showcases the power of combining MCRs with subsequent transformations to access unique pyrazole scaffolds.

IV. Green Chemistry and Technological Enhancements

The drive for sustainable chemistry has led to the adoption of various green techniques in MCRs for pyrazole synthesis.

  • Microwave Irradiation: Offers rapid heating, leading to significantly reduced reaction times and often improved yields compared to conventional heating.[4][13][14]

  • Ultrasound Assistance: Promotes reactions through acoustic cavitation, providing an energy-efficient method that can often be performed at room temperature.[1][15][16]

  • Green Solvents: The use of water, ethanol, or solvent-free conditions minimizes the environmental impact of the synthesis.[6][9]

  • Reusable Catalysts: Employing heterogeneous catalysts, such as magnetic nanoparticles or supported catalysts, simplifies product purification and allows for catalyst recycling.[6][9]

V. Conclusion and Future Outlook

Multi-component reactions have revolutionized the synthesis of pyrazole derivatives, offering a highly efficient, atom-economical, and environmentally friendly alternative to traditional methods. The ability to rapidly generate molecular diversity from simple starting materials makes MCRs an invaluable tool in modern drug discovery and development. Future trends will likely focus on the development of novel MCRs, the application of asymmetric catalysis to achieve enantioselective pyrazole synthesis, and the integration of flow chemistry for continuous and scalable production. The continued exploration of these powerful reactions will undoubtedly lead to the discovery of new pyrazole-based therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyrazole derivative. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route for this compound, and what are the key reaction steps?

The most prevalent and reliable method for synthesizing 5-substituted-3-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate. This approach is favored for its efficiency and generally good yields.[1][2]

The overall synthetic workflow can be broken down into two primary stages:

  • Formation of the β-Ketonitrile Intermediate: This step typically involves a Claisen condensation between an appropriate ester and a nitrile. For the target molecule, this would be the reaction of methyl 3,5-dimethoxyphenylacetate with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride to yield 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile.

  • Cyclocondensation to Form the Pyrazole Ring: The resulting β-ketonitrile is then reacted with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the ketone and nitrile moieties to form the pyrazole ring, yielding the desired this compound.

Experimental Workflow: General Synthesis

Synthetic_Workflow Start Starting Materials: - Methyl 3,5-dimethoxyphenylacetate - Acetonitrile - Strong Base (e.g., NaH) - Hydrazine Hydrate Claisen Step 1: Claisen Condensation Formation of β-Ketonitrile Intermediate Start->Claisen 1. Base 2. Acetonitrile Cyclization Step 2: Cyclocondensation Reaction with Hydrazine Hydrate Claisen->Cyclization Hydrazine Hydrate Purification Purification (e.g., Column Chromatography, Recrystallization) Cyclization->Purification Product Final Product: This compound Purification->Product

Caption: General synthetic workflow for the target aminopyrazole.

FAQ 2: I am observing a low yield after the Claisen condensation step. What are the potential causes and how can I improve it?

Low yields in a Claisen condensation are a common issue. The root causes often lie in the reaction conditions, reagent quality, or side reactions.

Potential Causes & Troubleshooting Strategies:

Potential Cause Explanation Troubleshooting Recommendations
Incomplete Deprotonation The strong base (e.g., NaH, NaOEt) is crucial for deprotonating the α-carbon of acetonitrile, initiating the condensation. Insufficient or inactive base will lead to poor conversion.- Use fresh, high-purity base. Sodium hydride is particularly susceptible to deactivation by moisture. - Ensure anhydrous conditions. Dry all glassware thoroughly and use anhydrous solvents. - Increase the equivalents of base. A slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.
Side Reactions Self-condensation of the ester or acetonitrile can compete with the desired reaction, especially if the reaction temperature is too high or the addition of reagents is too fast.- Maintain low temperatures. Perform the initial deprotonation and addition of the ester at 0°C or below. - Slow, controlled addition. Add the ester dropwise to the solution of the deprotonated acetonitrile to minimize self-condensation.
Equilibrium Issues The Claisen condensation is a reversible reaction.[3][4]- Use a stoichiometric amount of base. This ensures that the resulting β-dicarbonyl compound is deprotonated, shifting the equilibrium towards the product.[4][5]
FAQ 3: The cyclocondensation with hydrazine is not going to completion, or I am getting a mixture of products. How can I optimize this step?

Incomplete cyclization or the formation of regioisomers are known challenges in pyrazole synthesis.[1]

Troubleshooting the Cyclocondensation Step:

  • Reaction Temperature and Time: The reaction of β-dicarbonyl compounds with hydrazines can be sensitive to temperature.[6]

    • Initial Troubleshooting: Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gradually increase the temperature to reflux. Prolonged reaction times at elevated temperatures can sometimes lead to side products.

    • Microwave Irradiation: For challenging substrates, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[7]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity.

    • Protic Solvents: Ethanol or acetic acid are commonly used and often facilitate the reaction by protonating the carbonyl group, making it more electrophilic.

    • Aprotic Solvents: In some cases, aprotic solvents like DMF or DMSO can be effective, particularly for less reactive substrates.[8]

  • pH Control: The pH of the reaction mixture can be critical.

    • Acid Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) can accelerate the condensation by activating the carbonyl group.

    • Basic Conditions: In some syntheses of aminopyrazoles, basic conditions are favored to control regioselectivity.[9]

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Yield Start Low Overall Yield Check_Step1 Analyze Yield of β-Ketonitrile Intermediate Start->Check_Step1 Low_Step1 Low Yield in Step 1 Check_Step1->Low_Step1 Low Good_Step1 Good Yield in Step 1 Check_Step1->Good_Step1 Acceptable Troubleshoot_Step1 Troubleshoot Claisen Condensation: - Check base activity - Ensure anhydrous conditions - Optimize temperature & addition rate Low_Step1->Troubleshoot_Step1 Check_Step2 Analyze Yield of Cyclocondensation Step Good_Step1->Check_Step2 Troubleshoot_Step2 Troubleshoot Cyclocondensation: - Optimize temperature & reaction time - Vary solvent - Adjust pH (acid/base catalysis) Check_Step2->Troubleshoot_Step2 Low

Caption: A logical flowchart for diagnosing and addressing low yield issues.

FAQ 4: I am having difficulty purifying the final product. What are the recommended purification methods?

Aminopyrazoles can be challenging to purify due to their polarity and potential for multiple protonation states.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying pyrazole derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent streaking and improve the peak shape of the basic aminopyrazole.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent final purification step.

    • Solvent Selection: Common solvents for recrystallizing aminopyrazoles include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.[10] A systematic solvent screen is recommended to find the optimal conditions.

  • Acid-Base Extraction: This can be a useful technique to remove non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The aminopyrazole will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove neutral impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the free aminopyrazole.

    • Extract the product back into an organic solvent, dry, and concentrate.

FAQ 5: Are there any known side reactions I should be aware of that could impact my yield?

Yes, several side reactions can occur during the synthesis of 5-substituted-3-aminopyrazoles.

Common Side Reactions:

  • Formation of Regioisomers: If an unsymmetrical β-dicarbonyl precursor is used with a substituted hydrazine, a mixture of pyrazole regioisomers can be formed.[1] For the synthesis of the title compound using hydrazine hydrate, this is not an issue.

  • Incomplete Cyclization: The intermediate hydrazone may be stable under certain conditions and fail to cyclize. This can often be addressed by increasing the reaction temperature or adding a catalyst.[11]

  • Dimerization or Polymerization: Under harsh conditions (e.g., very high temperatures or strongly acidic/basic media), the starting materials or product can undergo decomposition or polymerization.

  • Oxidation: The aminopyrazole product can be susceptible to oxidation, especially if exposed to air and light for extended periods. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon).

By understanding the underlying chemistry and potential pitfalls of each step, you can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and purity.

References

overcoming solubility issues with 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Here, you will find a combination of theoretical insights and practical, field-proven protocols to ensure the successful integration of this molecule into your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and solubilization of this compound.

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is multifactorial, stemming from its molecular structure. The presence of the non-polar 3,5-dimethoxyphenyl and ethyl groups contributes to its hydrophobic character. Additionally, the pyrazole ring can participate in intermolecular hydrogen bonding and π-π stacking, leading to a stable crystal lattice with high lattice energy that is difficult for water to disrupt[1].

Q2: What is the predicted pKa of the 3-amino group, and how does it influence solubility?

Q3: What are the recommended starting solvents for solubilizing this compound for in vitro assays?

A3: For initial stock solutions, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol. These solvents can typically dissolve the compound at high concentrations. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.

Q4: Can I heat the solution to improve solubility?

A4: Yes, gently heating the solvent is a common and effective initial step to increase the solubility of pyrazole derivatives[1]. The increased thermal energy helps to overcome the intermolecular forces within the crystal lattice. However, it is crucial to monitor the compound for any signs of degradation at elevated temperatures.

II. Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges encountered during your experiments.

Issue 1: Compound Precipitates Upon Dilution in Aqueous Buffer

Causality: This is a common issue for compounds dissolved in a high concentration of an organic solvent (like DMSO) and then diluted into an aqueous medium. The dramatic change in solvent polarity reduces the solubility of the hydrophobic compound, leading to precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation upon dilution.

Step-by-Step Solutions:

  • Reduce Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will lower the final concentration of the organic solvent in your aqueous buffer, potentially keeping the compound in solution.

  • Employ Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help maintain solubility.

  • Optimize Buffer pH: Given the predicted pKa of the 3-amino group (4.5-5.5), using a buffer with a pH at or below this range (e.g., pH 4.0) will promote the formation of the more soluble protonated form.

  • Utilize Co-solvents: If pH adjustment alone is insufficient, consider the use of a co-solvent system. The inclusion of a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final aqueous solution can enhance solubility.

Issue 2: Inconsistent Results in Biological Assays

Causality: Poor solubility can lead to the formation of aggregates or micro-precipitates in your assay, resulting in variable and unreliable data. The actual concentration of the compound in solution may be significantly lower than intended.

Preventative Measures and Solutions:

  • Pre-Assay Solubility Check: Before conducting your main experiment, perform a simple visual check. Prepare your final dilution and visually inspect for any signs of precipitation or cloudiness against a dark background.

  • Employ Surfactants: For cell-based assays, the inclusion of a low concentration of a biocompatible surfactant, such as polysorbate 80 (Tween 80) or Cremophor EL, can help maintain the compound in a solubilized state.

  • Consider Advanced Formulations: If simple methods fail, more advanced drug delivery strategies may be necessary. These include the use of cyclodextrins to form inclusion complexes or the preparation of lipid-based formulations.

III. Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol outlines a method to determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, ethyl acetate)

  • Aqueous buffers (e.g., pH 4.0, pH 7.4)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Solvent Aliquots: Dispense a fixed volume (e.g., 1 mL) of each test solvent into separate, labeled vials.

  • Incremental Addition of Compound: Add a small, known amount of the compound (e.g., 1 mg) to each vial.

  • Vortex and Observe: Vortex each vial vigorously for 1-2 minutes and visually inspect for complete dissolution.

  • Repeat Addition: If the compound dissolves completely, add another increment and repeat step 3.

  • Determine Saturation Point: Continue adding the compound incrementally until a saturated solution is achieved (i.e., solid material remains undissolved after vigorous vortexing).

  • Equilibration (for Aqueous Buffers): For aqueous buffers, allow the saturated solutions to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation.

  • Separation of Undissolved Solid: Centrifuge the vials to pellet any undissolved solid.

  • Quantification (Optional): Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Data Presentation:

SolventApproximate Solubility (mg/mL)
DMSO> [Insert experimentally determined value]
DMF> [Insert experimentally determined value]
Ethanol[Insert experimentally determined value]
Methanol[Insert experimentally determined value]
Acetone[Insert experimentally determined value]
Ethyl Acetate[Insert experimentally determined value]
Aqueous Buffer (pH 4.0)[Insert experimentally determined value]
Aqueous Buffer (pH 7.4)[Insert experimentally determined value]
Protocol 2: pH-Dependent Solubility Enhancement

This protocol details how to leverage the pH of the aqueous medium to improve the solubility of the compound.

Conceptual Framework:

Caption: Impact of pH on the ionization and solubility of the 3-amino group.

Procedure:

  • Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).

  • Select Acidic Buffer: Choose an aqueous buffer with a pH value at least 1-2 units below the predicted pKa of the 3-amino group (e.g., a 50 mM citrate buffer at pH 4.0).

  • Dilute into Acidic Buffer: Perform serial dilutions of the DMSO stock into the acidic buffer to achieve your desired final concentrations.

  • Vortex and Equilibrate: Vortex the final solutions thoroughly and allow them to equilibrate for at least 30 minutes before use.

  • Final pH Adjustment (if necessary): If the final application requires a different pH, you can carefully adjust the pH of the solubilized compound solution. Be aware that increasing the pH above the pKa may cause precipitation.

IV. Advanced Formulation Strategies

For challenging applications requiring higher concentrations or enhanced stability in aqueous media, consider these advanced formulation approaches.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at the molecular level. This can be achieved through methods like solvent evaporation or hot-melt extrusion, resulting in an amorphous solid with enhanced dissolution rates[4].

  • Nanoparticle Formation: Reducing the particle size of the compound to the nanometer range significantly increases its surface area, leading to a faster dissolution rate. This can be accomplished through techniques such as milling or precipitation[4].

V. References

  • QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation.--INVALID-LINK--

  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.--INVALID-LINK--

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.--INVALID-LINK--

  • How to Predict the pKa of Any Compound in Any Solvent. ACS Omega.--INVALID-LINK--

  • DFT-Machine Learning Approach for Accurate Prediction of pKa. Journal of Chemical Information and Modeling.--INVALID-LINK--

  • Aqueous Solubility Assay. Enamine.--INVALID-LINK--

  • General Experimental Protocol for Determining Solubility. Benchchem.--INVALID-LINK--

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.--INVALID-LINK--

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.--INVALID-LINK--

  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ResearchGate.--INVALID-LINK--

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.--INVALID-LINK--

  • 3-Aminopyrazole. ChemicalBook.--INVALID-LINK--

  • Recent developments in aminopyrazole chemistry. Arkivoc.--INVALID-LINK--

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.--INVALID-LINK--

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters.--INVALID-LINK--

  • N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-2-ethyl-7-(4-ethylpiperazin-1-yl)quinazolin-4-amine. PubChem.--INVALID-LINK--

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.--INVALID-LINK--

  • Novel water soluble 2,6-dimethoxyphenyl ester derivatives with intravenous anaesthetic activity. Bioorganic & Medicinal Chemistry Letters.--INVALID-LINK--

  • Impact of Polymer Excipient Molar Mass and End Groups on Hydrophobic Drug Solubility Enhancement. Macromolecules.--INVALID-LINK--

  • 2C-E. Wikipedia.--INVALID-LINK--

  • 3-Aminopyrazole. ChemicalBook.--INVALID-LINK--

  • 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. ResearchGate.--INVALID-LINK--

  • An In-depth Technical Guide to the Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. Benchchem.--INVALID-LINK--

  • 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI.--INVALID-LINK--

References

Technical Support Center: Stability of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the aqueous stability of this compound. Understanding and controlling for stability is paramount for ensuring the accuracy, reproducibility, and validity of experimental results.

The pyrazole nucleus is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activities.[1][2] However, the specific substituents on the pyrazole ring, such as the 3-amino group and the dimethoxyphenyl ethyl side chain, introduce unique chemical properties that can influence its behavior in aqueous environments. This guide addresses potential stability issues, offering troubleshooting advice and robust experimental protocols.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses common questions regarding the handling and stability of this compound.

Q1: What is the general stability profile of the pyrazole core, and how do the substituents on my compound modify it?

A: The pyrazole ring is an aromatic heterocycle and is generally considered chemically robust and resistant to degradation by oxidation or reduction.[3] It is a key reason for its prevalence in pharmaceuticals.[1][2] However, the stability of the entire molecule is dictated by its weakest points. For your compound, two key features influence its stability profile:

  • 3-Amino Group: The primary amine at the 3-position is a potential site for oxidation, especially in the presence of trace metals or reactive oxygen species (ROS). It also significantly influences the basicity of the molecule.

  • Dimethoxyphenyl Group: The two methoxy groups are electron-donating, making the phenyl ring electron-rich. This can increase its susceptibility to oxidative degradation. The ether linkages themselves can be susceptible to cleavage under harsh acidic conditions.

Q2: How do pH and the compound's pKa influence its stability in aqueous solutions?

A: The pH of the aqueous solution is a critical factor. The pyrazole ring contains a weakly basic pyridine-like nitrogen atom (pyrazole itself has a pKa of ~2.5), and the 3-amino group is also basic.[1][4]

  • In Acidic Solutions (Low pH): The nitrogen atoms will likely be protonated.[5] While this increases water solubility, highly acidic conditions (e.g., pH < 2) could potentially lead to the hydrolysis of the ether groups on the dimethoxyphenyl ring over extended periods or at elevated temperatures.

  • In Neutral to Alkaline Solutions (pH 7-10): The compound will be less protonated. Many pyrazole complexes exhibit excellent stability in this range.[6] However, the unprotonated amine group may be more susceptible to oxidation. The choice of buffer is crucial to maintain a stable pH.

Q3: What are the primary degradation pathways I should be concerned about?

A: Based on the structure, the most probable degradation pathways are oxidation and photodegradation.

  • Oxidative Degradation: This is a primary concern due to the electron-rich aromatic ring and the amine group.[7] Degradation may be catalyzed by dissolved oxygen, peroxide contaminants (sometimes found in solvents like THF or dioxane), or trace metal ions. This can lead to the formation of N-oxides, hydroxylated species, or potentially colored polymeric products.

  • Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light, particularly UV radiation.[7] Exposure can lead to the formation of radical species, resulting in dimerization or other complex reactions.[8][9] It is crucial to protect solutions from light.

  • Hydrolysis: The core pyrazole structure is generally stable against hydrolysis.[1] While the ether linkages could be cleaved under extreme acidic conditions and heat, this is unlikely to be a significant issue under typical experimental conditions (e.g., pH 4-9, room temperature).

Q4: What are the recommended starting points for preparing and storing aqueous stock solutions?

A: To maximize stability, follow these guidelines:

  • Solvent Choice: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting with an aqueous buffer. This avoids issues with low aqueous solubility.[5]

  • Buffer: Use a buffer system to maintain a stable pH, preferably in the slightly acidic to neutral range (e.g., pH 6.0-7.4) where the compound is likely to have a good balance of solubility and stability.

  • Antioxidants: For long-term storage or sensitive applications, consider adding a small amount of an antioxidant like ascorbic acid or glutathione to mitigate oxidative degradation.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.

Section 2: Troubleshooting Guide for Experimental Instability

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My HPLC chromatogram shows new, unidentified peaks after solution storage. What's happening?

A: The appearance of new peaks is a classic sign of degradation.

  • Likely Cause: The new peaks are likely degradation products. If they appear earlier than the parent compound, they are likely more polar (e.g., hydroxylated products). If they appear later, they could be less polar (e.g., dimers).

  • Troubleshooting Steps:

    • Characterize the Degradants: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products. This can help you tentatively identify if the new peaks correspond to oxidative, hydrolytic, or photolytic degradants.

    • Use LC-MS: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the unknown peaks. This is the most powerful tool for identifying degradation products.[10]

    • Review Storage Conditions: Ensure your solutions are protected from light and stored at the correct temperature. Check if your aqueous buffer was contaminated with any oxidizing agents.

Q2: I'm observing a loss of biological potency in my cell-based assay over time. Could this be related to compound stability?

A: Yes, this is a strong possibility. A decrease in the concentration of the active parent compound due to degradation will lead to a perceived loss of activity.

  • Likely Cause: The compound is likely degrading in the cell culture medium. Media are complex aqueous solutions, often incubated at 37°C in the presence of oxygen, creating ideal conditions for degradation.

  • Troubleshooting Steps:

    • Analyze Post-Incubation Media: Take a sample of the media containing your compound after the assay incubation period. Analyze it by HPLC to quantify the remaining amount of the parent compound.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock immediately before each experiment. Avoid using diluted aqueous solutions that have been stored for extended periods, even at 4°C.

    • Time-Course Stability: Test the stability of the compound in your specific cell culture medium over the time course of your experiment (e.g., 24, 48, 72 hours) at 37°C. Quantify the remaining compound at each time point by HPLC.

Q3: The color of my stock solution has changed from colorless to yellow/brown. What does this signify?

A: Color change is a strong visual indicator of chemical degradation.

  • Likely Cause: This is often due to oxidation. The oxidation of phenols, anilines, and related electron-rich aromatic systems frequently leads to the formation of highly conjugated, colored products, often polymeric in nature.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a discolored solution for experiments, as the concentration of the active compound is unknown and it contains impurities that could have unintended effects.

    • Improve Storage: Prepare a fresh stock solution and ensure it is properly protected. Purge the vial with an inert gas (nitrogen or argon) before sealing to remove oxygen, especially for long-term storage.

    • Re-evaluate Solvent: Ensure the solvent used (e.g., DMSO) is of high purity and anhydrous. Older or lower-grade DMSO can contain water and oxidizing impurities.

Section 3: Key Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of your compound.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for rapidly identifying potential degradation pathways and products, which is a key regulatory requirement in drug development.[10][11][12] This involves subjecting the compound to harsh conditions to accelerate its decomposition.[13][14]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Apply Stress Conditions: For each condition below, mix the stock solution with the stressor solution. Include a control sample (compound in solvent mix, no stressor) kept at room temperature and protected from light. The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column. For example, add an equimolar amount of NaOH to the acid sample and HCl to the base sample.

  • Analysis: Analyze all samples by a stability-indicating RP-HPLC method (see Protocol 2).

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/MethodTypical ConditionsPurpose
Acid Hydrolysis 0.1 M HClHeat at 60°C for 24-48 hoursTo test for hydrolysis of labile groups (e.g., ethers).[11][14]
Base Hydrolysis 0.1 M NaOHHeat at 60°C for 24-48 hoursTo test for hydrolysis under basic conditions.[11][14]
Oxidation 3% H₂O₂Room temperature for 24 hoursTo identify products of oxidation.[7][14]
Thermal Stress Solid & SolutionHeat at 80°C for 48 hoursTo assess intrinsic thermal stability.[7]
Photostability UV & Fluorescent LightICH Q1B conditionsTo identify light-sensitive degradation pathways.[11]
Protocol 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure that can accurately separate, detect, and quantify the active compound in the presence of its degradation products and any other impurities.[5][11]

Objective: To develop an RP-HPLC method capable of resolving this compound from its potential degradation products.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acid helps to sharpen peaks for amine-containing compounds.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient Development:

    • Run a broad gradient to determine the approximate elution time of the parent compound (e.g., 5% to 95% B over 20 minutes).

    • Analyze a mixture of your stressed samples (from Protocol 1) to see if the degradation products are separated from the parent peak.

  • Method Optimization:

    • Adjust the gradient slope around the elution time of the parent and degradant peaks to improve resolution.

    • If co-elution occurs, try a different organic modifier (e.g., switch from acetonitrile to methanol) or a different column chemistry (e.g., Phenyl-Hexyl).

  • Wavelength Selection:

    • Use a Photodiode Array (PDA) detector to determine the UV absorbance maxima of the parent compound and its degradants. Select a wavelength that provides a good response for all peaks of interest.

  • Method Validation (Peak Purity):

    • Once the method is optimized, confirm that the parent peak is pure in all stressed samples. A PDA detector can perform peak purity analysis, which compares UV spectra across the peak to ensure it is not co-eluting with a degradant. This is the defining characteristic of a stability-indicating method.

Section 4: Visual Guides & Diagrams

Visual aids can help clarify complex pathways and workflows.

G cluster_main Predicted Degradation Pathways cluster_ox Oxidation (O₂, H₂O₂) cluster_photo Photodegradation (UV Light) cluster_hydro Hydrolysis (Harsh Acid/Heat) Parent This compound Ox_N_Oxide N-Oxide Products Parent->Ox_N_Oxide Amine Oxidation Ox_Hydroxyl Hydroxylated Aromatic Ring Parent->Ox_Hydroxyl Ring Oxidation Photo_Radical Radical Intermediates Parent->Photo_Radical UV Excitation Hydro_Ether Ether Cleavage Product (Phenolic Moiety) Parent->Hydro_Ether H⁺ / Δ Ox_Polymer Colored Polymers Ox_Hydroxyl->Ox_Polymer Photo_Dimer Dimerization Products Photo_Radical->Photo_Dimer G cluster_workflow Experimental Workflow for Stability Assessment A 1. Prepare Stock Solution (1 mg/mL in ACN/H₂O) B 2. Forced Degradation (Acid, Base, H₂O₂, Heat, Light) A->B D 4. Analyze Stressed Samples with Developed Method B->D C 3. Develop Stability-Indicating RP-HPLC Method C->D E 5. Peak Purity Analysis (PDA Detector) D->E E->C If co-elution, re-optimize F 6. Identify Degradation Products (LC-MS) E->F If peaks are pure G 7. Document Stability Profile & Degradation Pathways F->G

References

Pyrazole Synthesis Technical Support Center: A Guide to Troubleshooting Side Reactions and Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Pyrazole scaffolds are pivotal in medicinal chemistry, but their synthesis can be fraught with challenges, including low yields, the formation of regioisomeric mixtures, and unexpected byproducts.[1][2][3][4] This resource provides in-depth, experience-driven insights and actionable troubleshooting strategies to help you optimize your synthetic routes and achieve higher purity of your target compounds.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions that often arise during pyrazole synthesis, particularly for those new to this area of heterocyclic chemistry.

Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. What is happening and how can I control it?

A1: The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, a classic approach known as the Knorr pyrazole synthesis.[1][2][5][6] Regioselectivity refers to the preferential formation of one constitutional isomer over another.[7] The two primary regioisomers arise from the initial nucleophilic attack of the substituted hydrazine on one of the two different carbonyl groups of the dicarbonyl compound.[7]

Several factors govern the regiochemical outcome:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine will favor the attack on the less sterically hindered carbonyl group.[1][7]

  • Electronic Effects: The electrophilicity of the carbonyl carbons plays a crucial role. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more favorable site for nucleophilic attack.[7]

  • Reaction Conditions: This is often the most critical lever for controlling regioselectivity.

    • Solvent: The choice of solvent can dramatically influence the isomer ratio. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to traditional solvents like ethanol.[8] This is because they are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[8] Aprotic dipolar solvents can also yield better results than polar protic solvents.[2]

    • pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, which can sometimes reverse the selectivity compared to neutral conditions.[1][7]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section provides a structured approach to troubleshooting specific issues you may encounter in your experiments.

Problem: Low Yield of the Desired Pyrazole

Low yields can be attributed to a variety of factors, from incomplete reactions to the formation of multiple byproducts.

Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in your 1,3-dicarbonyl compound or hydrazine can lead to unwanted side reactions.[9] Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

  • Optimize Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature. Some reactions require heating to proceed to completion, while others may produce more byproducts at elevated temperatures.[10][11]

    • Reaction Time: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.

    • Catalyst: If applicable, screen different catalysts and catalyst loadings. For example, some multicomponent reactions for pyrazole synthesis benefit from specific catalysts to improve yields.[12][13]

  • Consider Alternative Synthetic Routes: If optimization of the current route fails, explore other synthetic strategies. For example, syntheses starting from enaminones or α,β-unsaturated ketones can sometimes provide better yields for specific substitution patterns.[14][15][16]

Workflow for Optimizing Pyrazole Synthesis Yield

G start Low Yield Observed purity Check Starting Material Purity start->purity optimize Optimize Reaction Conditions purity->optimize If pure temp Vary Temperature optimize->temp time Monitor Reaction Time optimize->time catalyst Screen Catalysts optimize->catalyst route Consider Alternative Synthetic Route optimize->route If optimization fails end Improved Yield temp->end Optimum found time->end Optimum found catalyst->end Optimum found route->end

Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.

Problem: Formation of an Inseparable Mixture of Regioisomers

Even after attempting to control regioselectivity, you may still obtain a mixture of isomers that are difficult to separate by standard column chromatography.[3][4]

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions for Regioselectivity:

    • Solvent Screening: As detailed in the FAQ, perform a systematic screen of solvents, including fluorinated alcohols (TFE, HFIP) and aprotic dipolar solvents (DMF, NMP).[2][8]

    • pH Adjustment: Experiment with acidic or basic additives. For instance, using the hydrochloride salt of the hydrazine can alter the reaction pathway.[2]

  • Purification Strategies for Isomers:

    • Recrystallization: If the product is a solid, fractional recrystallization can sometimes be effective in separating isomers. Experiment with different solvent systems.

    • Preparative HPLC: For high-value compounds, preparative HPLC is a powerful tool for separating isomers with very similar polarities.

    • Derivatization: In some cases, it may be possible to selectively derivatize one isomer, alter its physical properties (e.g., polarity, solubility), facilitate separation, and then remove the derivatizing group.

Table 1: Influence of Solvent on Regioselectivity in Knorr Pyrazole Synthesis

1,3-Dicarbonyl Reactant Hydrazine Reactant Solvent Isomer Ratio (A:B) Reference
1-Phenyl-1,3-butanedione Methylhydrazine Ethanol 1:1 [2][8]
1-Phenyl-1,3-butanedione Methylhydrazine TFE >95:5 [8]
1-(4-Methoxyphenyl)-1,3-butanedione Phenylhydrazine Ethanol 60:40 [1]

| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | HFIP | >98:2 |[8] |

Isomer A: N-substituted nitrogen adjacent to the R¹ group of the dicarbonyl. Isomer B: N-substituted nitrogen adjacent to the R² group.

Problem: Unexpected Byproduct Formation

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts.

Common Byproducts and Their Causes:

  • Hydrazone Intermediate: The reaction may stall after the initial condensation of the hydrazine with one of the carbonyl groups.[1] This is more likely if the subsequent cyclization step is slow.

    • Solution: Increase the reaction temperature or add an acid catalyst to promote cyclization and dehydration.[5]

  • Di-addition Products: In some cases, a second molecule of hydrazine may react with the intermediate.[17]

    • Solution: Use a stoichiometric amount of the limiting reagent (often the dicarbonyl compound) and control the addition of the hydrazine.

  • Products from Side Reactions of Starting Materials: The starting materials themselves may be unstable under the reaction conditions. For example, some 1,3-dicarbonyls can undergo self-condensation.

    • Solution: Analyze the stability of your starting materials under the reaction conditions and consider milder conditions if necessary.

Reaction Pathway and Potential Byproducts in Knorr Pyrazole Synthesis

G reactants 1,3-Dicarbonyl + Substituted Hydrazine intermediate Hydrazone Intermediate reactants->intermediate Initial Condensation self_condensation Dicarbonyl Self-Condensation reactants->self_condensation Side Reaction pyrazole Desired Pyrazole Product intermediate->pyrazole Cyclization & Dehydration isomer Regioisomeric Pyrazole intermediate->isomer Alternative Cyclization di_addition Di-addition Byproduct intermediate->di_addition Reaction with excess Hydrazine

Caption: Potential reaction pathways leading to the desired pyrazole, its regioisomer, and common byproducts.

Section 3: Advanced Topics

N-Alkylation vs. C-Alkylation

When modifying a pre-formed pyrazole ring that has an available N-H proton, alkylation is a common strategy. However, this can lead to a mixture of N-alkylated and C-alkylated products.

Q2: I am trying to N-alkylate my pyrazole, but I am getting a mixture of products. How can I favor N-alkylation?

A2: The regioselectivity of pyrazole alkylation is highly dependent on the reaction conditions, particularly the base and solvent used.[18]

  • Favoring N-Alkylation:

    • Conditions: The use of a strong base (e.g., NaH, K2CO3) in an aprotic polar solvent (e.g., DMF, acetonitrile) generally favors N-alkylation.[19][20] The base deprotonates the pyrazole nitrogen, forming the pyrazolate anion, which is a soft nucleophile and preferentially attacks the alkyl halide at the nitrogen.

  • Favoring C-Alkylation:

    • Conditions: C-alkylation is less common but can occur under certain conditions, particularly with highly reactive electrophiles or under phase-transfer catalysis.

Purification of Pyrazoles

The basicity of the pyrazole ring can sometimes complicate purification by silica gel chromatography.

Q3: My pyrazole product is streaking on the silica gel column, leading to poor separation. What can I do?

A3: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking and poor recovery.

Solutions:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, to the eluent (typically 0.1-1%).[21] This will neutralize the acidic sites on the silica gel and improve the chromatography.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or reversed-phase silica (C18).[21]

  • Acid-Base Extraction: For crude purifications, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and extract the basic pyrazole into the aqueous layer. Then, basify the aqueous layer and extract the purified pyrazole back into an organic solvent.[21][22][23]

References

Technical Support Center: Navigating the Challenges in Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I understand the critical importance of achieving high regioselectivity in the synthesis of pyrazole rings, a privileged scaffold in medicinal chemistry and materials science.[1][2][3] This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in your laboratory.

I. Troubleshooting Guide: Addressing Poor Regioselectivity

One of the most persistent challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of regioisomers.[4][5][6] This guide will walk you through the key factors that govern regioselectivity and provide actionable strategies to steer your reaction toward the desired isomer.

Issue: My reaction is producing an inseparable mixture of pyrazole regioisomers.

When a substituted hydrazine reacts with an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers can be formed because the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[6][7] Understanding and controlling the factors that influence this initial step is paramount.

Root Cause Analysis & Corrective Actions

The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[5][6]

1. Electronic Effects of Substituents:

  • The Principle: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a primary determinant. Electron-withdrawing groups (EWGs) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease it.

  • Troubleshooting Strategy:

    • Analyze your substrate: Identify the electronic nature of the substituents on your 1,3-dicarbonyl compound. For instance, a trifluoromethyl group (a strong EWG) will strongly activate the adjacent carbonyl.[4][8]

    • Predict the major isomer: The initial attack of the more nucleophilic nitrogen of the hydrazine will likely occur at the more electrophilic carbonyl carbon. For substituted hydrazines (e.g., phenylhydrazine), the NH2 group is the more nucleophilic center under neutral or basic conditions.

    • Leverage computational studies: Density Functional Theory (DFT) calculations can provide valuable insights into the electron density at each carbonyl carbon and the nitrogen atoms of the hydrazine, helping to predict the favored reaction pathway.[9][10]

2. Steric Hindrance:

  • The Principle: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophile.[6] The reaction will preferentially occur at the less sterically hindered carbonyl group.

  • Troubleshooting Strategy:

    • Assess steric bulk: Compare the size of the substituents flanking the two carbonyl groups. A bulky group like a tert-butyl group will strongly direct the reaction away from its adjacent carbonyl.[9]

    • Consider the hydrazine: A hydrazine with a bulky substituent will also favor attack at the less hindered carbonyl position of the dicarbonyl compound.

3. Reaction Conditions: The Key to Optimization

Reaction conditions are often the most effective and practical parameters to adjust for improving regioselectivity.[5][6]

  • pH Control (Acid/Base Catalysis):

    • The Principle: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine and protonate the carbonyl groups, influencing the reaction pathway.[6][11]

      • Acidic Conditions: In an acidic medium, the more basic nitrogen of the hydrazine is protonated, reducing its nucleophilicity. This can sometimes reverse the regioselectivity compared to neutral or basic conditions.

      • Neutral/Basic Conditions: Under these conditions, the terminal NH2 group of a substituted hydrazine is generally the more nucleophilic attacker.

    • Troubleshooting Protocol:

      • Run scouting reactions: Set up small-scale reactions in parallel using different conditions:

        • Neutral (e.g., ethanol, reflux).

        • Acidic (e.g., ethanol with a catalytic amount of acetic acid or HCl).

        • Basic (e.g., ethanol with a base like sodium ethoxide).

      • Analyze the regioisomeric ratio: Use 1H NMR or LC-MS to determine the ratio of the two isomers in each reaction.

      • Optimize: Based on the results, you can fine-tune the amount of acid or base to maximize the yield of the desired regioisomer.

  • Solvent Effects:

    • The Principle: The polarity and hydrogen-bonding ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.

    • Troubleshooting Strategy:

      • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of the 5-aryl-3-fluoroalkylpyrazole isomer.[12] This is attributed to the unique hydrogen-bonding properties of these solvents.

      • Aprotic Dipolar Solvents: Solvents like N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF) can also favor the formation of specific regioisomers.[8]

      • Experiment with a solvent screen: Test a range of solvents with varying properties (e.g., ethanol, TFE, DMF, toluene) to identify the optimal medium for your specific substrates.

II. Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between the two pyrazole regioisomers?

A1: Characterization can be challenging due to the structural similarity of the isomers. A combination of spectroscopic techniques is often necessary:

  • Nuclear Magnetic Resonance (NMR): 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiments are powerful tools. Irradiation of a proton on a substituent (e.g., the N-phenyl group) should show an NOE enhancement with the protons of the substituent at the adjacent C5 position, but not the more distant C3 position.

  • X-ray Crystallography: This is the most definitive method for unambiguous structure determination, provided you can obtain single crystals of sufficient quality.

  • LC-MS/MS: While not definitive for structural assignment on its own, it can be used to separate the isomers and the fragmentation patterns might offer clues to their identity.

Q2: I have a mixture of regioisomers that are difficult to separate by standard column chromatography. What are my options?

A2: Separating pyrazole regioisomers is a common and often frustrating challenge.[13]

  • Chromatography Optimization:

    • Try different stationary phases. If silica gel fails, consider neutral alumina or reversed-phase (C18) chromatography.[13]

    • Deactivating silica gel with triethylamine in the eluent can sometimes improve the separation of basic pyrazole compounds.[13]

  • Recrystallization: This is a powerful technique if you can find a suitable solvent system. Experiment with various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to induce selective crystallization of one isomer.[13][14]

  • Salt Formation: The basic nitrogen atoms in the pyrazole ring can be exploited.[13] Treating the mixture with an acid (e.g., HCl) to form the hydrochloride salts may alter the crystallization properties, allowing for fractional crystallization.

Q3: Are there synthetic strategies that inherently offer better regioselectivity than the classical Knorr synthesis?

A3: Yes, several modern synthetic methods have been developed to address the regioselectivity challenge:

  • [3+2] Cycloaddition Reactions: The reaction of a 1,3-dipole (like a diazo compound or a nitrilimine) with a dipolarophile (like an alkyne) can be highly regioselective.[1][15][16] The regioselectivity is often dictated by the electronic and steric properties of the substituents on both components.

  • Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones): The reaction of chalcones with hydrazines can also lead to pyrazoles, often with good regioselectivity.[3][8]

  • Multicomponent Reactions (MCRs): One-pot MCRs can provide access to highly substituted pyrazoles with excellent regioselectivity under specific conditions.[16][17]

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Improving Regioselectivity using Fluorinated Alcohols

This protocol is adapted from methodologies that have demonstrated enhanced regioselectivity in the synthesis of N-substituted pyrazoles.[12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE).

  • Reagent Addition: Add the substituted hydrazine (1.1 eq.) to the solution at room temperature.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the TFE under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole regioisomer.

Data Presentation: Solvent Effects on Regioselectivity

The following table summarizes typical results observed when screening solvents for the reaction of an unsymmetrical β-diketone with a substituted hydrazine, illustrating the significant impact of fluorinated alcohols.

SolventTemperature (°C)Regioisomeric Ratio (A:B)Reference
EthanolReflux1:1.3[12]
TolueneRefluxMixture, poor conversion[18]
DMF80Favorable for one isomer[8]
TFEReflux>95:5[12]
HFIPReflux>99:1[12]

Ratio A:B refers to the desired vs. undesired regioisomer. Data is illustrative and will vary based on specific substrates.

Visualization: Decision Workflow for Optimizing Regioselectivity

This workflow provides a logical sequence of steps for troubleshooting and optimizing the regioselective synthesis of pyrazoles.

Regioselectivity_Workflow start Start: Poor Regioselectivity Observed substrate_analysis Analyze Substrate: - Electronic Effects (EWG/EDG) - Steric Hindrance start->substrate_analysis predict_isomer Predict Major Isomer Based on Substrate Properties substrate_analysis->predict_isomer condition_screen Perform Reaction Condition Screen (Parallel Synthesis) predict_isomer->condition_screen ph_variation pH Variation: - Acidic (e.g., AcOH) - Neutral - Basic (e.g., NaOEt) condition_screen->ph_variation Vary pH solvent_variation Solvent Variation: - Protic (EtOH) - Aprotic (DMF) - Fluorinated (TFE/HFIP) condition_screen->solvent_variation Vary Solvent analyze_ratio Analyze Regioisomeric Ratio (NMR, LC-MS) ph_variation->analyze_ratio solvent_variation->analyze_ratio optimization Optimize Conditions: - Fine-tune catalyst/solvent - Adjust temperature analyze_ratio->optimization Favorable Ratio? separation If Mixture Persists: Develop Separation Protocol (Chromatography, Recrystallization) analyze_ratio->separation Unfavorable Ratio? end Goal: Single Regioisomer optimization->end separation->end

Caption: Troubleshooting workflow for improving regioselectivity.

IV. References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. --INVALID-LINK--

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. --INVALID-LINK--

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). ChemistrySelect. --INVALID-LINK--

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem. --INVALID-LINK--

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. --INVALID-LINK--

  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. BenchChem. --INVALID-LINK--

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). The Journal of Organic Chemistry. --INVALID-LINK--

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. --INVALID-LINK--

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). Molecules. --INVALID-LINK--

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. --INVALID-LINK--

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2012). Letters in Organic Chemistry. --INVALID-LINK--

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Knorr pyrazole synthesis. Name-Reaction.com. --INVALID-LINK--

  • Regioselective pyrazoles. (2009). GalChimia. --INVALID-LINK--

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. --INVALID-LINK--

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001). The Journal of Organic Chemistry. --INVALID-LINK--

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). International Journal of Molecular Sciences. --INVALID-LINK--

  • Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. (2014). Journal of Heterocyclic Chemistry. --INVALID-LINK--

  • Knorr Pyrazole Synthesis (M. Pharm). (2020). SlideShare. --INVALID-LINK--

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. --INVALID-LINK--

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). International Journal of Molecular Sciences. --INVALID-LINK--

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. --INVALID-LINK--

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Letters in Organic Chemistry. --INVALID-LINK--

  • Knorr pyrrole synthesis. Wikipedia. --INVALID-LINK--

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). Inorganica Chimica Acta. --INVALID-LINK--

  • How to separate these regioisomers?. Reddit. --INVALID-LINK--

  • Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. BenchChem. --INVALID-LINK--

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). Russian Journal of General Chemistry. --INVALID-LINK--

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2023). Scientific Reports. --INVALID-LINK--

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. --INVALID-LINK--

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. --INVALID-LINK--

References

Technical Support Center: Optimization of High-Throughput Assays for Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) Assays. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on technical accuracy and field-proven insights to help you navigate the complexities of assay development and optimization for small molecule inhibitor screening. This guide is structured to address common challenges in a direct question-and-answer format, followed by in-depth troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers encounter when developing and running high-throughput screening assays.

Q1: My Z'-factor is consistently low (<0.5). What are the most common causes and how can I improve it?

A low Z'-factor indicates a small separation band between your positive and negative controls, suggesting high data variability or a narrow dynamic range of the assay.[1][2] The most common culprits are:

  • Reagent Instability: Ensure all reagents are within their expiration dates and have been stored correctly. Reagent stability under assay conditions should be confirmed.[3]

  • Inconsistent Liquid Handling: Even minor inaccuracies in dispensing reagents, compounds, or cells can lead to significant variability.[4][5] Regular calibration and maintenance of automated liquid handlers are crucial.[6]

  • Suboptimal Reagent Concentrations: The concentrations of enzymes, substrates, or cells may not be optimal for a robust signal window.

  • Incubation Time and Temperature: Fluctuations in incubation time or temperature across a plate or between plates can introduce significant variability.[7]

  • High Background Signal: This can be due to non-specific binding, auto-fluorescence of compounds, or contaminants in the reagents.

To improve your Z'-factor, systematically evaluate each of these potential issues. Start by confirming the stability and optimal concentration of each reagent. Then, verify the precision and accuracy of your liquid handling instrumentation.

Q2: What is the "edge effect" and how can I mitigate it?

The edge effect refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells.[8] This is often caused by increased evaporation and temperature fluctuations in the outer wells, leading to variations in cell growth, reagent concentration, and ultimately, the assay signal.[9][10]

Mitigation Strategies:

  • Create a Hydration Barrier: Fill the outer wells with sterile water, media, or a 0.5% agarose solution to create a humidity buffer and minimize evaporation from the sample wells.[9]

  • Plate Equilibration: Allow plates to equilibrate to room temperature for a period before placing them in an incubator to ensure more uniform cell adhesion.[11]

  • Randomized Plate Layout: Avoid placing all positive or negative controls on the plate edges. A scattered or randomized layout of controls can help in identifying and correcting for spatial effects during data analysis.[12]

  • Use Specialized Plates: Some manufacturers offer plates designed to minimize edge effects.

  • Data Normalization: Employ normalization methods that can correct for spatial biases, such as row, column, or edge effects.[13][14]

Q3: How do I differentiate between a true "hit" and a false positive?

False positives are compounds that appear active in a primary screen but do not genuinely interact with the target of interest.[15][16] Distinguishing them from true hits is a critical step in any HTS campaign.

Strategies for Identifying False Positives:

  • Confirmation Screens: Re-test the initial hits in the same assay to ensure the activity is reproducible.[17]

  • Dose-Response Curves: True inhibitors will typically exhibit a sigmoidal dose-response curve, from which an IC50 value can be determined. False positives often show inconsistent or non-dose-dependent activity.

  • Orthogonal Assays: Test the hits in a secondary, mechanistically different assay that measures the same biological endpoint. A true hit should be active in both assays.[15]

  • Counter-Screens: These are specifically designed to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).[15]

  • PAINS (Pan-Assay Interference Compounds) Analysis: Use computational filters to flag compounds with substructures known to cause non-specific activity.[18]

Q4: What is the impact of DMSO on my assay and how should I control for it?

Dimethyl sulfoxide (DMSO) is the most common solvent for compound libraries in HTS. However, it can affect assay performance.[19] High concentrations of DMSO can lead to enzyme inhibition, cytotoxicity, or other off-target effects.[19] Furthermore, DMSO is hygroscopic and can absorb water from the atmosphere, changing the concentration of the compound stock solutions over time.[20][21]

Best Practices for DMSO Control:

  • DMSO Tolerance Curve: Determine the highest concentration of DMSO that does not significantly affect your assay's performance. This is typically done by running the assay with a range of DMSO concentrations while keeping all other parameters constant.

  • Consistent Final DMSO Concentration: Ensure that all wells (including controls) on a plate contain the same final concentration of DMSO.

  • Proper Storage of Compound Libraries: Store compound plates in a dry, inert atmosphere to minimize water absorption.[20]

  • Vehicle Control: Always include wells with only DMSO (at the same final concentration as the test wells) to serve as a negative control.

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving specific issues you may encounter during your HTS experiments.

Guide 1: High Well-to-Well Variability (High %CV)

A high coefficient of variation (%CV) within your controls or across the entire plate can mask real hits and lead to an unacceptable Z'-factor.

Potential Cause Diagnostic Check Recommended Solution
Inaccurate Liquid Handling Perform a dye test to check the precision and accuracy of your automated liquid handler across the plate.Calibrate, clean, or service the liquid handler. Ensure you are using the correct tips and that they are properly seated.[4][6]
Cell Clumping/Uneven Seeding Visually inspect cells under a microscope before and after seeding.Gently triturate the cell suspension to break up clumps before plating. Consider using a cell stirrer during plating.[11]
Reagent Precipitation Check for visible precipitates in reagent reservoirs.Ensure all reagents are fully dissolved. If necessary, gently warm or sonicate the solution.
Incomplete Mixing in Wells Add a dye to a well and observe its distribution after reagent addition.Optimize the mixing speed and duration on your liquid handler or plate shaker.
Temperature Gradients Use a thermocouple plate to measure temperature uniformity across the plate during incubation.Ensure proper air circulation in the incubator. Avoid stacking plates, as this can create temperature gradients.[8]

Troubleshooting Workflow: High %CV

G start High %CV Observed liquid_handling Assess Liquid Handling (Dye Test) start->liquid_handling cell_seeding Evaluate Cell Seeding (Microscopy) liquid_handling->cell_seeding If OK calibrate Calibrate/Service Liquid Handler liquid_handling->calibrate If Issue Found reagent_prep Check Reagent Preparation (Visual Inspection) cell_seeding->reagent_prep If OK optimize_cells Optimize Cell Suspension/Seeding cell_seeding->optimize_cells If Issue Found mixing Verify In-Well Mixing reagent_prep->mixing If OK remake_reagents Remake Reagents reagent_prep->remake_reagents If Issue Found environment Check Environmental Controls (Temp/Humidity) mixing->environment If OK optimize_mixing Optimize Mixing Parameters mixing->optimize_mixing If Issue Found stabilize_env Stabilize Incubator Environment environment->stabilize_env If Issue Found

Caption: Troubleshooting decision tree for high %CV.

Guide 2: Systematic Plate Patterns (Row, Column, or Edge Effects)

Systematic patterns in your data are a strong indication of a non-random error source.[22]

Potential Cause Diagnostic Check Recommended Solution
Plate Reader Bias Read a plate with a uniform, stable signal (e.g., fluorescein) to check for reader artifacts.Consult the instrument manufacturer for service or calibration.
Liquid Handling Head Clogs Observe the tips during dispensing for inconsistent volumes. A dye test can also reveal issues with specific channels.Clean the dispensing head or replace clogged tips/nozzles.
Incubator "Hot Spots" Map the temperature and humidity distribution within your incubator.Service the incubator to ensure uniform temperature and humidity. Avoid placing plates in known "hot" or "cold" spots.
Plate Stacking Run an experiment with both stacked and unstacked plates and compare the results.Incubate plates in a single layer to ensure uniform heat and gas exchange.[8]
Evaporation (Edge Effect) Measure volume loss in outer vs. inner wells after incubation.Fill outer wells with liquid (water or media) to create a moisture barrier.[9][23]

Data Normalization Workflow

G raw_data Raw Plate Data qc Plate-Level QC (Z', %CV) raw_data->qc normalization Normalization (e.g., Loess-fit, B-score) qc->normalization If Plate Passes QC hit_selection hit_selection normalization->hit_selection

Caption: General workflow for HTS data normalization.

Key Experimental Protocols

Here are detailed, step-by-step protocols for essential validation experiments.

Protocol 1: Determining the Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[24] It measures the separation between the means of the positive and negative controls in relation to their standard deviations.[2][25]

Objective: To determine if the assay has a sufficient signal window and low enough variability for HTS.

Materials:

  • 384-well microplates

  • All assay-specific reagents

  • Positive control compound

  • Negative control (vehicle, e.g., DMSO)

  • Calibrated multichannel pipettes or automated liquid handler

Procedure:

  • Plate Layout: Design a plate layout where half of the wells are designated for the positive control and the other half for the negative control. A common layout is alternating columns of positive and negative controls.

  • Reagent Addition: Dispense all assay reagents, except for the controls, into the appropriate wells.

  • Control Addition: Add the positive control solution to the designated wells and the negative control (vehicle) to the remaining wells.

  • Incubation: Incubate the plate according to the optimized assay protocol.

  • Signal Detection: Read the plate using the appropriate detection instrument.

  • Calculation:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (pos) and negative (neg) controls.

    • Apply the Z'-factor formula: Z' = 1 - (3σpos + 3σneg) / |μpos - μneg| [1][24]

Data Interpretation:

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentThe assay is robust and well-suited for HTS.[1][24]
0 to 0.5MarginalThe assay is acceptable but may benefit from further optimization.[1]
< 0UnacceptableThe control signals overlap, and the assay is not suitable for screening.[1]
Protocol 2: IC50 Determination for a Hit Compound

Once a "hit" is identified, determining its potency (IC50) is a critical next step.

Objective: To determine the concentration of an inhibitor that produces a 50% reduction in the assay signal.

Procedure:

  • Serial Dilution: Prepare a serial dilution of the hit compound. A common scheme is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 μM).

  • Plate Layout: Designate columns for each concentration of the compound, as well as for positive (no inhibitor) and negative (full inhibition, if applicable) controls.

  • Compound Addition: Dispense the diluted compound and controls into the appropriate wells.

  • Assay Execution: Add the remaining assay reagents (enzyme, substrate, cells, etc.) and incubate as per the protocol.

  • Signal Detection: Read the plate.

  • Data Analysis:

    • Normalize the data. Typically, the positive control is set to 100% activity and the negative control to 0% activity.

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

References

Technical Support Center: Addressing Poor Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with expert insights and practical solutions for one of the most common challenges in heterocyclic chemistry: controlling regioselectivity in pyrazole synthesis. The formation of pyrazoles, particularly through the classical Knorr synthesis involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, often yields mixtures of regioisomers.[1][2] Since different regioisomers can possess vastly different biological activities and physical properties, achieving high selectivity is paramount for applications in drug discovery and materials science.[3][4]

This document moves beyond simple protocols to explain the underlying mechanistic principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What exactly is regioselectivity in the context of pyrazole synthesis, and why is it so critical?

A1: Regioselectivity refers to the preference for one direction of bond formation over all other possible directions.[3] In pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[5] The substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2), and the dicarbonyl has two different carbonyl carbons. The initial nucleophilic attack can occur from a specific nitrogen to a specific carbonyl carbon, leading to two possible reaction pathways and, consequently, two different constitutional isomers, or regioisomers.[1][5]

Controlling this outcome is critical because the precise arrangement of substituents on the pyrazole ring dictates its three-dimensional shape and electronic properties. This, in turn, governs how the molecule interacts with biological targets like enzymes or receptors. An undesired regioisomer is not just an impurity; it can be inactive, exhibit off-target effects, or have completely different pharmacological properties, making its formation a significant issue in the development of therapeutic agents.[3][6]

Q2: What are the fundamental factors that control which regioisomer is formed in a Knorr-type pyrazole synthesis?

A2: The regiochemical outcome is a result of a delicate balance between the intrinsic properties of the reactants and the external reaction conditions. The key is to understand which carbonyl is more reactive and which nitrogen of the hydrazine is the more potent nucleophile. Three main factors are at play:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a primary determinant.[5] Electron-withdrawing groups (EWGs) like a trifluoromethyl (-CF₃) group will make the adjacent carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack.[3][7] The initial condensation of the hydrazine will preferentially occur at this more electrophilic center.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile.[1][5] The reaction will favor the pathway where the initial attack occurs at the less sterically hindered carbonyl group. This factor becomes more pronounced when using bulky hydrazines or dicarbonyls with large R-groups.[8]

  • Reaction Conditions (Solvent, pH, Temperature): These parameters can dramatically shift the isomeric ratio.

    • pH/Catalysis: The acidity or basicity of the medium is crucial. Under acidic conditions, the reaction is catalyzed, but the nucleophilicity of the hydrazine's nitrogen atoms can be altered.[5][9][10] The final dehydration step to form the aromatic pyrazole ring is also generally acid-catalyzed.[11]

    • Solvent: The choice of solvent can have a profound impact, particularly through specific solvent-substrate interactions like hydrogen bonding.[5][7]

    • Temperature: Temperature influences whether the reaction is under kinetic or thermodynamic control.[12][13] The product that forms faster (kinetic product) may not be the most stable product (thermodynamic product). Low temperatures tend to favor the kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the thermodynamic product.[12][13]

Q3: My synthesis produced a mixture of pyrazoles. What are the most reliable methods to identify each regioisomer?

A3: Unambiguous characterization is essential. While chromatography can separate the isomers, spectroscopic techniques are required to determine their exact structures.[6][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.[15]

    • 1D NMR (¹H and ¹³C): The chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will differ between isomers. However, assigning the structure based on 1D spectra alone can be ambiguous without reference compounds.

    • 2D NMR (NOESY/ROESY and HMBC): These techniques provide definitive proof of structure.

      • A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment shows through-space correlations between protons that are close to each other. For a 1-substituted pyrazole, a NOE correlation between the N1-substituent's protons and the protons of the C5-substituent confirms that specific regioisomer.[14][16]

      • A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are 2-3 bonds away. This can be used to establish long-range connectivity, for instance, between the protons of the N1-substituent and the C5 carbon of the pyrazole ring.[16]

  • X-Ray Crystallography: If you can grow a suitable crystal of one of the isomers, single-crystal X-ray diffraction provides an absolute structural determination.[17]

Troubleshooting Guide: Improving Poor Regioselectivity

Q: I performed a Knorr condensation using an unsymmetrical 1,3-diketone and methylhydrazine in ethanol and obtained a nearly 1:1 mixture of regioisomers. How can I selectively synthesize the desired isomer?

A: This is a classic problem. Achieving high regioselectivity often requires moving beyond standard conditions like refluxing ethanol. The solution lies in strategically manipulating the reaction conditions to exploit the subtle electronic and steric differences between the competing reaction pathways.

The general mechanism involves two competing pathways, where the initial attack of the substituted hydrazine on one of the two carbonyls dictates the final product.

G cluster_start Reactants cluster_products Products R1_CO Unsymmetrical 1,3-Diketone P1 P1 R1_CO->P1 P2 P2 R1_CO->P2 R_NHNH2 Substituted (R')-Hydrazine R_NHNH2->P1 R_NHNH2->P2 ISO1 Regioisomer 1 ISO2 Regioisomer 2 P1->ISO1 Cyclization & Dehydration P2->ISO2 Cyclization & Dehydration

Here is a systematic approach to troubleshoot and optimize your reaction:

Step 1: Analyze Your Substrates

First, re-examine your 1,3-diketone.

  • Is there a strong electronic bias? If one substituent is a powerful EWG (e.g., -CF₃), the adjacent carbonyl is the more electrophilic site. The initial attack of the hydrazine's most nucleophilic nitrogen should occur there.[3]

  • Is there a significant steric difference? If one substituent is much bulkier (e.g., t-butyl vs. methyl), the reaction may be controlled by sterics.

Step 2: Change the Solvent (The Most Powerful Tool)

Solvent choice is arguably the most effective way to control regioselectivity, especially when the intrinsic electronic and steric biases of the substrates are weak.

Recommendation: Switch from ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[1][7]

Causality: Standard alcohols like ethanol are nucleophilic and can form hemiketals by adding to the more reactive carbonyl group (often the one adjacent to an EWG).[7] This temporarily "protects" it, forcing the hydrazine to react at the other, less reactive carbonyl, which can lead to poor selectivity. TFE and HFIP are non-nucleophilic due to the electron-withdrawing fluorine atoms, but they are strong hydrogen-bond donors.[7] They activate the carbonyl group for nucleophilic attack by the hydrazine without competing with it, leading to a dramatic increase in regioselectivity that reflects the inherent electronic differences between the carbonyls.[5][7]

Data-Driven Decision Making

The table below summarizes published data on the effect of solvent on the reaction between various 1,3-diketones and methylhydrazine, demonstrating the power of this approach.

Entry1,3-Diketone (R¹)SolventTemp (°C)Ratio (2a:3a)¹Yield (%)Reference
1PhenylEtOH8050:5085[7]
2PhenylTFERT85:1588[7]
3PhenylHFIPRT97:3 90[7]
44-ChlorophenylEtOH8055:4582[7]
54-ChlorophenylHFIPRT98:2 92[7]
62-FurylEtOH8060:4080[7]
72-FurylHFIPRT>99:1 94[7]

¹Refers to the ratio of the 3-CF₃-5-R¹ isomer (2a) to the 5-CF₃-3-R¹ isomer (3a). Data adapted from Org. Lett. 2005, 7, 21, 4741–4744.[7]

Step 3: Control the Temperature (Kinetic vs. Thermodynamic Control)

If changing the solvent is insufficient or not viable, temperature is the next parameter to adjust.

  • For the Kinetic Product: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). This favors the product that forms fastest, which typically results from the hydrazine attacking the most electrophilic carbonyl.[12] The reaction may be slower, but the selectivity can be higher.

  • For the Thermodynamic Product: Run the reaction at a higher temperature (reflux) for an extended period. This allows the initial adducts to potentially revert to the starting materials and re-form, eventually settling on the most stable final product.[13] The most stable isomer is often the one that minimizes steric repulsion between the largest substituents.

Step 4: Employ Acid or Base Catalysis

Adjusting the pH can alter the nucleophilicity of the hydrazine and the rate of cyclization.[5]

  • Acid Catalysis (e.g., catalytic AcOH, HCl): An acid catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation.[18][19] It also catalyzes the final dehydration step.[20] This can sometimes improve selectivity if one carbonyl is significantly more basic and more readily protonated.

  • Base Catalysis: While less common for the Knorr synthesis, in some systems, basic conditions can favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[3]

Troubleshooting Workflow Diagram

G start Poor Regioselectivity (e.g., 1:1 mixture) q1 Is one carbonyl significantly more electrophilic (e.g., adjacent to -CF₃)? start->q1 action1 Switch solvent to non-nucleophilic, H-bond donor like HFIP or TFE. Run at Room Temperature. q1->action1 Yes action2 Analyze steric hindrance. Is one side much bulkier? q1->action2 No a1_yes Yes a1_no No q2 Did selectivity improve? action1->q2 action2->action1 end_ok Problem Solved. Proceed to scale-up. q2->end_ok Yes action3 Modify Temperature: - For Kinetic Product: Lower Temp (0°C) - For Thermodynamic: Higher Temp (Reflux) q2->action3 No a2_yes Yes a2_no No q3 Did selectivity improve? action3->q3 q3->end_ok Yes action4 Try Catalysis: - Add catalytic acid (e.g., AcOH) - Explore alternative synthetic routes. q3->action4 No a3_yes Yes a3_no No

Key Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis Using HFIP

This protocol details a general procedure favoring one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as the solvent.[3][7]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)

  • Methylhydrazine (1.1 mmol, 1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2-0.3 M solution)

  • Round-bottom flask with magnetic stir bar

  • Standard workup and purification supplies (rotary evaporator, silica gel, solvents)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (approx. 3-5 mL).

  • Begin stirring the solution at room temperature.

  • Slowly add methylhydrazine (1.1 mmol) to the solution dropwise. Caution: The reaction can be exothermic.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often complete much faster than in traditional solvents.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.

  • Once complete, remove the HFIP solvent under reduced pressure using a rotary evaporator. Note: HFIP is volatile but has a high density.

  • The crude residue can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Characterize the purified product using NMR, as described in the next protocol, to confirm its regiochemistry.

Protocol 2: Isomer Identification using 2D NMR (NOESY)

This protocol assumes you have a purified sample of a single isomer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrazole isomer in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15]

Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C spectra to ensure sample purity and for initial assignments.

  • Set up a 2D NOESY (or ROESY for larger molecules) experiment. Use standard instrument parameters, ensuring a sufficient mixing time (typically 500-800 ms) to allow for the Nuclear Overhauser Effect to build.

  • Set up a 2D HMBC experiment to establish long-range H-C correlations.

Data Analysis:

  • Process the 2D spectra using appropriate software.

  • In the NOESY spectrum, look for a cross-peak between the protons of the N1-substituent (e.g., the -CH₃ of a 1-methylpyrazole) and the protons of the substituent at the C5 position of the pyrazole ring.[14][16]

  • The presence of this cross-peak provides definitive evidence for that specific regioisomeric structure, as these two groups are spatially close. The other isomer would not show this correlation.

  • Use the HMBC spectrum to confirm assignments by looking for 2- and 3-bond correlations from protons to carbons.

References

Technical Support Center: Purification of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the common and complex purification challenges encountered in pyrazole chemistry. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their synthesis is often accompanied by purification hurdles that can impact yield, purity, and the overall efficiency of a drug development pipeline.[3] This guide provides practical, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude pyrazole product?

A1: The impurity profile of a pyrazole synthesis is highly dependent on the synthetic route. However, some of the most prevalent impurities include:

  • Regioisomers: Particularly in syntheses involving unsymmetrical 1,3-dicarbonyl compounds, the formation of a mixture of regioisomers is a frequent challenge.[4][5]

  • Pyrazoline Intermediates: Incomplete oxidation or aromatization can lead to the presence of pyrazoline side products.[6]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds, hydrazines, or their salts can contaminate the final product.

  • Side-Reaction Products: Depending on the specific reaction conditions, various side products can form. For instance, in the Knorr synthesis, self-condensation of the dicarbonyl compound can occur.[7]

  • Solvent and Reagent-Related Impurities: Residual solvents and byproducts from reagents can also be present.

Q2: My primary challenge is separating two regioisomers of my substituted pyrazole. What is the most effective approach?

A2: The separation of regioisomers is a common and often difficult task due to their similar physical properties.[4] A multi-pronged approach is often necessary:

  • Chromatography: Flash column chromatography over silica gel is the most widely used technique.[5] Success hinges on finding an appropriate solvent system that maximizes the difference in polarity between the isomers. A systematic screening of solvent systems using thin-layer chromatography (TLC) is crucial.[4]

  • Fractional Crystallization: If the regioisomers are solid and exhibit different solubilities in a particular solvent, fractional crystallization can be a highly effective and scalable purification method.[8] This involves a series of crystallization steps to enrich one isomer.

  • Acid-Base Chemistry: The basic nitrogen atoms in the pyrazole ring can be exploited. Formation of acid addition salts with inorganic or organic acids can alter the solubility and crystalline properties of the regioisomers, potentially enabling separation through selective precipitation or crystallization.[9][10]

Q3: I am observing a significant amount of pyrazoline in my final product. How can I facilitate its conversion to the desired pyrazole?

A3: The presence of pyrazoline indicates an incomplete aromatization step. To drive the reaction to completion, you can:

  • Introduce an Oxidizing Agent: Mild oxidizing agents can be used to convert the pyrazoline to the pyrazole.

  • Modify Reaction Conditions: In some cases, adjusting the reaction temperature, time, or solvent can promote spontaneous aromatization.[11] For instance, heating pyrazolines in DMSO under an oxygen atmosphere can be an effective method.[12]

Q4: My pyrazole derivative appears to be degrading on the silica gel column. What are my options?

A4: Degradation on silica gel can occur, especially with sensitive pyrazole derivatives. Consider the following alternatives and modifications:

  • Deactivate the Silica Gel: Pre-treating the silica gel with a base, such as triethylamine (typically 1% in the eluent), can neutralize acidic sites and prevent degradation of basic compounds.[13]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[13]

  • Reversed-Phase Chromatography: For polar pyrazole derivatives, reversed-phase chromatography (e.g., using a C18 column) with a mobile phase like methanol/water or acetonitrile/water can be very effective.[13]

  • Non-Chromatographic Methods: If possible, prioritize purification by recrystallization or extraction to avoid potential degradation on a stationary phase.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of pyrazole intermediates.

Guide 1: Poor Separation of Regioisomers by Column Chromatography
Symptom Potential Cause(s) Troubleshooting Steps
Co-elution of regioisomers (single spot on TLC) Inadequate solvent system polarity.1. Systematic TLC Screening: Test a wide range of solvent systems with varying polarities. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane.[4] 2. Try Different Solvent Combinations: Explore alternative solvent systems such as toluene/ethyl acetate or dichloromethane/methanol. 3. Consider Additives: For basic pyrazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[13]
Broad or tailing peaks Compound interaction with the stationary phase.1. Deactivate Silica Gel: As mentioned in the FAQs, pre-treat the silica gel with a basic modifier.[13] 2. Reduce Sample Loading: Overloading the column can lead to poor separation. Use a sample-to-silica ratio of at least 1:50.
No separation despite extensive solvent screening Regioisomers have nearly identical polarities.1. Switch to a Different Stationary Phase: Consider using neutral alumina or a reversed-phase C18 column.[13] 2. Explore Non-Chromatographic Methods: Focus on developing a fractional crystallization or acid-salt formation protocol.[8][9]
Guide 2: Challenges in Recrystallization
Symptom Potential Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. / The solution is too concentrated.1. Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound. 2. Add More Solvent: Dilute the solution with more of the hot solvent until the oil redissolves, then allow it to cool slowly.[8] 3. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.[8]
No crystal formation upon cooling The solution is not supersaturated. / The compound is too soluble in the chosen solvent.1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration. 2. Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble until the solution becomes turbid, then gently heat until it clarifies and allow to cool slowly.[8] 3. Seed the Solution: Add a small crystal of the pure compound to induce crystallization.[8]
Low recovery of purified product Too much solvent was used. / The compound has significant solubility in the cold solvent.1. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.[8] 2. Thorough Cooling: Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize precipitation.[8]
Colored impurities remain in the crystals Impurities are co-crystallizing with the product.1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[8] Be aware this may reduce your yield slightly.

Experimental Protocols

Protocol 1: Purification of a Pyrazole Intermediate via Acid Salt Formation and Crystallization

This protocol is particularly useful for separating basic pyrazole intermediates from non-basic impurities or for separating regioisomers with different basicities.[9]

  • Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).[9]

  • Acid Addition: Slowly add at least one equivalent of an acid (e.g., hydrochloric acid in ether, sulfuric acid, or oxalic acid) to the stirred solution.[9][10] The pyrazolium salt may precipitate immediately.

  • Crystallization: If the salt does not precipitate immediately, you may need to cool the solution or slowly add an anti-solvent to induce crystallization.

  • Isolation: Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of the Free Base (Optional): To recover the purified pyrazole as a free base, dissolve the salt in water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified pyrazole.

Protocol 2: Flash Column Chromatography for Regioisomer Separation
  • TLC Analysis: Systematically screen for an optimal solvent system using TLC. Aim for a significant difference in Rf values between the two regioisomers (ΔRf > 0.1). A common starting point is a mixture of hexanes and ethyl acetate.[4][14]

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a glass column.

  • Sample Loading: Dissolve the crude pyrazole mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired isomer.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Troubleshooting Pyrazole Purification

Purification_Workflow start Crude Pyrazole Intermediate impurity_analysis Analyze Impurity Profile (TLC, LC-MS, NMR) start->impurity_analysis decision_regioisomers Are regioisomers the primary impurity? impurity_analysis->decision_regioisomers decision_other_impurities Are other impurities present? decision_regioisomers->decision_other_impurities No chromatography Optimize Column Chromatography decision_regioisomers->chromatography Yes recrystallization Standard Recrystallization decision_other_impurities->recrystallization Yes crystallization Develop Fractional Crystallization Protocol chromatography->crystallization Unsuccessful final_product Pure Pyrazole Intermediate chromatography->final_product Successful salt_formation Attempt Purification via Acid Salt Formation crystallization->salt_formation Unsuccessful crystallization->final_product Successful salt_formation->final_product extraction Liquid-Liquid Extraction recrystallization->extraction Impure recrystallization->final_product Successful extraction->final_product

Caption: A decision-making workflow for selecting the appropriate purification strategy for pyrazole intermediates.

Causality in Knorr Pyrazole Synthesis and Impurity Formation

Knorr_Synthesis_Causality reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine intermediate Hydrazone Intermediate reactants->intermediate side_reactions Side Reactions (e.g., self-condensation) reactants->side_reactions conditions Reaction Conditions (pH, Solvent, Temperature) conditions->intermediate regioisomers Desired Regioisomer Undesired Regioisomer conditions->regioisomers Influences regioselectivity cyclization Intramolecular Cyclization intermediate->cyclization cyclization->regioisomers

Caption: The influence of reactants and conditions on the formation of regioisomers and side products in the Knorr pyrazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the 1H NMR spectrum of the novel compound 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine. Moving beyond a singular technique, we will explore a comparative analysis with complementary spectroscopic methods, including 2D NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This comprehensive approach ensures a self-validating system for structural elucidation, bolstering confidence in experimental findings.

The Central Role of 1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a molecule with the complexity of this compound, a thorough analysis of its 1H NMR spectrum is the foundational step in its characterization.

Theoretical 1H NMR Spectrum Analysis

Based on established chemical shift principles and data from analogous structures, we can predict the 1H NMR spectrum of this compound. The expected signals, their multiplicities, and integrations are detailed below.

Predicted 1H NMR Data for this compound

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4 (pyrazole)~ 5.8 - 6.0Singlet (s)1HThe single proton on the pyrazole ring is a singlet as it has no adjacent proton neighbors. Its chemical shift is in the typical range for pyrazole protons.
NH (pyrazole)Broad, variableBroad Singlet (br s)1HThe pyrazole N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration due to hydrogen bonding and exchange.
NH2 (amine)Broad, ~ 3.5 - 5.0Broad Singlet (br s)2HPrimary amine protons typically appear as a broad singlet and are also subject to exchange, leading to a variable chemical shift.[2][3]
H-a (ethyl)~ 2.9 - 3.1Triplet (t)2HThese protons are adjacent to the pyrazole ring and a CH2 group, appearing as a triplet due to coupling with the H-b protons.
H-b (ethyl)~ 2.7 - 2.9Triplet (t)2HThese benzylic protons are adjacent to the H-a protons, resulting in a triplet.
H-2', H-6' (aryl)~ 6.4Doublet (d)2HThese two equivalent aromatic protons are coupled to the H-4' proton, resulting in a doublet.
H-4' (aryl)~ 6.3Triplet (t)1HThis aromatic proton is coupled to the two equivalent H-2' and H-6' protons, appearing as a triplet.
OCH3 (methoxy)~ 3.7 - 3.8Singlet (s)6HThe six protons of the two equivalent methoxy groups are singlets as they have no adjacent protons.

Beyond One Dimension: The Power of 2D NMR

While 1D 1H NMR provides a wealth of information, complex molecules can present overlapping signals or ambiguous assignments. Two-dimensional (2D) NMR techniques are indispensable for unequivocally piecing together the molecular puzzle by revealing proton-proton and proton-carbon correlations.[4][5]

Experimental Workflow for 2D NMR Analysis

G mol This compound [M]+ frag1 [aminopyrazole-CH2]+ mol->frag1 β-cleavage frag2 [dimethoxyphenyl-CH2CH2]+ mol->frag2 α-cleavage frag3 [dimethoxyphenyl]+ frag2->frag3 -C2H4

References

mass spectrometry data for 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine and a Comparative Assessment with Related Pyrazole Derivatives

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, particularly pyrazole derivatives, mass spectrometry (MS) stands as an indispensable analytical technique. This guide offers a comprehensive examination of the mass spectrometric behavior of this compound, a compound of interest in medicinal chemistry. In the absence of direct, published experimental data for this specific molecule, this guide, authored from the perspective of a Senior Application Scientist, will provide a predicted fragmentation pattern based on established principles of pyrazole chemistry. This will be compared with the known mass spectrometric data of analogous structures to provide a robust framework for its characterization.

The Significance of Mass Spectrometry for Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds that are integral to many pharmaceuticals due to their diverse biological activities.[1] The structural nuances of these molecules, including substituent positions and tautomeric forms, can significantly impact their efficacy and safety.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides critical information on molecular weight, elemental composition, and structural features through fragmentation analysis.[2] High-resolution mass spectrometry (HRMS) is especially powerful, enabling the determination of the exact mass of a molecule and its fragments, which in turn helps to confirm its molecular formula.[2][3][4][5]

Predicted Mass Spectrometric Profile of this compound

The structure of this compound lends itself to predictable fragmentation pathways under common ionization techniques like Electrospray Ionization (ESI), which is well-suited for polar and thermally labile compounds.[2] ESI in positive ion mode (ESI+) is anticipated to be most effective, given the presence of the basic amine group and nitrogen atoms in the pyrazole ring, which are readily protonated.

The predicted key events in the mass spectrum are:

  • Protonation: The molecule will likely accept a proton to form the molecular ion [M+H]⁺.

  • Primary Fragmentation: The most probable initial fragmentation will occur at the benzylic position, which is the bond between the ethyl side chain and the dimethoxyphenyl ring, due to the stability of the resulting carbocation.

  • Secondary Fragmentations: Subsequent losses from the pyrazole ring or the dimethoxyphenyl moiety are also anticipated.

Below is a table summarizing the predicted mass-to-charge ratios (m/z) for the primary ions of this compound.

Predicted Ion m/z (Monoisotopic) Description
[M+H]⁺249.1499Protonated parent molecule
Fragment A151.07573,5-dimethoxybenzyl cation
Fragment B98.0713Protonated 5-ethyl-1H-pyrazol-3-amine

This predicted fragmentation is visualized in the following diagram:

G M [M+H]⁺ m/z = 249.1499 fragA Fragment A m/z = 151.0757 M->fragA Benzylic Cleavage fragB Fragment B m/z = 98.0713 M->fragB Benzylic Cleavage

Caption: Predicted fragmentation pathway of this compound.

Comparative Analysis with Other Pyrazole Derivatives

To contextualize the predicted data, it is useful to compare it with the known mass spectrometric behavior of other pyrazole compounds. The fragmentation of pyrazoles is highly dependent on the nature and position of their substituents.[6][7]

Compound Key Fragments (m/z) Interpretation Reference
1-Phenylpyrazole 144.94 ([M+H]⁺), 117, 91, 77Loss of HCN, cleavage of the phenyl group.[8]
3,5-Diphenylpyrazole 221 ([M+H]⁺), 117, 104, 77Skeletal rearrangement and cleavage of phenyl groups.[7]
(Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles Varies with substituentsCharacteristic loss of HCN and cleavage of aryl groups.[9]
Predicted: this compound 249.1499 ([M+H]⁺), 151.0757, 98.0713Primary cleavage at the benzylic position of the ethyl side chain.N/A

This comparison highlights that while the core pyrazole ring fragmentation (like the loss of HCN) is a common feature, the substituents dictate the primary fragmentation pathways. For our target compound, the ethyl-dimethoxyphenyl side chain is the most labile part of the molecule and is therefore expected to be the primary site of fragmentation.

Experimental Protocol for LC-MS/MS Analysis

For researchers aiming to acquire or similar compounds, the following protocol provides a robust starting point.

Sample Preparation
  • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL in the initial mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[2]

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is generally suitable for compounds of this polarity.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]

  • Scan Mode: Full scan MS from m/z 50-500 to identify the parent ion.

  • Tandem MS (MS/MS): Product ion scan of the predicted [M+H]⁺ ion (m/z 249.15) to observe fragmentation.

  • Capillary Voltage: 3.0-4.0 kV.

  • Cone Voltage: 20-40 V (optimize for maximum parent ion intensity).

  • Collision Energy: A ramp of 10-40 eV should be applied in the MS/MS experiment to observe a range of fragments.

  • Source and Desolvation Temperatures: Optimize based on the instrument manufacturer's recommendations.

This general workflow is depicted in the diagram below:

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis dissolve Dissolve in Solvent dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate ionize ESI+ Ionization separate->ionize ms1 Full Scan MS ionize->ms1 ms2 MS/MS of [M+H]⁺ ms1->ms2

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel molecules like 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine, a potential therapeutic agent, a comprehensive and orthogonal analytical approach is not just best practice—it is a necessity. This guide provides an in-depth comparison of the critical analytical techniques required to validate the purity of this synthesized pyrazole derivative, offering insights into the causality behind experimental choices and presenting self-validating protocols.

The structural integrity and purity of an active pharmaceutical ingredient (API) directly impact its efficacy, safety, and stability. Impurities, even in trace amounts, can lead to unforeseen toxicological effects or diminished therapeutic activity. Therefore, a multi-faceted analytical strategy is employed to ensure that the synthesized compound is indeed what it is intended to be, and that it is free from significant contamination. This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA) for the comprehensive purity assessment of this compound.

The Orthogonal Approach: A Foundation of Trustworthiness

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. Each method possesses inherent strengths and limitations. An orthogonal approach, which employs multiple, independent analytical techniques, is crucial for building a comprehensive and trustworthy purity profile.[1] By using methods that rely on different chemical and physical principles, the risk of overlooking impurities is significantly minimized.[2] For instance, an impurity that co-elutes with the main peak in an HPLC analysis may be readily detected by mass spectrometry or NMR.[2] This layered approach forms a self-validating system, where the results from one technique corroborate and are corroborated by the others.

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the primary technique for determining the purity of a drug substance and for identifying and quantifying impurities.[3] Its strength lies in its ability to separate a complex mixture into its individual components. For a polar compound like this compound, a reversed-phase HPLC method is typically the most effective.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This is ideal for retaining and separating moderately polar to nonpolar compounds. The amine and pyrazole functionalities, along with the dimethoxyphenyl group, give our target molecule a polarity suitable for this technique.

  • Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to ensure the elution of all potential impurities with varying polarities within a reasonable timeframe.[4]

  • UV Detection: The aromatic rings in the molecule provide strong chromophores, making UV detection a sensitive and reliable method for quantification. A photodiode array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths, helping to assess peak purity.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA detector at 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of mobile phase A and B.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to the Journal of Medicinal Chemistry, a purity of >95% is required for compounds to be used in biological assays.[5]

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular identity of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).[][7] For this compound (Molecular Formula: C13H17N3O2, Molecular Weight: 247.29 g/mol ), high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Causality of Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and preserving the molecular ion.[8]

  • Time-of-Flight (TOF) Analyzer: A TOF analyzer provides high resolution and mass accuracy, allowing for the determination of the elemental composition from the exact mass.[8]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., LC-QTOF-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: m/z 50 - 1000.

  • Capillary Voltage: 3.5 kV.

  • Sample Preparation: The eluent from the HPLC analysis can be directly infused into the mass spectrometer. Alternatively, a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like methanol can be directly infused.

Data Interpretation: The presence of a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 248.1445 (calculated for C13H18N3O2+) would confirm the molecular weight. The high-resolution data allows for the confirmation of the elemental composition, providing a high degree of confidence in the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[9][10] It provides detailed information about the chemical environment and connectivity of each atom in the molecule. For this compound, both ¹H and ¹³C NMR are essential.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can confirm the linkage of the ethyl chain to the pyrazole ring.[9][11]

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a good choice as it can dissolve the compound and the N-H and -NH2 protons are often observable.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of the deuterated solvent.

  • Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

Data Interpretation: The obtained spectra should be consistent with the proposed structure. For pyrazole derivatives, tautomerism can sometimes lead to broadened or averaged signals in the NMR spectrum.[11][12] Low-temperature NMR experiments may be necessary to resolve the individual tautomers.[11]

Elemental Analysis (EA): The Final Confirmation of Empirical Formula

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound.[13][14] This data is used to determine the empirical formula, which can then be compared to the theoretical composition calculated from the proposed molecular formula. While modern spectroscopic techniques have become dominant, elemental analysis remains a valuable tool for confirming the overall purity and composition of a bulk sample.[15]

Experimental Protocol: Elemental Analysis
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required. The sample must be homogenous and free of solvent and water.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO2, H2O, and N2) are quantified.

Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C13H17N3O2 (C: 63.14%, H: 6.93%, N: 16.99%).

Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleStrengthsLimitationsApplication to Target Molecule
HPLC Differential partitioning of analytes between a stationary and a mobile phase.[3]High resolution, quantitative, robust, automated.[16]May not detect non-UV active impurities, co-elution is possible.[5]Excellent for determining purity percentage and identifying related substance impurities.
Mass Spectrometry Separation of ions based on their mass-to-charge ratio.[]High sensitivity, provides molecular weight information, can be coupled with HPLC.[7]Isomers may not be distinguishable, quantification can be challenging.[5]Confirms the molecular weight and, with HRMS, the elemental composition.
NMR Spectroscopy Interaction of nuclear spins with an external magnetic field.[17]Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).[5]Relatively low sensitivity, complex spectra can be difficult to interpret.[11]Unambiguously confirms the chemical structure and can identify structural isomers.
Elemental Analysis Combustion of the sample and quantification of the resulting elemental gases.Provides the elemental composition of the bulk material, confirms empirical formula.[13]Does not provide structural information, insensitive to isomeric impurities.[5]Validates the overall elemental composition and provides a check on the presence of inorganic impurities.

Conclusion: An Integrated and Self-Validating Approach

The validation of the purity of a synthesized compound like this compound is a critical step in the drug development process. A robust and reliable assessment is achieved not by relying on a single analytical technique, but by embracing an orthogonal and integrated approach. HPLC provides the quantitative purity value, mass spectrometry confirms the molecular identity, NMR spectroscopy elucidates the precise chemical structure, and elemental analysis validates the elemental composition. Together, these techniques form a self-validating system that provides the highest level of confidence in the purity and identity of the synthesized molecule, ensuring a solid foundation for subsequent preclinical and clinical investigations. This comprehensive analytical package is essential for meeting the stringent requirements of regulatory bodies such as the FDA and is guided by the principles outlined in the ICH guidelines.[18][19][20][21]

Caption: Interconnectivity of orthogonal techniques.

References

A Comparative Guide to Pyrazole-Based Inhibitors: Profiling 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its metabolic stability and versatile synthetic accessibility have led to the development of potent inhibitors for a wide array of biological targets, ranging from enzymes to receptors.[3][4] This guide provides a comparative analysis of a novel pyrazole compound, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine, against a panel of well-established pyrazole-based inhibitors: Celecoxib, Sildenafil, and a representative pyrazole-based Cyclin-Dependent Kinase 2 (CDK2) inhibitor. Through this lens, we will explore the diverse therapeutic landscapes addressable by the pyrazole core and outline the rigorous experimental methodologies required to characterize a new chemical entity within this class.

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties that facilitate its interaction with various protein targets.[4] The ability of the pyrazole nitrogens to act as both hydrogen bond donors and acceptors, coupled with the planar nature of the ring, allows for precise orientation within binding pockets. Furthermore, the substitution pattern on the pyrazole ring can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.[5][6] This has led to the development of pyrazole-containing drugs for a wide range of diseases, including cancer, inflammation, erectile dysfunction, and viral infections.[1][2]

Profiling this compound: A Hypothetical Kinase Inhibitor

While this compound is a novel compound with limited publicly available biological data[7][8], its structure suggests a strong potential as a protein kinase inhibitor. The 3-amino group is a common feature in many kinase inhibitors, as it can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 3,5-dimethoxyphenyl ethyl substituent at the 5-position can potentially occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity. Based on these structural features, we will hypothesize that this compound is a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[9][10]

A Comparative Analysis of Pyrazole Inhibitors

To understand the potential of this compound, we will compare it to three established pyrazole-based drugs that target distinct protein classes:

  • Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[11][12][13]

  • Sildenafil (Viagra®): A potent inhibitor of phosphodiesterase type 5 (PDE5), widely used to treat erectile dysfunction and pulmonary arterial hypertension.[14][15][16]

  • Compound 15 (from DOI: 10.1021/acs.jmedchem.3c02287): A highly potent and selective pyrazole-based CDK2 inhibitor with demonstrated anti-tumor activity.[10][17]

The following table summarizes the key characteristics of these inhibitors:

Inhibitor Target Mechanism of Action Therapeutic Area Reported IC50/Ki
Celecoxib COX-2Selectively inhibits the synthesis of prostaglandins, which are mediators of pain and inflammation.[11][12]Anti-inflammatory, Analgesic[13][18]~10-20 times more selective for COX-2 over COX-1[13]
Sildenafil PDE5Inhibits the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[14][15]Erectile Dysfunction, Pulmonary Hypertension[15][19]IC50 = ~5 nM for PDE5[19]
Compound 15 CDK2Inhibits the kinase activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[10]Oncology[10]Ki = 0.005 µM[10]
This compound CDK2 (Hypothesized)Putative inhibition of CDK2 kinase activity.Oncology (Hypothesized)To be determined

Experimental Workflows for Comparative Profiling

To validate our hypothesis and comprehensively profile this compound, a series of in vitro and cell-based assays are required. The following protocols describe the key experiments for a comparative analysis.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents: Purified recombinant human CDK2/Cyclin E1 enzyme, ATP, substrate peptide (e.g., Histone H1), this compound, and a positive control inhibitor (e.g., Compound 15).

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control.

    • In a 96-well plate, add the kinase, substrate, and test compound/control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (Serial Dilution) Plate 96-well Plate (Add Kinase, Substrate, & Compound) Compound->Plate Kinase CDK2/Cyclin E1 Kinase->Plate Substrate Histone H1 Substrate->Plate ATP Add ATP (Initiate Reaction) Plate->ATP Incubate Incubate (30°C, 60 min) ATP->Incubate Stop Stop Reaction Incubate->Stop Detect Quantify Phosphorylation (e.g., ADP-Glo) Stop->Detect Analyze Calculate IC50 Detect->Analyze Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis Cells Cancer Cells Treat Treat with Compound Cells->Treat Lyse Cell Lysis Treat->Lyse Quantify BCA Assay Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody (pRb, CDK2, GAPDH) Block->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Quantify Bands Detect->Analyze COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC cGMP cGMP GC->cGMP from GTP GTP GTP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 CDK2_Pathway Cyclin_E Cyclin E Active_Complex CDK2/Cyclin E (Active Complex) Cyclin_E->Active_Complex CDK2 CDK2 CDK2->Active_Complex pRb pRb Active_Complex->pRb phosphorylates Rb Rb E2F E2F Rb->E2F sequesters G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition activates Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Compound 15) Pyrazole_Inhibitor->CDK2

References

A Comparative Guide to Pyrazole Derivatives in Anti-Inflammatory Drug Discovery: From COX-2 Selectivity to Multi-Target Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of pyrazole derivatives as a cornerstone in the development of modern anti-inflammatory therapeutics. We will dissect the chemical architecture, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of this critical class of compounds. Moving beyond a simple literature review, this document synthesizes data from pivotal studies to offer a clear, objective comparison of key pyrazole-based agents, equipping researchers and drug development professionals with the insights needed to navigate this promising chemical space.

The Rationale for Pyrazole Scaffolds in Inflammation

Inflammation is a fundamental biological response to injury or infection, mediated by a complex cascade of signaling molecules, including prostaglandins.[1] The enzymes responsible for prostaglandin synthesis, cyclooxygenases (COX), exist in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is typically induced at sites of inflammation.[2]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 and COX-2. While effective, the inhibition of COX-1 is associated with significant gastrointestinal side effects.[1] This limitation spurred the search for selective COX-2 inhibitors, aiming to retain anti-inflammatory efficacy while improving the safety profile.

The five-membered heterocyclic pyrazole ring emerged as a "privileged scaffold" in this endeavor.[1][3] Its unique structural and electronic properties allow for the precise three-dimensional arrangement of substituents necessary to achieve high-affinity, selective binding to the COX-2 enzyme. The commercial success of the pyrazole-based drug Celecoxib validated this approach, establishing it as a benchmark for selective COX-2 inhibition.[3][4]

Mechanism of Action: Targeting the COX-2 Enzyme

The primary mechanism by which most anti-inflammatory pyrazole derivatives exert their effect is through the selective inhibition of the COX-2 enzyme.[5]

  • Arachidonic Acid Cascade: In response to inflammatory stimuli, arachidonic acid is released from cell membranes and serves as a substrate for COX enzymes.

  • COX-2 Action: COX-2 converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2) that mediate pain, swelling, and fever.[6][7]

  • Selective Inhibition: Pyrazole derivatives like Celecoxib are designed to fit uniquely into the active site of the COX-2 enzyme. Celecoxib's polar sulfonamide side chain binds to a specific hydrophilic side pocket present in COX-2 but not COX-1.[6][8] This structural difference is the basis for its selectivity, which is approximately 10-20 times greater for COX-2 over COX-1.[8] By blocking the active site, these inhibitors prevent prostaglandin synthesis, thereby reducing inflammation.[7]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (Gastric Protection, etc.) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->Prostaglandins_Inflammatory Traditional_NSAIDs Traditional NSAIDs (e.g., Ibuprofen) Traditional_NSAIDs->COX1 Traditional_NSAIDs->COX2 Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2 Selective Inhibition

Caption: The cyclooxygenase (COX) pathway and points of NSAID inhibition.

Comparative Analysis of Anti-Inflammatory Pyrazole Derivatives

While Celecoxib is the most well-known, numerous other pyrazole derivatives have been developed, each with unique structural modifications aimed at enhancing potency, selectivity, or pharmacokinetic properties. The table below compares Celecoxib with other notable examples from the literature.

DerivativeStructureTarget(s)IC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Index (SI)¹In Vivo Efficacy (% Edema Inhibition)²Key SAR FeatureRef
Celecoxib 1,5-diaryl pyrazole with a benzenesulfonamide moietyCOX-2~7.7~0.878.85~82.8%The p-sulfonamide group is crucial for selective binding to the COX-2 side pocket.[9][10]
Lonazolac 1,3-diaryl pyrazoleCOX-1/COX-2---Potent NSAIDA commercially available non-selective pyrazole-based NSAID.[2][3]
Compound 4b (Pyrazole-Hydrazone) Pyrazole core with a hydrazone linkageCOX-2 / 5-LOX6.120.5810.55-Hydrazone moiety enhances COX-2 inhibition and introduces 5-LOX activity. Showed superior COX-2 inhibition to celecoxib.[9]
Compound 4f (Pyrazole-Hydrazone) Pyrazole core with a hydrazone linkageCOX-2 / 5-LOX---15-20% (at various doses)Showed the highest in vivo anti-inflammatory activity in its series, comparable to celecoxib.[9]
Compound 7l (1,3-Diaryl Pyrazole) 1,3-diaryl pyrazole with furan-2-carbohydrazideCOX-2---93.59%Furan-2-carbohydrazide moiety contributes to exceptionally high in vivo potency, surpassing ibuprofen.[11]
Pyrazolyl Thiazolone Hybrid Pyrazole fused with a thiazolone ringCOX-2 / 15-LOX-0.09 - 0.14-Superior to celecoxibHybrid structure creates a dual inhibitor of both COX and LOX pathways.[12]

¹Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2. ²In vivo efficacy is often measured using the carrageenan-induced rat paw edema model. Values represent maximal inhibition observed in the respective studies.

Field Insights: The data clearly show a strategic evolution from the foundational structure of Celecoxib. The introduction of hydrazone linkages (Compound 4b, 4f) not only fine-tunes COX-2 selectivity but also introduces dual inhibition of 5-Lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[9] This multi-target approach is a promising strategy to achieve broader anti-inflammatory effects. Furthermore, the exceptional in vivo potency of compounds like 7l highlights the significant impact that modifications to the pyrazole scaffold can have on overall efficacy.[11]

Experimental Protocols for Preclinical Evaluation

The trustworthiness of any comparative study rests on robust and reproducible experimental data. Below are standardized, step-by-step protocols for the key assays used to characterize anti-inflammatory pyrazole derivatives.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay quantifies a compound's ability to inhibit the peroxidase activity of COX enzymes.

Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate (e.g., TMB) in the presence of arachidonic acid and heme. The resulting color change is measured spectrophotometrically. An inhibitor will reduce the rate of color development.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare the chromogenic substrate and arachidonic acid solutions.

  • Compound Preparation: Dissolve test pyrazole derivatives and a reference standard (e.g., Celecoxib) in DMSO to create stock solutions. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.

  • Inhibitor Incubation: Add the diluted test compounds, reference standard, or DMSO (vehicle control) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution followed immediately by the chromogenic substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 650 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

In Vivo Carrageenan-Induced Paw Edema Assay

This is the most widely used preclinical model to assess the acute anti-inflammatory activity of novel compounds.[2][13]

Principle: Subplantar injection of carrageenan, an irritant, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory effect.

Paw_Edema_Workflow cluster_setup Phase 1: Setup & Dosing cluster_induction Phase 2: Inflammation Induction cluster_measurement Phase 3: Data Collection & Analysis Animal_Acclimatization 1. Animal Acclimatization (e.g., Wistar rats, 180-200g) Grouping 2. Group Assignment (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Dosing 3. Oral Administration (Vehicle, Celecoxib, Pyrazole Derivative) Grouping->Dosing Baseline_Measurement 4. Measure Initial Paw Volume (Pletysmometer) Dosing->Baseline_Measurement Carrageenan_Injection 5. Inject 0.1 mL of 1% Carrageenan (Subplantar region of right hind paw) Baseline_Measurement->Carrageenan_Injection Time_Point_Measurements 6. Measure Paw Volume at 1, 2, 3, 4 hours post-injection Carrageenan_Injection->Time_Point_Measurements Calculation 7. Calculate % Edema Inhibition vs. Control Group Time_Point_Measurements->Calculation Analysis 8. Statistical Analysis (e.g., ANOVA) Calculation->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Handling: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide the animals into groups (n=6 per group): a control group (receives vehicle, e.g., 1% Tween-80), a standard group (receives a reference drug like Celecoxib or Indomethacin), and test groups (receive different doses of the pyrazole derivative).[13]

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar tissue of the right hind paw.

  • Edema Measurement: Measure the paw volume again at specified time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Challenges and Future Directions

Despite the success of selective COX-2 inhibitors, challenges remain, most notably the potential for cardiovascular adverse effects, which led to the withdrawal of some "coxib" drugs from the market.[5][8] This has driven the field in new and innovative directions:

  • Multi-Target Ligands: As seen with pyrazole-hydrazones and pyrazolyl thiazolones, the development of compounds that inhibit multiple inflammatory pathways (e.g., COX-2 and 5-LOX) is a major focus. This approach may offer a superior efficacy and safety profile.[1][9][12]

  • Computational Design: The use of ligand-based design, quantitative structure-activity relationship (QSAR) modeling, and molecular docking is accelerating the discovery of novel pyrazole derivatives with optimized binding and selectivity profiles.[14][15]

  • Repurposing for Oncology: The role of COX-2 in angiogenesis and tumor progression has opened avenues for investigating pyrazole derivatives as anti-cancer agents, a field of active and promising research.[16][17]

Conclusion

The pyrazole scaffold is a remarkably versatile and clinically validated platform for the design of potent anti-inflammatory agents. The journey from non-selective NSAIDs to the highly selective COX-2 inhibitor Celecoxib demonstrates the power of rational drug design. Current and future research is focused on refining this scaffold to create next-generation therapeutics, including multi-target agents with enhanced efficacy and improved safety profiles. The comparative data and standardized protocols provided in this guide serve as a critical resource for scientists dedicated to advancing the field of anti-inflammatory drug discovery.

References

Efficacy Analysis of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine: A Comparative Guide to Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel pyrazole compound, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine, against established kinase inhibitor standards. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale for the comparison, detailed experimental methodologies for efficacy testing, and a framework for interpreting the resulting data. We will explore the potential of this compound by benchmarking its performance against inhibitors with distinct selectivity profiles: the broad-spectrum inhibitor Staurosporine, and the multi-targeted clinical drugs Sunitinib and Dasatinib.

Introduction: The Rationale for Investigation

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, pyrazole and its fused derivatives, such as pyrazolopyrimidines, are prominent in the development of protein kinase inhibitors.[2][3][4] These molecules often function as ATP-competitive inhibitors, binding to the kinase hinge region and blocking downstream signaling pathways that are frequently dysregulated in diseases like cancer.[4]

The subject of this guide, this compound, possesses key structural features indicative of potential kinase inhibitory activity. The 3-amino-1H-pyrazole core is a common motif in known kinase inhibitors, facilitating crucial hydrogen bond interactions within the ATP-binding pocket. The dimethoxyphenyl group is also prevalent in various bioactive molecules and can contribute to binding affinity and selectivity. Given this structural rationale, a systematic evaluation of its efficacy against known standards is warranted.

Selection of Comparator Standards

To comprehensively assess the efficacy and selectivity profile of this compound, a panel of well-characterized kinase inhibitors has been selected for comparison.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum (non-selective) protein kinase inhibitor.[1][5][6] It is often used as a positive control in kinase assays due to its high affinity for the ATP-binding site of most kinases.[7] Comparing our compound to Staurosporine will provide a benchmark for its general potency as a kinase inhibitor.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that is clinically approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[2][3][4] Its primary targets include VEGFRs, PDGFRs, and KIT, making it a relevant comparator for assessing potential anti-angiogenic and anti-proliferative effects.[8][9]

  • Dasatinib: A potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[10] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[11] Comparing our compound to Dasatinib will help to understand its potential activity against a different spectrum of kinases involved in cancer.

Experimental Methodologies

To ensure a rigorous and objective comparison, a tiered approach to in vitro testing is proposed. This involves moving from direct enzymatic assays to cell-based assays that measure downstream functional consequences.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of a panel of purified kinases. A luminescence-based assay that quantifies ADP production is a robust and high-throughput method.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases and compare these values to those of Staurosporine, Sunitinib, and Dasatinib.

Protocol Outline:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and standards in 100% DMSO. Perform a 10-point serial dilution (e.g., 1:3) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the serially diluted compounds. Add the specific kinase and its corresponding substrate peptide to the wells. Allow a brief pre-incubation (e.g., 10 minutes) for the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Add a kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Caption: Workflow for the in vitro biochemical kinase assay.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of the compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[14]

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a panel of cancer cell lines and compare its efficacy to the standard inhibitors.

Protocol Outline:

  • Cell Plating: Seed cancer cell lines (e.g., HeLa, A549, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and standards for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be employed to investigate whether the test compound inhibits the phosphorylation of downstream targets of the kinases it inhibits.[15][16]

Objective: To validate the on-target effect of the compound in a cellular context by assessing the phosphorylation status of key signaling proteins.

Protocol Outline:

  • Cell Treatment and Lysis: Treat a relevant cell line with the test compound at its GI50 concentration for a short period (e.g., 1-2 hours). Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated form of a target protein (e.g., p-AKT, p-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.

Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT STAT RTK->STAT AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) pAKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Transcription pSTAT p-STAT (Active) STAT->pSTAT pSTAT->Transcription Inhibitor 5-[2-(3,5-dimethoxyphenyl)ethyl] -1H-pyrazol-3-amine (Hypothesized Point of Inhibition) Inhibitor->RTK

Caption: Hypothesized inhibition of a generic RTK signaling pathway.

Data Summary and Interpretation

The data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Comparative Biochemical IC50 Values (nM)

Kinase TargetThis compoundStaurosporineSunitinibDasatinib
Kinase AData3DataData
Kinase BData6DataData
VEGFR2Data79Data
PDGFRβData208Data
c-KitDataDataData<1
SrcData6Data<1
Bcr-AblDataDataData<1

Note: Literature values for standards are provided for context.[1][9][10]

Table 2: Comparative Cellular GI50 Values (µM)

Cell LineThis compoundStaurosporineSunitinibDasatinib
HeLa (Cervical Cancer)DataDataDataData
A549 (Lung Cancer)DataDataDataData
K562 (CML)DataDataDataData
HUVEC (Endothelial)DataDataDataData

Interpretation:

  • Potency: The IC50 and GI50 values will determine the potency of the novel compound. Lower values indicate higher potency.

  • Selectivity: By comparing the IC50 values across a panel of kinases, a selectivity profile can be established. If the compound inhibits a narrow range of kinases at low concentrations, it is considered selective. If it inhibits many kinases, it is considered broad-spectrum, similar to Staurosporine.

  • Mechanism of Action: The Western blot results will help confirm if the observed cellular effects are due to the inhibition of the intended signaling pathway. A reduction in the phosphorylated form of a downstream protein following treatment would support an on-target mechanism.

Conclusion

References

A Comparative Guide to Confirming Cellular Target Engagement for 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Target Engagement

In the landscape of drug discovery and chemical biology, identifying a compound that elicits a desired cellular phenotype is a monumental first step. However, the journey from a "hit" to a validated lead requires a crucial second step: confirming that the compound physically interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is the cornerstone of building a robust mechanism of action (MoA) and de-risking a candidate molecule for further development. Without it, researchers risk attributing a biological effect to the wrong target, leading to wasted resources and misinterpreted data.[1]

This guide provides a comparative analysis of key methodologies for confirming the cellular target engagement of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine . This molecule's pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases and other enzyme classes.[2] Given this, we will proceed with the hypothesis that its primary target is a protein kinase, and we will explore techniques to confirm this engagement directly, assess its downstream functional consequences, and profile its selectivity across the kinome. We will compare and contrast direct biophysical methods with indirect functional assays, providing the causal logic behind experimental choices to empower researchers to select the most appropriate strategy for their specific scientific question.

Section 1: Direct Biophysical Methods — Measuring the Physical Interaction

The most unambiguous way to confirm target engagement is to directly measure the physical binding of the compound to its target protein inside the cell. These methods provide evidence of a direct interaction, independent of downstream signaling events which can be influenced by other pathways.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for assessing target engagement in a native cellular environment, including cells, tissues, and lysates.[3][4][5]

The Principle of Causality: The fundamental principle behind CETSA is that the binding of a ligand, such as our pyrazole compound, imparts thermodynamic stability to its target protein.[6] When cells are heated, proteins begin to denature and aggregate out of solution. A protein that is stabilized by a bound ligand will resist this thermal denaturation and remain soluble at higher temperatures compared to its unbound state.[3][4] This change in thermal stability is the direct physical evidence of target engagement.

Why Choose CETSA? Its primary advantage is that it requires no modification of the compound or the target protein. This allows for the study of endogenous, wild-type proteins in their natural context, making it a highly physiologically relevant assay.[5][7]

Experimental Workflow & Data Interpretation: The workflow involves treating intact cells with the compound, heating the cells across a temperature gradient, lysing them, and separating the soluble protein fraction from the aggregated precipitate. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot.[3][8] A positive result is a "thermal shift," where the melting curve of the target protein shifts to a higher temperature in the presence of the compound.

CETSA_Workflow cluster_cell Intact Cells A 1. Treat cells with 5-[...]-pyrazol-3-amine or Vehicle (DMSO) B 2. Heat Challenge (Temperature Gradient) A->B Incubation C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins C->D Centrifugation E 5. Quantify Soluble Target (e.g., Western Blot) D->E F 6. Plot Melt Curve & Determine Thermal Shift (ΔTm) E->F

Caption: CETSA workflow for confirming target engagement.

Data Presentation: Hypothetical CETSA Results

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM Compound)
48100100
528598
5651 (Tm)89
602075
64552 (Tm)
68<125
This data illustrates a +8°C thermal shift, confirming direct binding.
NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells in real-time using bioluminescence resonance energy transfer (BRET).[9][10]

The Principle of Causality: This technology relies on energy transfer between a target protein fused to a bright NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that reversibly binds to the target (the energy acceptor).[11] When the tracer is bound, the donor and acceptor are in close proximity, and a BRET signal is generated. A test compound that binds to the same site will compete with and displace the tracer, leading to a loss of BRET signal. This dose-dependent reduction in BRET is a precise, quantitative measure of target engagement.

Why Choose NanoBRET™? This is the method of choice for obtaining quantitative binding data like intracellular affinity (IC50), target occupancy, and compound residence time in live cells.[9][10][12] Its high sensitivity and plate-based format make it ideal for screening and detailed pharmacological characterization.[13]

Experimental Workflow & Data Interpretation: The workflow requires cells to be transiently transfected to express the NanoLuc®-target fusion protein. These cells are then treated with the fluorescent tracer and varying concentrations of the test compound. The BRET signal is measured on a plate reader. The resulting dose-response curve allows for the calculation of an IC50 value, which reflects the compound's affinity for the target in a cellular environment.

NanoBRET_Principle cluster_no_compound No Test Compound cluster_with_compound With Test Compound node_nluc Target Protein NanoLuc® node_tracer Fluorescent Tracer node_nluc:f0->node_tracer Binding node_signal High BRET Signal node_tracer->node_signal Energy Transfer node_nluc2 Target Protein NanoLuc® node_compound Test Compound (Pyrazole) node_nluc2:f0->node_compound Binding node_nosignal Low BRET Signal node_compound->node_nosignal Competition

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Data Presentation: Hypothetical NanoBRET™ Results

Compound Conc. (nM)% BRET Signal
0.198
195
1080
5052
10025
10005
This data would yield an intracellular IC50 of approximately 48 nM.

Section 2: Indirect & Downstream Functional Assays

While direct binding assays are definitive, it is equally important to demonstrate that target engagement leads to a functional consequence. Indirect assays measure the downstream effects of the compound's interaction with its target, linking binding to biological function.

Western Blot for Phospho-protein Analysis

Assuming our pyrazole compound inhibits a protein kinase, the most direct functional readout is a change in the phosphorylation state of its known substrates.

The Principle of Causality: Kinases function by transferring a phosphate group to substrate proteins. An effective inhibitor, by engaging the kinase's active site, will block this catalytic activity. This results in a measurable decrease in the phosphorylation of downstream substrates. Using phospho-specific antibodies, which only recognize the phosphorylated form of a protein, we can quantify this inhibition via Western blot.[14][15]

Why Choose This Method? This assay provides a direct link between target engagement and the modulation of a specific signaling pathway. It is a widely accessible technique that does not require specialized equipment beyond standard cell culture and biochemistry labs. A dose-dependent decrease in a specific phospho-signal is strong evidence of on-target activity.

Kinase_Inhibition_Pathway A Upstream Signal B Target Kinase A->B Activates C Substrate (Inactive) B->C Phosphorylates D Phospho-Substrate (Active) B:e->D:w ATP->ADP E Cellular Response D:e->E:w F Pyrazole Compound F:e->B:w Inhibits

Caption: A generic kinase signaling pathway inhibited by the compound.

Data Presentation: Hypothetical Phospho-Protein Western Blot Data

Compound Conc. (µM)p-Substrate Signal (Densitometry)Total Substrate Signal
0 (Vehicle)1.001.00
0.10.851.02
10.450.98
100.121.01
Data shows a dose-dependent decrease in substrate phosphorylation with no change in total protein levels.
Reporter Gene Assays

Reporter gene assays are used to measure how target engagement affects the overall activity of a signaling pathway, culminating in a change in gene expression.[16]

The Principle of Causality: Many signaling pathways conclude in the activation or repression of transcription factors, which in turn regulate the expression of specific genes.[17] In a reporter assay, the regulatory DNA element (promoter) that is controlled by this transcription factor is cloned upstream of a "reporter gene" that produces an easily measurable protein, like luciferase.[18] If the pyrazole compound inhibits a kinase upstream in this pathway, it will alter the transcription factor's activity, leading to a dose-dependent change in the luciferase signal.[19]

Why Choose This Method? This is an extremely sensitive and high-throughput method for assessing the integrated output of a signaling cascade.[19] It is ideal for confirming that the compound's effect on a target translates to the modulation of a complete biological pathway.

Data Presentation: Hypothetical Reporter Assay Results

Compound Conc. (µM)Luciferase Signal (RLU)
0 (Vehicle)5,000,000
0.14,100,000
11,500,000
10250,000
Data shows a dose-dependent inhibition of pathway-driven reporter gene expression.

Section 3: Target Deconvolution & Selectivity Profiling

Confirming engagement with an intended target is only part of the story. A critical aspect of drug development is understanding a compound's selectivity. Does it bind only to the intended target, or does it engage other proteins, potentially leading to off-target effects?

Kinobeads (Chemical Proteomics)

Kinobeads are a powerful chemical proteomics tool used to profile the interaction of a compound against hundreds of endogenous kinases simultaneously.[20][21]

The Principle of Causality: The technique uses an affinity resin containing a mixture of immobilized, broad-spectrum kinase inhibitors (the "kinobeads").[21][22] When a cell lysate is incubated with these beads, a large portion of the kinome is captured. The experiment is performed as a competition assay: the lysate is first pre-incubated with our soluble pyrazole compound. If the compound binds to a particular kinase in the lysate, that kinase will no longer be available to bind to the kinobeads.[20][23] By using quantitative mass spectrometry to identify and quantify the proteins that are competed off the beads at different compound concentrations, one can generate dose-response curves and determine EC50 values for hundreds of kinases in a single, unbiased experiment.[24]

Why Choose This Method? This is the gold standard for assessing kinase inhibitor selectivity in a native proteome. It provides an unbiased, global view of a compound's targets and off-targets, which is invaluable for interpreting cellular data and predicting potential liabilities.[21]

Kinobeads_Workflow A 1. Prepare Cell Lysate (Contains diverse kinases) B 2. Pre-incubate Lysate with various [Pyrazole Compound] A->B C 3. Add Kinobeads (Competition for binding) B->C D 4. Affinity Purification (Pull down bead-bound kinases) C->D E 5. Elute, Digest Proteins & Analyze by LC-MS/MS D->E F 6. Quantify Kinases & Determine EC50 for Target and Off-Targets E->F

Caption: Workflow for Kinobeads-based selectivity profiling.

Data Presentation: Hypothetical Kinobeads Selectivity Data

Kinase TargetCellular EC50 (nM)Classification
Target Kinase A 35 Primary Target
Kinase B850Off-Target
Kinase C2,500Off-Target
Kinase D>10,000Not a Target
Data identifies the primary target and quantifies selectivity against other kinases.

Section 4: Comparative Summary & Decision-Making Framework

Choosing the right assay depends on the specific question, the available resources, and the stage of the project.

MethodTypeKey Question AnsweredProsCons
CETSA Direct, BiophysicalDoes my compound bind to the endogenous target in cells?Label-free, works on endogenous proteins, physiologically relevant.[5][7]Lower throughput, requires a specific antibody, provides no affinity data.
NanoBRET™ Direct, BiophysicalWhat is the affinity and residence time of my compound in live cells?Quantitative (affinity, occupancy), live-cell, real-time, HTS-compatible.[9][12]Requires genetic engineering (NanoLuc-fusion), development of a specific tracer.
Phospho-Western Indirect, FunctionalDoes binding inhibit the target's catalytic activity in a pathway?Directly links binding to function, uses standard equipment.Requires a good phospho-antibody, can be semi-quantitative, susceptible to pathway crosstalk.
Reporter Assay Indirect, FunctionalDoes target inhibition modulate the entire signaling pathway output?Very sensitive, HTS-compatible, measures integrated pathway response.[19]Measures a very downstream event, susceptible to off-target effects influencing the pathway.
Kinobeads Direct, ProfilingWhat is the full target and off-target profile of my compound?Unbiased, proteome-wide selectivity, quantitative EC50s for hundreds of targets.[21]Requires specialized MS equipment and expertise, can miss non-ATP competitive binders.

Decision-Making Workflow:

Decision_Tree Start Start: Have a hit compound (5-[...]-pyrazol-3-amine) and a hypothesized target kinase Q1 Need to confirm binding to the endogenous, unmodified target? Start->Q1 A1_Yes Use CETSA Q1->A1_Yes Yes Q2 Need quantitative affinity, occupancy, or residence time data? Q1->Q2 No A1_Yes->Q2 A2_Yes Use NanoBRET™ Q2->A2_Yes Yes Q3 Need to confirm functional consequence on the pathway? Q2->Q3 No A2_Yes->Q3 A3_Yes Use Phospho-Western Blot or Reporter Gene Assay Q3->A3_Yes Yes Q4 Need to understand selectivity and potential off-targets? Q3->Q4 No A3_Yes->Q4 A4_Yes Use Kinobeads (Chemical Proteomics) Q4->A4_Yes Yes End Comprehensive Target Validation Package A4_Yes->End

Caption: A logical framework for selecting target engagement assays.

Section 5: Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) to achieve 80-90% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 48°C to 70°C in 4°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration. Analyze the samples by SDS-PAGE and Western blot using an antibody specific to the target protein.[3][7]

  • Analysis: Quantify band intensities using densitometry software. For each treatment group, normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 48°C). Plot the normalized intensity versus temperature to generate melting curves and determine the melting temperature (Tm).

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Transfection: Co-transfect HEK293T cells with a vector encoding the target protein fused to NanoLuc® luciferase and a control vector. Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Assay Preparation: Prepare assay medium containing the NanoBRET™ tracer at a concentration predetermined by optimization experiments. Prepare serial dilutions of the pyrazole compound in DMSO.

  • Compound and Tracer Addition: Add the test compound to the assay wells. Immediately after, add the tracer-containing medium. Incubate the plate at 37°C for 2 hours to allow for equilibration.

  • Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor to all wells. Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.[9][13]

  • Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert these ratios to milliBRET units (mBU). Plot the mBU values against the logarithm of the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate world of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. A molecule that potently modulates its intended target while minimizing interactions with other biomolecules—a characteristic known as selectivity—is often a hallmark of a successful therapeutic. The aminopyrazole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent inhibitors of various protein classes, particularly protein kinases.[1][2][3] The compound at the center of this guide, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine, is a representative of this chemical class. While its specific biological targets are not extensively documented in publicly available literature, its structural motifs suggest a high probability of interaction with ATP-binding sites, such as those found in protein kinases.[1][2]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel chemical entity like this compound. We will delve into the established, industry-standard experimental workflows for assessing its selectivity against two of the largest and most frequently implicated target families in off-target effects: protein kinases and G-protein coupled receptors (GPCRs). By presenting detailed, actionable protocols and comparative data, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to rigorously evaluate the selectivity of their lead compounds and de-risk their progression towards clinical evaluation.

I. Kinase Cross-Reactivity Profiling: A Kinome-Wide Interrogation

Given the prevalence of the aminopyrazole core in kinase inhibitors, a primary and critical step in characterizing this compound is to assess its inhibitory activity across a broad panel of human protein kinases.[4][5][6] Comprehensive kinase profiling is essential to not only identify the primary target(s) but also to flag any potential off-target liabilities that could lead to toxicity or undesired side effects.[5][7]

A. The Rationale for Broad Panel Screening

A two-tiered approach is often the most efficient and cost-effective strategy for kinase selectivity profiling.[5] The initial step involves a high-throughput screen of the compound at a single, relatively high concentration (e.g., 1-10 µM) against a large, functionally diverse panel of kinases. This primary screen acts as a wide net to identify any kinase that exhibits significant inhibition. Subsequently, for any "hits" identified in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.[5]

B. Experimental Workflow: In Vitro Kinase Profiling

The following protocol outlines a typical workflow for a large-scale kinase panel screen. Commercial services from specialized contract research organizations (CROs) are widely utilized for this purpose, offering access to extensive kinase panels and validated assay platforms.[5][8]

Caption: Workflow for in vitro kinase cross-reactivity profiling.

C. Detailed Experimental Protocol: A Representative Kinase Assay

This protocol describes a generic luminescence-based kinase assay, adaptable for high-throughput screening.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for each specific kinase, where possible.

  • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for each kinase in kinase buffer.

  • Kinase Aliquots: Prepare single-use aliquots of each recombinant human kinase and store at -80°C.

  • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO.

2. Assay Procedure (384-well format):

  • Compound Dispensing: Serially dilute the test compound stock to create a dose-response plate. Transfer a small volume (e.g., 50 nL) of the diluted compound to the assay plates. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Addition: Thaw the kinase aliquots on ice. Dilute each kinase to its final working concentration in kinase buffer and add to the appropriate wells of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a solution of ATP and substrate in kinase buffer. Add this solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.

  • Data Acquisition: Read the luminescence signal using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

  • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

D. Comparative Analysis of Kinase Profiling Technologies
Technology PlatformPrincipleAdvantagesDisadvantages
Luminescence/Fluorescence-based Activity Assays Measures product formation (e.g., ADP) or ATP depletion.[7]High-throughput, sensitive, widely available.Indirect measure of binding, can be prone to compound interference.
Radiometric Assays (33P-ATP) Measures the incorporation of radiolabeled phosphate onto a substrate."Gold standard" for sensitivity and directness.Requires handling of radioactive materials, lower throughput.
Competitive Binding Assays Measures the displacement of a labeled ligand from the kinase active site.[8]Direct measure of binding affinity (Kd), independent of enzyme activity.May not reflect functional inhibition, can miss allosteric inhibitors.
Thermal Shift Assays (DSF) Measures the change in protein melting temperature upon ligand binding.[8]Label-free, can be high-throughput.Not a direct measure of inhibition, lower sensitivity for weak binders.

II. GPCR Cross-Reactivity Profiling: Assessing Off-Target Signaling

While the aminopyrazole scaffold is less commonly associated with GPCR activity, comprehensive safety pharmacology mandates an assessment of potential interactions with this large and physiologically critical receptor family.[9][10] Unintended GPCR modulation can lead to a wide range of adverse effects, from cardiovascular to central nervous system liabilities.

A. Rationale for GPCR Panel Screening

Similar to kinase profiling, a tiered screening approach is effective for GPCRs. An initial screen at a single high concentration (e.g., 10 µM) against a panel of representative GPCRs can identify potential liabilities. Follow-up dose-response studies are then conducted to determine potency (EC50 for agonists, IC50 for antagonists).

B. Experimental Workflow: Cell-Based GPCR Assays

GPCR functional assays are cell-based and typically measure the accumulation of second messengers downstream of receptor activation.[9][11][12]

Caption: Workflow for cell-based GPCR cross-reactivity profiling.

C. Detailed Experimental Protocol: A Representative cAMP Assay

This protocol describes a common method for assessing the activity of compounds on Gs- and Gi-coupled GPCRs.[12]

1. Cell Culture and Plating:

  • Culture HEK293 cells (or other suitable host cells) stably expressing the target GPCR.

  • Harvest and seed the cells into 384-well assay plates at an appropriate density and allow them to attach overnight.

2. Assay Procedure:

  • Compound Addition: Remove the culture medium and add assay buffer containing the test compound at various concentrations. Incubate for a specified period.

  • For Antagonist Mode: Following compound pre-incubation, add a known agonist for the target GPCR at a concentration that elicits an EC80 response.

  • For Agonist Mode: No further additions are needed after the test compound.

  • Stimulation/Inhibition: Incubate the plates at 37°C to allow for receptor stimulation or inhibition and subsequent modulation of adenylyl cyclase activity.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

3. Data Analysis:

  • Normalize the data to vehicle controls (basal activity) and a reference agonist (maximal activity).

  • Plot the normalized response against the logarithm of the compound concentration and fit the data to determine EC50 (for agonists) or IC50 (for antagonists).

D. Comparative Analysis of GPCR Assay Formats
Assay TypeSecond MessengerGPCR CouplingAdvantagesDisadvantages
cAMP Assays cAMPGs, GiRobust, high-throughput, numerous kit formats available.[10][12]Indirect readout, may not capture all signaling events.
Calcium Mobilization Assays Intracellular Ca2+Gq, GiReal-time kinetic data, very high-throughput (FLIPR).[10]Transient signal, requires specific instrumentation.
IP-One Assays Inositol Monophosphate (IP1)GqStable endpoint, measures a downstream metabolite of IP3.[12]Generally lower throughput than calcium assays.
β-Arrestin Recruitment Assays Protein-protein interactionAll GPCRsUniversal readout, captures G-protein independent signaling.May not correlate with functional cellular responses.

III. Synthesis and Interpretation of Cross-Reactivity Data

The ultimate goal of this comprehensive profiling is to generate a selectivity profile for this compound. This profile is best visualized and quantified to facilitate direct comparison with other compounds and to guide further optimization efforts.

A. Quantitative Representation of Selectivity

Hypothetical data for our compound of interest against a small, representative panel of kinases is presented below to illustrate how such data is typically reported.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase Target% Inhibition @ 1 µMIC50 (nM)
Putative Primary Target A 98%15
Off-Target Kinase B 85%250
Off-Target Kinase C 55%1,200
Off-Target Kinase D 12%>10,000
Off-Target Kinase E 5%>10,000

Interpretation: In this hypothetical scenario, the compound is a potent inhibitor of "Primary Target A". It displays moderate activity against "Off-Target Kinase B" and weaker activity against "Off-Target Kinase C". This information is critical for the medicinal chemistry team to devise strategies to improve selectivity by reducing activity against kinases B and C while maintaining potency on target A.

B. The Path Forward: From Data to Decisions

A comprehensive cross-reactivity profile, encompassing both kinase and GPCR panels, provides an invaluable dataset for informed decision-making in a drug discovery program.

  • Lead Optimization: The data guides structure-activity relationship (SAR) studies to enhance selectivity.

  • Target Validation: A highly selective tool compound is crucial for accurately probing the biological function of its target.[5]

  • Safety Assessment: Early identification of potential off-target activities allows for the design of specific toxicology studies to assess the in vivo consequences of these interactions.

Conclusion

While the specific biological activity of this compound remains to be fully elucidated, its chemical structure strongly suggests the potential for interaction with protein kinases. This guide has outlined a rigorous, industry-standard approach to comprehensively characterize its cross-reactivity profile. By employing broad-panel, multi-tiered screening against both kinase and GPCR families, and by utilizing robust, validated assay technologies, researchers can generate a detailed selectivity landscape for any novel compound. This empirical data is the cornerstone of building a robust safety and efficacy profile, ultimately enabling the rational progression of promising new chemical entities from the bench to the clinic.

References

A Researcher's Guide to Characterizing the Biological Activity of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine: An In Vitro and In Vivo Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Novel Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse pharmacological activities.[1][2][3][4] From anti-inflammatory agents to potent anti-cancer therapeutics, the versatility of the pyrazole ring system allows for fine-tuning of molecular properties to achieve desired biological effects.[5][6][7] This guide focuses on a specific, yet under-characterized molecule: 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine . While direct experimental data for this compound is not yet prevalent in published literature, its structural motifs—a 3-aminopyrazole core linked to a dimethoxyphenyl group—suggest a strong potential for biological activity, particularly in oncology and inflammation.[5][8]

This document serves as a comprehensive roadmap for researchers aiming to elucidate the in vitro and in vivo activity of this compound. We will present a logical, stepwise approach to its characterization, drawing comparisons with established pyrazole derivatives and providing detailed experimental protocols. The ultimate goal is to build a robust biological profile for this compound, paving the way for its potential development as a novel therapeutic agent.

Structural Rationale and Potential Targets

The structure of this compound suggests several avenues for biological investigation. The 3-aminopyrazole moiety is a known pharmacophore that can interact with a variety of protein targets.[9][10] The dimethoxyphenyl group, on the other hand, is frequently found in compounds targeting kinases and other enzymes implicated in cell signaling pathways.[8] Based on these features, and the broader activities of pyrazole derivatives, we can hypothesize that this compound may exhibit:

  • Anticancer Activity: Many pyrazole derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[5][11]

  • Anti-inflammatory Effects: The pyrazole scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs) and inhibitors of inflammatory pathways.[6][8]

  • Kinase Inhibition: The overall structure is reminiscent of known kinase inhibitors, suggesting it may interfere with signaling pathways crucial for cell growth and proliferation.

To validate these hypotheses, a systematic evaluation of the compound's in vitro and in vivo properties is essential.

Part 1: In Vitro Activity Profiling

The initial phase of characterization should focus on cell-free and cell-based assays to determine the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.

Anticancer Activity Screening

A primary investigation into the anticancer potential of this compound should involve screening against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a normal fibroblast cell line for counter-screening) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative Cytotoxicity (IC50, µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)Normal Fibroblasts
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Control)0.050.080.121.5
Known Pyrazole AnalogLiterature ValueLiterature ValueLiterature ValueLiterature Value
Anti-inflammatory Activity Assessment

To investigate the potential anti-inflammatory properties, key assays targeting enzymes and cellular responses involved in inflammation should be conducted.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Procedure: Perform the assay according to the manufacturer's instructions (e.g., using a colorimetric or fluorescent COX inhibitor screening assay kit).

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compound and a known COX inhibitor (e.g., Celecoxib) as a positive control.

  • Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the product formation (e.g., prostaglandin H2) using the provided detection reagent.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Experimental Protocol: Nitric Oxide (NO) Inhibition in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages.

  • Cell Treatment: Seed the cells in a 96-well plate and pre-treat with different concentrations of the test compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the IC50 for NO inhibition.

Data Presentation: Comparative Anti-inflammatory Activity (IC50, µM)

CompoundCOX-1 InhibitionCOX-2 InhibitionNO Inhibition (RAW 264.7)
This compound Experimental DataExperimental DataExperimental Data
Celecoxib (Control)>1000.04N/A
Indomethacin (Control)0.010.25.5

Proposed Workflow for In Vitro Screening

G cluster_0 In Vitro Activity Profiling cluster_1 Cytotoxicity Details cluster_2 Anti-inflammatory Details compound This compound cytotoxicity Cytotoxicity Screening (MTT Assay) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays compound->anti_inflammatory kinase Kinase Panel Screening compound->kinase cytotoxicity_panel Cancer Cell Line Panel (MCF-7, HCT-116, etc.) cytotoxicity->cytotoxicity_panel normal_cell Normal Cell Line (Counter-screen) cytotoxicity->normal_cell cox_assay COX-1/COX-2 Inhibition anti_inflammatory->cox_assay no_assay Nitric Oxide Inhibition anti_inflammatory->no_assay

Caption: Proposed workflow for the in vitro characterization of the target compound.

Part 2: In Vivo Activity Evaluation

Following promising in vitro results, the next logical step is to assess the compound's efficacy and safety in a living organism.

Xenograft Tumor Model for Anticancer Efficacy

Should the compound demonstrate potent and selective anticancer activity in vitro, its efficacy should be tested in an in vivo tumor model.

Experimental Protocol: Human Tumor Xenograft in Mice

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Dosing: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses (e.g., 10, 30, 100 mg/kg) daily for a specified period (e.g., 21 days). The control group should receive the vehicle.

  • Tumor Measurement: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Carrageenan-Induced Paw Edema for Anti-inflammatory Efficacy

To confirm the in vivo anti-inflammatory activity, the carrageenan-induced paw edema model is a standard and reliable assay.[1]

Experimental Protocol: Rat Paw Edema Model

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer the test compound orally at different doses one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Data Presentation: Comparative In Vivo Efficacy

AssayMetricThis compoundPositive Control
HCT-116 Xenograft TGI (%) at 50 mg/kgExperimental Data5-Fluorouracil: ~60%
Carrageenan Paw Edema Edema Inhibition (%) at 3h (30 mg/kg)Experimental DataIndomethacin: ~70%

Proposed Workflow for In Vivo Studies

G cluster_0 In Vivo Activity Evaluation cluster_1 Efficacy Models start Promising In Vitro Data pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) start->pk_pd efficacy Efficacy Studies pk_pd->efficacy toxicology Preliminary Toxicology efficacy->toxicology xenograft Anticancer: Xenograft Model efficacy->xenograft edema Anti-inflammatory: Paw Edema Model efficacy->edema

References

A Senior Application Scientist's Guide to Orthogonal Hit Validation for a Novel Pyrazole-Based Kinase Inhibitor Screen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Hit Validation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against a biological target. However, the output of any primary screen is invariably contaminated with false positives—compounds that appear active due to assay artifacts rather than genuine interaction with the target.[1][2] These artifacts can arise from compound fluorescence, light scattering, aggregation, or interference with the detection system.[1] Progressing these erroneous hits into lead optimization is a costly endeavor that consumes significant resources and ultimately leads to project failure.

Therefore, a robust hit validation cascade employing orthogonal assays is not merely a suggestion but a critical necessity.[3][4] Orthogonal assays interrogate the same biological question as the primary screen but use a fundamentally different detection principle or technology.[5] This approach is designed to systematically eliminate artifacts and build confidence that a hit compound's activity is real, on-target, and relevant in a physiological context.

This guide provides a comprehensive framework for validating hits emerging from a hypothetical HTS campaign designed to identify inhibitors of "Target Kinase X" using a 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine library. The pyrazole scaffold is a well-established and privileged structure in kinase inhibitor design, often interacting with the hinge region of the ATP-binding pocket.[6][7] Our objective is to design a self-validating experimental funnel that moves from confirming direct physical binding to verifying functional inhibition in a cellular environment, ensuring only the most promising and authentic hits advance.

The Hit Validation Funnel: A Strategic Workflow

A successful validation campaign follows a logical progression, starting with broad, direct confirmation and moving towards more complex, biologically relevant systems. Each stage acts as a filter, removing undesirable compounds and enriching for true positives.

Hit_Validation_Workflow cluster_0 Primary HTS cluster_1 Stage 1: Hit Confirmation & Triage cluster_2 Stage 2: Cellular Target Engagement cluster_3 Stage 3: Cellular Functional Activity cluster_4 Outcome hts HTS Hits (e.g., ~1000 compounds) retest Dose-Response Retest (Primary Assay) hts->retest Confirm Potency biophys Biophysical Confirmation (Direct Binding: SPR, ITC) retest->biophys Confirm Direct Binding (Eliminate Assay Artifacts) cetsa Cellular Thermal Shift Assay (CETSA) (Intracellular Binding) biophys->cetsa Confirm Intracellular Binding phospho Target Phosphorylation Assay (p-Substrate Levels) cetsa->phospho Confirm Functional Inhibition pheno Phenotypic Assay (e.g., Cell Viability) phospho->pheno Confirm Biological Effect validated Validated Hits (Ready for Lead Optimization) pheno->validated Advance to MedChem

Caption: A typical hit validation workflow, moving from primary screen hits to fully validated leads.

Part 1: Biophysical Assays for Confirming Direct Target Engagement

The first and most crucial step in validating a hit is to prove it physically binds to the target protein. Biophysical methods are the gold standard for this purpose as they detect the direct interaction between the compound and the protein, making them largely insensitive to the optical or enzymatic artifacts that plague primary screens.[1][8] We will compare three powerful, label-free techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

Principle of Operation: SPR is a real-time, label-free optical technique that measures changes in the refractive index at the surface of a gold sensor chip.[9] The target kinase is immobilized on the chip surface, and a solution containing the hit compound (analyte) is flowed over it. Binding of the compound to the kinase increases the mass on the surface, causing a measurable change in the refractive index, which is reported in resonance units (RU).[9]

Causality Behind the Choice: SPR's primary advantage is its ability to provide rich kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd).[10] The ratio of these rates yields the equilibrium dissociation constant (KD), a precise measure of binding affinity. This kinetic profile is invaluable for structure-activity relationship (SAR) studies, as compounds with slow dissociation rates often exhibit prolonged pharmacodynamic effects.

Caption: The experimental workflow and resulting sensorgram from an SPR experiment.

Experimental Protocol: SPR Analysis of Kinase-Inhibitor Binding

  • Immobilization: Covalently immobilize recombinant Target Kinase X onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (2000-3000 RU) to minimize mass transport limitations.[11]

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+ buffer with 1% DMSO).

  • Compound Preparation: Prepare a serial dilution of the hit compound in running buffer, typically from 10 µM down to low nM concentrations. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Cycle:

    • Inject the compound solution over the kinase-immobilized surface and a reference flow cell for 60-120 seconds to monitor association.

    • Switch back to running buffer and monitor dissociation for 180-600 seconds. The length of this step is critical for accurately modeling slow off-rates.

    • Inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound compound and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

Principle of Operation: ITC is considered the gold standard for characterizing binding thermodynamics.[12][13] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a macromolecule.[14] A solution of the hit compound is titrated in small aliquots into a sample cell containing the target kinase. The instrument's feedback system measures the power required to maintain zero temperature difference between the sample and reference cells, yielding a direct measurement of the heat of binding.[15]

Causality Behind the Choice: Unlike SPR, ITC is a true in-solution technique requiring no immobilization, thus avoiding potential artifacts from protein tethering. Its unique strength is the ability to determine a complete thermodynamic profile in a single experiment: binding affinity (KD), stoichiometry of binding (n), enthalpy (ΔH), and entropy (ΔS).[12] This information provides deep insight into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects), which is critical for rational drug design.[14]

Experimental Protocol: ITC Characterization of Kinase-Inhibitor Binding

  • Sample Preparation: Dialyze the purified Target Kinase X and dissolve the hit compound in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution. Mismatched buffers are a common source of artifacts.

  • Instrument Setup: Thoroughly clean the instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Loading: Load the kinase solution (e.g., 10-20 µM) into the sample cell and the compound solution (typically 10-fold higher concentration, e.g., 100-200 µM) into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 1-2 µL) of the compound into the kinase solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the compound into buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

  • Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to derive KD, n, and ΔH.

Cellular Thermal Shift Assay (CETSA®)

Principle of Operation: CETSA is a revolutionary technique that measures target engagement in its native environment: inside intact cells or even tissues.[16][17] The principle is based on ligand-induced thermal stabilization.[18] When a protein binds to a ligand, it generally becomes more stable and resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with a compound and then heated. Stabilized target proteins remain soluble at higher temperatures, while unbound proteins denature and aggregate.[19] The amount of soluble protein remaining at each temperature is then quantified.

Causality Behind the Choice: This is the ultimate biophysical validation step. A positive result in CETSA demonstrates not only that the compound binds directly to the target but also that it can penetrate the cell membrane and engage its target in the complex milieu of the cytoplasm.[19] This provides an invaluable bridge between biochemical activity and cellular function.

CETSA_Principle cluster_0 No Compound cluster_1 With Compound A Target Protein B Heat Shock (e.g., 52°C) A->B C Protein Denatures & Aggregates B->C D Target Protein + Compound E Heat Shock (e.g., 52°C) D->E F Protein is Stabilized & Remains Soluble E->F Signaling_Pathway compound Pyrazole Hit Compound kinase Target Kinase X compound->kinase Inhibition substrate Substrate kinase->substrate Phosphorylation p_substrate Phospho-Substrate (p-Substrate) response Cellular Response p_substrate->response

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. For kinase inhibitors, selectivity is a critical attribute that dictates both therapeutic efficacy and potential toxicity. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine, against a panel of related kinase targets. Drawing from established methodologies and industry best practices, we will detail the experimental rationale, protocols, and data interpretation necessary for a robust selectivity profile.

The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[1][2][3] Given the structural features of this compound, particularly the substituted phenyl ring, it is hypothesized to target kinases within the mitogen-activated protein kinase (MAPK) cascade.[4][5] This pathway, which includes the RAF, MEK, and ERK kinases, is a central regulator of cell proliferation and survival and is frequently dysregulated in cancer.[6][7][8]

Therefore, a primary focus of this guide will be to assess the compound's activity against B-RAF, a key member of the RAF kinase family, and to compare this with its effects on other structurally and functionally related kinases.[9] Understanding the selectivity profile is crucial, as off-target activities of kinase inhibitors are a known cause of adverse effects.[10][11][12]

Experimental Design for Selectivity Profiling

A multi-tiered approach is recommended to build a comprehensive selectivity profile, starting with broad screening and progressing to more focused biochemical and cell-based assays.

Tier 1: Broad Kinome Screening

To gain an initial, unbiased view of the compound's selectivity, a broad kinase panel screen is the gold standard. Commercially available platforms, such as the KINOMEscan® from Eurofins DiscoverX, offer a high-throughput method to assess binding affinity against a large percentage of the human kinome.[13][14][15][16] This competition binding assay measures the ability of the test compound to displace a ligand from the kinase active site, providing a quantitative measure of interaction (dissociation constant, Kd).[13]

Tier 2: In Vitro Biochemical Inhibition Assays

Following the identification of potential primary targets and off-targets from the broad screen, focused in vitro kinase inhibition assays are performed to determine the compound's functional inhibitory activity (IC50). These assays directly measure the inhibition of kinase-mediated phosphorylation of a substrate.[17][18][19][20] A variety of formats can be employed, including:

  • Radiometric Assays: These classic assays use ³²P-labeled ATP to quantify the transfer of a radioactive phosphate group to a substrate.[19]

  • Mobility Shift Assays: These assays, often performed on microfluidic chips, measure the change in electrophoretic mobility of a substrate upon phosphorylation.[21]

  • Luminescence-Based Assays: Platforms like Promega's ADP-Glo™ Kinase Assay quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[22][23]

For this guide, we will focus on establishing the inhibitory activity of this compound against B-RAF and a selection of closely related kinases.

Tier 3: Cellular Target Engagement Assays

To confirm that the compound interacts with its intended target in a physiological context, cell-based target engagement assays are essential. The NanoBRET™ Target Engagement Assay from Promega is a powerful tool for this purpose.[24][25][26][27][28] This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of the test compound to a NanoLuc® luciferase-tagged target protein within intact cells.[24][25]

Below is a visual representation of the proposed experimental workflow:

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular Confirmation cluster_3 Data Analysis & Interpretation KinomeScan Broad Kinome Screen (e.g., KINOMEscan®) Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) KinomeScan->Biochemical_Assay Identifies Primary & Off-Targets Cellular_Assay Cellular Target Engagement (e.g., NanoBRET™) Biochemical_Assay->Cellular_Assay Confirms Functional Inhibition Selectivity_Profile Comprehensive Selectivity Profile Cellular_Assay->Selectivity_Profile Validates Target Interaction in Cells

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Data Presentation: Comparative Selectivity Profile

The following table provides a template for summarizing the quantitative data obtained from the proposed assays. The selection of related targets should be guided by the results of the initial kinome screen and should include kinases from the same family (e.g., A-RAF, c-RAF) and other kinases known to be common off-targets for this class of inhibitors.[10][11]

Kinase TargetKINOMEscan® Kd (nM)In Vitro IC50 (nM)NanoBRET™ IC50 (nM)
B-RAF [Insert Data][Insert Data][Insert Data]
A-RAF[Insert Data][Insert Data][Insert Data]
c-RAF[Insert Data][Insert Data][Insert Data]
MEK1[Insert Data][Insert Data][Insert Data]
ERK2[Insert Data][Insert Data][Insert Data]
SRC[Insert Data][Insert Data][Insert Data]
LCK[Insert Data][Insert Data][Insert Data]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from established methods for determining kinase inhibitor potency.[17][20][29]

Materials:

  • Recombinant human kinases (B-RAF, A-RAF, etc.)

  • Kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (test compound)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction: a. To a 384-well plate, add 1 µL of the diluted compound. b. Add 2 µL of a solution containing the kinase and its specific substrate in kinase buffer. c. Initiate the reaction by adding 2 µL of ATP solution (at the Km for each kinase). d. Incubate for 1 hour at room temperature.[23]

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

NanoBRET™ Cellular Target Engagement Assay

This protocol outlines the measurement of compound binding to B-RAF in living cells.[24][25][26]

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-B-RAF fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

  • NanoBRET™ B-RAF tracer

  • This compound (test compound)

  • White 384-well assay plates

Procedure:

  • Cell Transfection: a. Seed HEK293 cells in a culture flask. b. The next day, transfect the cells with the NanoLuc®-B-RAF plasmid according to the transfection reagent manufacturer's protocol. c. Incubate for 24 hours to allow for protein expression.[25]

  • Assay Preparation: a. Harvest the transfected cells and resuspend them in Opti-MEM™. b. Dispense the cell suspension into the wells of a white 384-well plate.

  • Compound and Tracer Addition: a. Prepare serial dilutions of the test compound. b. Add the diluted compound to the cells. c. Add the NanoBRET™ tracer at its predetermined optimal concentration. d. Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.[26]

  • Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor. b. Add the substrate solution to each well. c. Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).[25]

  • Data Analysis: a. Calculate the raw BRET ratio (acceptor emission/donor emission). b. Plot the BRET ratio as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Below is a diagram illustrating the principle of the NanoBRET™ assay:

G cluster_0 No Inhibitor cluster_1 With Inhibitor B_RAF_NLuc B-RAF-NanoLuc Tracer Fluorescent Tracer B_RAF_NLuc->Tracer Binding Tracer->B_RAF_NLuc BRET Signal B_RAF_NLuc_Inhib B-RAF-NanoLuc Inhibitor Inhibitor B_RAF_NLuc_Inhib->Inhibitor No BRET Inhibitor->B_RAF_NLuc_Inhib Competitive Binding Tracer_Inhib Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Conclusion and Expert Insights

The systematic assessment of kinase selectivity, as outlined in this guide, is a cornerstone of modern drug discovery. By employing a tiered approach that combines broad kinome screening with focused biochemical and cellular assays, researchers can build a comprehensive and reliable selectivity profile for novel compounds like this compound.

The resulting data will not only elucidate the compound's primary mechanism of action but also reveal potential off-target liabilities that could impact its safety and therapeutic window. A highly selective inhibitor of B-RAF, for instance, could offer a more targeted therapeutic approach with fewer side effects compared to more promiscuous inhibitors.[12] Conversely, the identification of potent off-target activities may necessitate further medicinal chemistry efforts to improve selectivity or could even suggest novel therapeutic applications.

Ultimately, the rigorous and objective comparison of a compound's performance against relevant alternatives, supported by robust experimental data, is essential for advancing promising molecules through the drug development pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but also through the final step of disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine, a specialized research chemical.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding, as local regulations and facility-specific protocols are paramount. [2][3][4]

Hazard Assessment by Structural Analogy

To ensure the highest margin of safety, we must infer the potential hazards of this compound by analyzing its constituent functional groups: the pyrazole ring, the aromatic amine, and the dimethoxyphenyl moiety.

  • Pyrazole Derivatives : This class of compounds is known for a wide range of pharmacological activities.[5] Some functionalized pyrazoles are classified as skin and eye irritants and may cause respiratory irritation.[1][6][7][8]

  • Aromatic Amines : Amines, as a class, can be irritants and may have noxious odors.[9] Some aromatic amines are toxic and require careful handling to prevent exposure.[10] Safe disposal practices for amines involve strict segregation from incompatible substances like acids and oxidizing agents.[10]

  • Overall Profile : Based on these analogs, it is prudent to handle this compound as a hazardous substance that is potentially harmful if swallowed, an irritant to skin and eyes, and may cause respiratory irritation.[6][11][12] Therefore, it must be disposed of as regulated hazardous chemical waste.[5][13] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][3][5]

Hazard_Assessment_Logic cluster_0 Molecular Structure Analysis cluster_1 Inferred Hazards (from Analogs) cluster_2 Disposal Classification Compound 5-[2-(3,5-dimethoxyphenyl)ethyl]- 1H-pyrazol-3-amine Pyrazole Pyrazole Ring Compound->Pyrazole Amine Aromatic Amine Compound->Amine Ether Dimethoxyphenyl Group Compound->Ether Irritant Skin & Eye Irritant (H315, H319) Pyrazole->Irritant RespIrr Respiratory Irritation (H335) Pyrazole->RespIrr Harmful Harmful if Swallowed (H302) Amine->Harmful Aquatic Potential Aquatic Toxicity Amine->Aquatic WasteClass Regulated Hazardous Chemical Waste Irritant->WasteClass Harmful->WasteClass RespIrr->WasteClass Aquatic->WasteClass Disposal_Workflow cluster_waste_type Step 1: Segregate Waste cluster_container Step 2: Containerize & Label cluster_storage Step 3: Store in SAA cluster_pickup Step 4: Professional Disposal start Waste Generation solid Solid Waste (powder, contaminated gloves, etc.) start->solid liquid Liquid Waste (solutions, rinseate) start->liquid sharps Sharps Waste (needles, broken glass) start->sharps solid_cont Labeled Solid Hazardous Waste Container solid->solid_cont liquid_cont Labeled Liquid Hazardous Waste Container liquid->liquid_cont sharps_cont Labeled Sharps Container sharps->sharps_cont storage Store in designated Satellite Accumulation Area (SAA) - Secondary Containment - Segregated & Closed solid_cont->storage liquid_cont->storage sharps_cont->storage pickup Container Full? (or time limit reached) storage->pickup pickup->storage No request Request Pickup from EHS Department pickup->request Yes end EHS Collection & Professional Disposal request->end

References

Definitive Guide to Personal Protective Equipment for Handling 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine. As this is a novel chemical entity, specific toxicological and hazard data are not available. Therefore, this guide is built upon a conservative risk assessment framework, treating the compound as hazardous until proven otherwise.[1] The recommendations are derived from an analysis of its structural components—a pyrazole-amine core and a dimethoxyphenyl group—and data from analogous chemical structures.

Guiding Principle: The Precautionary Risk Assessment

For any novel compound, a risk assessment is the foundational step before any laboratory work commences.[2][3] The process involves identifying potential hazards based on structurally similar compounds to inform the selection of controls and personal protective equipment (PPE).[4] Given the absence of specific data for this compound, we must infer potential risks from its constituent chemical classes.

  • Pyrazole-Amine Core: Aminopyrazole derivatives can be corrosive, cause serious eye damage, may lead to skin irritation or allergic reactions, and can be harmful if inhaled or swallowed.[5] Safety data for analogous compounds frequently indicate hazards such as acute oral toxicity, skin and eye irritation, and respiratory irritation.[6][7]

  • Aromatic Amine Moiety: Aromatic amines as a class are known for potential skin sensitization and varying levels of toxicity.[8]

  • Solid State: Assuming the compound is a solid powder, it poses an inhalation risk, particularly during weighing and transfer operations.

Based on these structural alerts, we will operate under the assumption that this compound is, at a minimum:

  • Harmful if swallowed (Acute Toxicity, Oral).[9]

  • A skin irritant and potential sensitizer.[5][6]

  • A serious eye irritant.[7]

  • A respiratory tract irritant.[6]

The following workflow illustrates the decision-making process for PPE selection based on this precautionary principle.

PPE_Workflow cluster_assessment Risk Assessment Phase cluster_planning Operational Planning Phase cluster_ppe PPE Selection cluster_ppe_details Required PPE Components A Identify Compound (5-[...]-1H-pyrazol-3-amine) B Data Availability Check (Specific SDS?) A->B C No Specific Data Found (Treat as Novel Compound) B->C None D Analyze Structural Analogs (Aminopyrazoles, Aromatic Amines) C->D E Infer Potential Hazards - Acute Toxicity (Oral) - Skin/Eye Irritation - Respiratory Irritation - Sensitization D->E F Define Task (e.g., Weighing, In-Solution Handling) E->F G Select Controls F->G H Engineering Controls (Fume Hood) G->H I Administrative Controls (SOP, Training) G->I J Personal Protective Equipment (PPE) G->J K Respiratory (N95 or higher) J->K L Hand (Double-Gloved Nitrile) J->L M Eye/Face (Goggles & Face Shield) J->M N Body (Lab Coat, Arm Sleeves) J->N

Caption: Risk assessment and PPE selection workflow for a novel compound.

Essential Personal Protective Equipment (PPE)

The appropriate level of PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

OperationRespiratory ProtectionHand ProtectionEye & Face ProtectionProtective Clothing
Weighing & Transfer (Solid) N95 Respirator (or higher)Double-Gloved NitrileSafety Goggles & Face ShieldLaboratory Coat & Disposable Sleeves
Handling in Solution Not required (in fume hood)Nitrile GlovesSafety GogglesLaboratory Coat
Reaction Workup & Purification Not required (in fume hood)Nitrile GlovesSafety GogglesLaboratory Coat
Spill Cleanup (Solid) P100/FFP3 RespiratorHeavy-Duty Nitrile GlovesSafety Goggles & Face ShieldDisposable Coveralls
Respiratory Protection

When handling the solid compound outside of a certified chemical fume hood, particularly during weighing or transfers where dust can be generated, respiratory protection is mandatory.

  • Recommendation: A NIOSH-approved N95 respirator is the minimum requirement. For larger quantities or in situations with poor ventilation, a P100 respirator or a powered air-purifying respirator (PAPR) should be considered.

  • Causality: The primary risk from powders is inhalation, which can cause acute respiratory irritation.[6] Protecting the respiratory tract is critical to prevent systemic exposure.

Hand Protection

Given the inferred skin irritation and sensitization properties, robust hand protection is non-negotiable.

  • Recommendation: Nitrile gloves provide adequate protection against minor splashes.[1] For handling the solid or concentrated solutions, double-gloving is strongly recommended. If prolonged contact with solvents is expected during a procedure, consult a glove compatibility chart to ensure the chosen material has a low breakthrough time.

  • Causality: Aromatic amines can permeate some glove materials.[8] Double-gloving provides an additional barrier and a clear protocol for doffing the contaminated outer glove without touching the inner glove or skin.

Eye and Face Protection

The compound is presumed to be a serious eye irritant.[7][9]

  • Recommendation: ANSI Z87.1-compliant chemical splash goggles are required at all times.[1] When handling the solid powder, a face shield must be worn in addition to goggles to protect against splashes and airborne particles.[10]

  • Causality: Goggles provide a seal around the eyes to protect from splashes, vapors, and dust. A face shield offers a broader barrier of protection for the entire face. Contact lenses should not be worn when handling this chemical.[11]

Protective Clothing
  • Recommendation: A flame-resistant laboratory coat should be worn and buttoned at all times. When handling larger quantities of the solid, disposable sleeves are recommended to prevent accumulation on clothing.

  • Causality: This barrier protects personal clothing and underlying skin from contamination through spills and splashes.

Operational and Disposal Plans

Engineering Controls

All work with this compound, both in solid and solution form, should be performed within a certified chemical fume hood to minimize inhalation exposure.[1] The work surface within the hood should be lined with a plastic-backed absorbent pad to contain any potential spills.[4]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is available and correctly worn. Designate a specific area within the fume hood for handling the compound.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, wear full PPE (including respiratory protection and face shield). Tare the vessel on the balance, transfer the vessel to the fume hood, add the compound, and then re-weigh.

  • Addition/Transfer: Use a powder funnel or other appropriate tools to transfer the solid. If making a solution, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling: After handling, carefully remove the outer pair of gloves and dispose of them as hazardous waste. Wipe down the work area with an appropriate solvent. Wash hands thoroughly with soap and water.[6]

Spill Management
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (for liquids) or wet paper towels (for solids, to prevent aerosolization).[4]

    • Wipe the area from the outside in, place all contaminated materials into a sealed bag, and label it as hazardous waste.

    • Clean the spill area again with soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately and alert your supervisor and institutional Environmental Health & Safety (EHS) department.

    • Prevent entry to the area.

    • Allow only trained emergency personnel to conduct the cleanup.

Disposal Plan

Improper disposal of heterocyclic compounds can lead to environmental contamination due to their potential persistence and high solubility in aquatic environments.[12]

  • Solid Waste: All solid waste contaminated with the compound, including pipette tips, absorbent pads, and contaminated PPE, must be collected in a clearly labeled, sealed hazardous waste container.[13]

  • Liquid Waste: Collect all waste solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Dilution of waste to meet disposal criteria is prohibited.[13]

  • Container Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of their chemical contents.

  • Final Disposal: All waste must be disposed of through your institution's licensed professional waste disposal service.[14]

By adhering to this comprehensive safety framework, researchers can confidently and safely handle this compound, ensuring personal safety and environmental protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine
Reactant of Route 2
5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.